D-Val-Leu-Lys-Chloromethylketone
Description
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Properties
Molecular Formula |
C18H35ClN4O3 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |
InChI Key |
BFFGVNDZOIYMKV-OFQRWUPVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N |
sequence |
VLK |
Origin of Product |
United States |
Foundational & Exploratory
D-Val-Leu-Lys-Chloromethylketone: A Technical Guide to its Mechanism of Action as a Putative Plasmin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative designed as a highly specific irreversible inhibitor of serine proteases. Based on the substrate specificity of the D-Val-Leu-Lys peptide sequence and the known reactivity of the chloromethylketone (CMK) group, the primary target of this compound is predicted to be plasmin, a key enzyme in fibrinolysis, inflammation, and apoptosis. This technical guide elucidates the proposed mechanism of action of D-VLK-CMK, provides detailed experimental protocols for its characterization, and explores its potential impact on cellular signaling pathways.
Core Mechanism of Action: Irreversible Inhibition of Plasmin
The mechanism of action of this compound is predicated on a two-step process characteristic of peptide chloromethylketone inhibitors: initial binding affinity and subsequent irreversible covalent modification.
-
Substrate Mimicry and Initial Binding: The peptide sequence, D-Val-Leu-Lys, is homologous to the cleavage site recognized by plasmin. This allows D-VLK-CMK to act as a substrate mimic, binding with high specificity to the active site of the plasmin enzyme. This initial interaction is a reversible, non-covalent binding event.
-
Irreversible Alkylation: Following the initial binding, the highly reactive chloromethylketone moiety at the C-terminus of the peptide is positioned in close proximity to a critical histidine residue within the catalytic triad of the plasmin active site. The CMK group then alkylates the imidazole side chain of this histidine residue, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme, rendering it incapable of further substrate hydrolysis.[1]
Quantitative Data on a Structurally Related Inhibitor
| Inhibitor | Target Enzyme | IC50 | Inhibition Type |
| D-Val-Phe-Lys-Chloromethylketone | Human Plasmin | 100 pM | Irreversible |
This data is for a related compound and should be used as a reference. The potency of this compound must be determined experimentally.
Experimental Protocols
General Protocol for Determining the IC50 of D-VLK-CMK against Plasmin
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of D-VLK-CMK using a chromogenic plasmin substrate, such as D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA).
Materials:
-
Human Plasmin
-
This compound (D-VLK-CMK)
-
D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of D-VLK-CMK in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of human plasmin to each well. Add varying concentrations of the D-VLK-CMK dilutions to the wells. Include control wells with plasmin and assay buffer (no inhibitor). Incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow for the irreversible inhibition to occur.
-
Substrate Addition: To initiate the enzymatic reaction, add a solution of the chromogenic substrate D-VLK-pNA to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the plasmin activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of D-VLK-CMK that reduces plasmin activity by 50%.
Potential Impact on Cellular Signaling Pathways
Inhibition of plasmin by this compound is expected to have significant downstream effects on various cellular processes, primarily related to inflammation, apoptosis, and cell migration. Plasmin is a pleiotropic enzyme that can activate or degrade a wide range of protein substrates.
Key Signaling Pathways Potentially Affected:
-
Fibrinolysis: The most direct effect of plasmin inhibition is the suppression of fibrin clot degradation. This has implications for thrombosis and wound healing.
-
Inflammation: Plasmin can activate pro-inflammatory cytokines and matrix metalloproteinases (MMPs). Inhibition of plasmin may therefore lead to a reduction in the inflammatory response.
-
Apoptosis: The role of plasmin in apoptosis is complex and cell-type dependent. In some contexts, plasmin promotes apoptosis by degrading the extracellular matrix and disrupting cell-matrix survival signals.[1] In other scenarios, plasmin can have anti-apoptotic effects. The net effect of D-VLK-CMK on apoptosis will depend on the specific cellular environment.
-
Cell Migration and Invasion: By activating MMPs and degrading extracellular matrix components, plasmin facilitates cell migration. Inhibition by D-VLK-CMK could therefore be a strategy to reduce cancer cell invasion and metastasis.
Conclusion
This compound is a promising tool for the specific and irreversible inhibition of plasmin. Its mechanism of action, based on the principles of affinity labeling, suggests high potency and selectivity. The experimental protocols provided herein offer a framework for the detailed characterization of its inhibitory properties. Further research into the cellular effects of D-VLK-CMK will be crucial for its development as a potential therapeutic agent in diseases where plasmin activity is dysregulated, such as thrombosis, chronic inflammation, and cancer.
References
D-Val-Leu-Lys-Chloromethylketone: A Technical Guide to its Target Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Val-Leu-Lys-Chloromethylketone (D-VLLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of specific serine proteases. Its design is based on a peptide sequence recognized by target enzymes, with the chloromethylketone (CMK) moiety acting as a reactive "warhead" that covalently modifies the active site. This technical guide provides an in-depth analysis of the known and inferred protease targets of D-VLLK-CMK, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study. The primary target of D-VLLK-CMK is strongly suggested to be plasmin, a key enzyme in fibrinolysis. Evidence also points towards a broader inhibitory potential against other chymotrypsin-like serine proteases, which are implicated in cellular processes such as apoptosis.
Core Concepts: Mechanism of Action
D-VLLK-CMK belongs to the class of affinity-labeling or mechanism-based irreversible inhibitors. The inhibitory mechanism involves a two-step process:
-
Initial Binding: The peptide portion of the inhibitor (D-Val-Leu-Lys) is recognized by and binds to the active site of the target protease. The specificity of this interaction is determined by the protease's preference for certain amino acid sequences.
-
Irreversible Inhibition: Following binding, the chloromethylketone group forms a covalent bond with a critical histidine residue within the protease's catalytic triad. This alkylation of the active site histidine permanently inactivates the enzyme.
This mechanism is characteristic of chloromethylketone-based inhibitors targeting serine proteases.
Caption: Mechanism of irreversible inhibition by D-Val-Leu-Lys-CMK.
Primary Target Protease: Plasmin
The strong inference for plasmin as the primary target is based on two key observations:
-
Substrate Specificity: The peptide sequence D-Val-Leu-Lys is a well-established recognition motif for plasmin. Chromogenic and fluorogenic substrates such as D-Val-Leu-Lys-pNA and D-Val-Leu-Lys-AMC are widely used to specifically measure plasmin activity. The shared peptide sequence strongly suggests that D-VLLK-CMK will also bind to the active site of plasmin.
-
Activity of a Close Analog: A closely related compound, D-Val-Phe-Lys-CMK, which differs only by a single amino acid in the P2 position (Phenylalanine instead of Leucine), is a potent and selective irreversible inhibitor of human plasmin.
Quantitative Data (Inferred)
The following table summarizes the inhibitory activity of the closely related D-Val-Phe-Lys-CMK against human plasmin, which provides a strong indication of the expected potency of D-VLLK-CMK.
| Inhibitor | Target Protease | IC50 | Reference |
| D-Val-Phe-Lys-CMK | Human Plasmin | 100 pM | [1] |
Potential Secondary Targets: Chymotrypsin-like Proteases
The chloromethylketone reactive group is known to target the active site histidine of a broader range of serine proteases, particularly those with chymotrypsin-like activity. These enzymes are involved in various cellular processes, including apoptosis (programmed cell death). While specific data for D-VLLK-CMK is lacking, it is plausible that it could inhibit certain chymotrypsin-like proteases, albeit likely with lower potency compared to its primary target.
Associated Signaling Pathways
Inhibition of plasmin by D-VLLK-CMK can be expected to have significant downstream effects on several signaling pathways:
Fibrinolysis Cascade
The most direct consequence of plasmin inhibition is the suppression of fibrinolysis. Plasmin is the central enzyme in this pathway, responsible for degrading fibrin clots into soluble fragments.
Caption: Inhibition of the fibrinolysis cascade by D-VLLK-CMK.
Extracellular Matrix (ECM) Degradation and Cell Migration
Plasmin can degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), thereby facilitating cell migration and tissue remodeling. Inhibition of plasmin would therefore be expected to reduce ECM turnover and potentially inhibit cell migration.
Apoptosis
Should D-VLLK-CMK inhibit chymotrypsin-like proteases involved in apoptosis, it could modulate this cell death pathway. The precise effect would depend on the specific proteases targeted and their role in the apoptotic cascade.
Caption: Potential modulation of apoptosis by D-VLLK-CMK.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of D-VLLK-CMK.
Determination of IC50 for Plasmin Inhibition
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of D-VLLK-CMK for human plasmin.
Materials:
-
Human Plasmin
-
D-Val-Leu-Lys-p-nitroanilide (pNA) dihydrochloride (chromogenic substrate)
-
This compound (D-VLLK-CMK)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in assay buffer.
-
Prepare a stock solution of D-Val-Leu-Lys-pNA in sterile water or DMSO.
-
Prepare a stock solution of D-VLLK-CMK in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of human plasmin to each well (except for the blank).
-
Add varying concentrations of D-VLLK-CMK to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the D-Val-Leu-Lys-pNA substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to plasmin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of plasmin inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for IC50 determination of D-VLLK-CMK.
Conclusion
References
An In-depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone: Discovery, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its discovery and development are rooted in the foundational research on peptide chloromethyl ketones as affinity labels for proteases, pioneered by Elliott Shaw and his colleagues. This technical guide provides a comprehensive overview of the history, mechanism of action, and practical applications of D-VLK-CMK in research and drug development. It includes a compilation of available quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visual representations of its interactions with key physiological pathways.
Discovery and History
The development of this compound is a part of the broader history of peptide chloromethyl ketones as highly specific inhibitors of serine proteases. The foundational work in this area was conducted by the laboratory of Elliott Shaw. A significant early publication by Coggins, Kray, and Shaw in 1974 detailed the synthesis and evaluation of various peptides ending in a lysine chloromethyl ketone (Lys-CH2Cl).[1] This research demonstrated the potential of designing enzyme-specific reagents for trypsin-like proteases by varying the peptide sequence.
While this seminal paper did not specifically mention the D-Val-Leu-Lys sequence, it laid the critical groundwork for the development of such compounds. A subsequent key publication in 1980 by van den Broek and colleagues provided a detailed kinetic analysis of several tripeptide chloromethyl ketones, including D-Val-Leu-Lys-CH2Cl. This study characterized its inhibitory effects on several serine proteases, notably highlighting its efficiency as an inhibitor of thrombin and plasmin.
Mechanism of Action
This compound is an irreversible inhibitor that functions through covalent modification of the target serine protease's active site. The mechanism involves a two-step process:
-
Initial Binding: The peptide sequence (D-Val-Leu-Lys) directs the inhibitor to the active site of specific serine proteases. The lysine residue at the P1 position is a key determinant for targeting enzymes that cleave after basic amino acids, such as trypsin, plasmin, and thrombin.
-
Irreversible Inhibition: Once bound, the chloromethyl ketone (CMK) moiety acts as an alkylating agent. The catalytic histidine residue in the protease's active site performs a nucleophilic attack on the carbon of the chloromethyl group, leading to the formation of a stable covalent bond. This alkylation of the histidine residue permanently inactivates the enzyme.
Figure 1: Mechanism of irreversible inhibition of a serine protease by this compound.
Quantitative Data on Inhibitory Activity
The efficacy of this compound varies depending on the target protease. The following table summarizes the available quantitative data on its inhibitory activity. The efficiency of irreversible inhibitors is often expressed as the second-order rate constant (k_inact/K_i), which reflects the overall rate of covalent modification.
| Target Protease | Species | k_inact/K_i (M⁻¹s⁻¹) | Comments | Reference |
| Thrombin | Human | 2.3 x 10³ | Very efficient inhibitor. | |
| Plasmin | Human | - | Comparably efficient inhibitor to trypsin. | |
| Trypsin | Bovine | - | Efficient inhibitor. | |
| Factor Xa | Bovine | - | Very poor inhibitor (100-10,000 times weaker than for plasmin and trypsin). | |
| Urokinase | - | - | Very poor inhibitor (100-10,000 times weaker than for plasmin and trypsin). |
Experimental Protocols
Preparation of Stock Solutions
For experimental use, this compound should be dissolved in a suitable organic solvent to create a concentrated stock solution.
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO or DMF.
-
Store the stock solution in aliquots at -20°C.
-
Determination of Inhibition Kinetics (k_inact/K_i)
This protocol outlines a general method for determining the second-order rate constant of inactivation (k_inact/K_i) for an irreversible inhibitor like D-VLK-CMK. This method involves measuring the residual enzyme activity after incubation with the inhibitor for various times.
-
Materials:
-
Target serine protease (e.g., thrombin, plasmin)
-
This compound (D-VLK-CMK)
-
Chromogenic or fluorogenic substrate for the target protease (e.g., D-Val-Leu-Lys-pNA for plasmin)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare a series of dilutions of D-VLK-CMK in the assay buffer.
-
In separate tubes or wells of a microplate, mix a fixed concentration of the target enzyme with each concentration of the inhibitor.
-
Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 37°C).
-
-
Measurement of Residual Activity:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into a solution containing a saturating concentration of the chromogenic or fluorogenic substrate. This dilution should be large enough to stop further significant inhibition during the activity measurement.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader. This rate is proportional to the residual active enzyme concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln[E]t/[E]0) against the incubation time (t).
-
The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs) for that inhibitor concentration.
-
Plot the obtained k_obs values against the corresponding inhibitor concentrations ([I]).
-
For a simple irreversible inhibition mechanism, this plot should yield a hyperbola that can be fitted to the following equation:
-
k_obs = k_inact * [I] / (K_i + [I])
-
-
At low inhibitor concentrations ([I] << K_i), the relationship is approximately linear, and the slope of the initial part of the curve represents the second-order rate constant of inactivation, k_inact/K_i .
-
-
Figure 2: Workflow for determining the inhibition kinetics of an irreversible inhibitor.
Signaling Pathways
This compound primarily targets serine proteases involved in the coagulation and fibrinolytic systems. Its inhibitory actions can have significant effects on these cascades.
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. D-VLK-CMK has been shown to inhibit key proteases in this pathway.
Figure 3: Inhibition points of D-Val-Leu-Lys-CMK in the coagulation and fibrinolytic pathways.
As illustrated, D-VLK-CMK is a potent inhibitor of thrombin and plasmin . It also shows weak inhibition of Factor Xa . By inhibiting thrombin, it can block the final steps of the common pathway, preventing the conversion of fibrinogen to fibrin and thus clot formation. Its inhibition of plasmin interferes with the breakdown of fibrin clots.
Complement System
The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It is a cascade of proteolytic enzymes. While peptide chloromethyl ketones can theoretically inhibit complement proteases, which are also serine proteases (e.g., C1r, C1s, MASPs), there is a lack of specific published data on the inhibitory activity of this compound against these particular enzymes.
Figure 4: Key serine proteases of the complement system. The effect of D-VLK-CMK on these is not well-established.
Conclusion
This compound is a valuable tool for researchers studying serine proteases, particularly those involved in hemostasis and thrombosis. Its history is intertwined with the development of affinity labeling, and its mechanism of irreversible inhibition provides a potent means of studying enzyme function. While its primary targets in the coagulation cascade are well-characterized, further research is needed to explore its potential effects on other proteolytic systems, such as the complement cascade. This guide provides a solid foundation for the use and understanding of D-VLK-CMK in a research and drug development context.
References
An In-Depth Technical Guide to the Biochemical Properties of D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its specificity is primarily directed towards enzymes that recognize and cleave peptide bonds C-terminal to lysine residues. This technical guide provides a comprehensive overview of the biochemical properties of D-VLK-CMK, including its mechanism of action, target specificity with available kinetic data, and detailed experimental protocols for its use in research settings.
Introduction
Serine proteases are a large family of enzymes that play critical roles in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis. The activity of these proteases is tightly regulated, and their dysregulation is implicated in various diseases. Consequently, the development of specific serine protease inhibitors is a key area of research in drug discovery and chemical biology. This compound is a valuable tool for studying the function of specific trypsin-like serine proteases due to its mechanism of irreversible inhibition. The chloromethylketone (CMK) moiety acts as a reactive group that forms a covalent bond with the active site histidine residue of the target protease, leading to its permanent inactivation.
Mechanism of Action
D-VLK-CMK is an affinity label, also known as a mechanism-based inactivator. The tripeptide sequence (D-Val-Leu-Lys) mimics the natural substrate of target proteases, providing specificity and guiding the inhibitor to the enzyme's active site. Once bound, the chloromethylketone group undergoes nucleophilic attack by the imidazole side chain of the active site histidine residue. This results in the formation of a stable covalent bond, irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible inhibition by D-Val-Leu-Lys-CMK.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₃₅ClN₄O₃ |
| Molecular Weight | 390.95 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store desiccated at -20°C. Stock solutions can be stored in frozen aliquots at -20°C. |
Target Specificity and Quantitative Data
D-VLK-CMK is a potent inhibitor of a subset of trypsin-like serine proteases. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that specific kinetic constants for D-VLK-CMK against a wide range of proteases are not extensively reported in the literature. Therefore, data for the closely related compound D-Val-Phe-Lys-Chloromethylketone is included for comparative purposes where specific D-VLK-CMK data is unavailable.
| Target Protease | Organism | Inhibitor | Parameter | Value | Reference |
| Thrombin | Human | D-Val-Leu-Lys-CMK | k₂/Kᵢ | 2.3 x 10³ M⁻¹s⁻¹ | [1] |
| Plasmin | Human | D-Val-Phe-Lys-CMK | IC₅₀ | 100 pM | [2] |
| Trypsin | Bovine | Tripeptide Lys-CMKs | Potency | Comparably efficient to plasmin inhibition | [3] |
| Factor Xa | Human | Tripeptide Lys-CMKs | Potency | Moderate inhibitor | [4] |
| Urokinase | Human | Tripeptide Lys-CMKs | Potency | Weak inhibitor | [4] |
| Tissue Plasminogen Activator (tPA) | Human | Tripeptide Lys-CMKs | Potency | Weak inhibitor | [4] |
Note: The efficiency of inhibition by chloromethyl ketone derivatives is largely influenced by their dissociation constant (Kᵢ) and to a lesser extent by their alkylation rate constant (k₂).[3]
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, dissolve the lyophilized powder in anhydrous DMSO or DMF to a concentration of 10-100 mM.[5] For example, to make a 10 mM stock solution, dissolve 3.91 mg of D-VLK-CMK in 1 mL of DMSO. Mix thoroughly until the solid is completely dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Serine Protease Inhibition Assay (General Protocol)
This protocol is adapted from a standard chromogenic substrate-based assay for plasmin and can be modified for other trypsin-like serine proteases.
Materials:
-
Purified serine protease (e.g., thrombin, plasmin)
-
This compound (D-VLK-CMK)
-
Chromogenic substrate specific for the protease (e.g., D-Val-Leu-Lys-p-Nitroanilide for plasmin or a specific thrombin substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired working concentration in pre-warmed assay buffer.
-
Prepare a series of dilutions of the D-VLK-CMK stock solution in assay buffer.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Inhibition Reaction:
-
In a 96-well microplate, add a fixed volume of the diluted protease solution to each well.
-
Add varying concentrations of the diluted D-VLK-CMK solution to the wells. Include a control well with assay buffer instead of the inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes) to allow for irreversible inhibition. Incubation times may need to be optimized.[5]
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
For irreversible inhibitors, it is more accurate to determine the second-order rate constant of inactivation (k_inact/K_i). This requires a more detailed kinetic analysis involving measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations.
-
Caption: Experimental workflow for a serine protease inhibition assay.
Signaling Pathways and Cellular Effects
While chloromethyl ketone-containing peptides are widely used to probe the roles of proteases in cellular signaling, specific data detailing the effects of this compound on intracellular signaling pathways are limited in the published literature. Other peptide chloromethyl ketones, such as N-tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) and Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), have been shown to affect various cellular processes, including apoptosis and inflammation, often through off-target effects or by inhibiting proteasomes in addition to their target serine proteases.
Due to the lack of specific studies on D-VLK-CMK's impact on signaling cascades, a diagrammatic representation of its effects on specific pathways cannot be provided at this time. Researchers using D-VLK-CMK in cell-based assays should exercise caution and include appropriate controls to distinguish between effects mediated by the target protease and potential off-target activities.
Conclusion
This compound is a potent and valuable research tool for the irreversible inhibition of thrombin and other related trypsin-like serine proteases. Its well-defined mechanism of action and the availability of protocols for its use in enzyme inhibition assays make it a cornerstone for studies aimed at elucidating the physiological and pathological roles of these enzymes. Further research is warranted to fully characterize its specificity profile across a broader range of proteases and to investigate its potential effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers to effectively utilize D-VLK-CMK in their experimental endeavors.
References
- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 5. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone for Thrombin Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) and its application in thrombin inhibition studies. This document details the mechanism of action, specificity, and experimental protocols related to this compound, and provides comparative data for other relevant protease inhibitors.
Introduction to this compound
This compound is a synthetic peptide derivative designed to act as an inhibitor of serine proteases. It belongs to the class of affinity labels, where the peptide sequence (D-Val-Leu-Lys) provides specificity for the target enzyme, and the chloromethylketone (CMK) moiety acts as a reactive group that forms a covalent bond with the active site of the enzyme, leading to irreversible inhibition.[1] While D-VLK-CMK has been investigated as a potential anticoagulant, its precise specificity and efficacy against thrombin compared to other proteases are critical considerations for its application in research and drug development.[2]
Mechanism of Action
The inhibitory activity of D-VLK-CMK is centered on the irreversible alkylation of the active site of the target serine protease. The peptide portion of the inhibitor directs it to the enzyme's binding pocket. Once positioned, the chloromethylketone group reacts with the hydroxyl group of the catalytic serine residue (Ser-195 in thrombin), forming a stable covalent bond.[1] This covalent modification permanently inactivates the enzyme.
Caption: Irreversible inhibition of thrombin by D-VLK-CMK.
Specificity of Peptide Chloromethylketones
The specificity of peptide chloromethylketones is largely determined by the amino acid sequence. While D-VLK-CMK is studied in the context of thrombin inhibition, related compounds show varied and often high specificity for other serine proteases. For instance, D-Phe-Pro-Arg-CMK (PPACK) is a highly potent and selective inhibitor of thrombin.[3][4][5] Conversely, peptides with different sequences, such as D-Val-Phe-Lys-CMK, have been shown to be highly selective inhibitors of plasmin.[6] This highlights the critical role of the peptide sequence in directing the inhibitor to the correct enzyme.
Quantitative Data for Protease Inhibition
| Inhibitor | Target Protease | Inhibition Constant | Reference |
| D-Val-Leu-Lys-CMK | Human Thrombin | kobs/[I] = 2.3 x 10³ M⁻¹s⁻¹ | [7] |
| D-Phe-Pro-Arg-CMK (PPACK) | Human Thrombin | kobs/[I] = 1 x 10⁷ M⁻¹s⁻¹ | [3] |
| D-Val-Phe-Lys-CMK | Human Plasmin | IC₅₀ = 100 pM | [6] |
| Pro-Phe-Arg-CMK | Human Plasma Kallikrein | 50% inactivation at 2 x 10⁻⁸ M in 24 min | [8] |
| Ala-Phe-Lys-CMK | Human Plasmin | Ki = 0.83 µM | [8] |
Experimental Protocols
General Stock Solution Preparation
To prepare a stock solution of D-VLK-CMK, dissolve the lyophilized powder in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 100 mM.[1] This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
Thrombin Inhibition Assay (Fluorometric)
This protocol is a synthesized methodology based on commercially available thrombin inhibitor screening kits.
Materials:
-
Thrombin (human)
-
This compound (or other test inhibitor)
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.2% PEG)
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of thrombin in Thrombin Assay Buffer.
-
Prepare serial dilutions of D-VLK-CMK in Thrombin Assay Buffer.
-
Prepare a working solution of the fluorogenic thrombin substrate in Thrombin Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the thrombin solution.
-
Add the serially diluted D-VLK-CMK or control (buffer or solvent control) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the thrombin substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of thrombin inhibition for each concentration of D-VLK-CMK relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: A typical workflow for a fluorometric thrombin inhibition assay.
Synthesis of Peptide Chloromethylketones
The synthesis of peptide chloromethylketones can be achieved through either solid-phase or solution-phase chemistry. A general approach involves the synthesis of the desired peptide sequence followed by the introduction of the chloromethylketone moiety at the C-terminus.
Caption: A generalized solid-phase synthesis workflow for peptide chloromethylketones.
Conclusion
This compound is a useful tool for studying serine proteases. Its irreversible mechanism of action makes it a potent inhibitor. However, researchers must consider its specificity profile, as the peptide sequence dictates its primary target. For highly selective thrombin inhibition, compounds like D-Phe-Pro-Arg-CMK may be more suitable. The experimental protocols provided in this guide offer a starting point for in vitro characterization of D-VLK-CMK and other potential thrombin inhibitors. Careful experimental design and data analysis are crucial for accurately determining the inhibitory properties of these compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human D-Phe-Pro-Arg-CH2-alpha-thrombin crystallization and diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Val-Phe-Lys氯甲基酮,二氢氯化物 Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Anophelin: kinetics and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
An In-depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a synthetic tripeptide that functions as a highly efficient and selective irreversible inhibitor of the serine protease, thrombin. This document details its mechanism of action, summarizes key quantitative data, provides adaptable experimental protocols, and visualizes its interaction with the coagulation cascade.
Core Principles and Mechanism of Action
This compound is a polypeptide designed to specifically target and inhibit thrombin, a critical enzyme in the blood coagulation cascade.[1] Its specificity is conferred by the amino acid sequence D-Val-Leu-Lys, which mimics a recognition site for thrombin.
The inhibitory activity of D-VLK-CMK lies in its chloromethylketone (CMK) group. This reactive group forms a stable, covalent bond with the active site of thrombin, specifically with the hydroxyl group of the serine residue or the sulfhydryl group of a cysteine residue within the catalytic center.[2] This covalent modification leads to the irreversible inactivation of the enzyme.
Biochemical studies have demonstrated that D-VLK-CMK is a highly efficient inhibitor of thrombin.[3] Conversely, it has been shown to be a significantly weaker inhibitor of other related serine proteases such as plasmin, factor Xa, and urokinase, highlighting its selectivity.[3]
Quantitative Data Summary
| Target Enzyme | Reported Activity | Reference |
| Human Thrombin | k₂/Kᵢ = 2.3 x 10³ M⁻¹s⁻¹ | [3] |
| Plasmin | Very poor inhibitor | [3] |
| Factor Xa | Very poor inhibitor | [3] |
| Urokinase | Very poor inhibitor | [3] |
Note: The k₂/Kᵢ value represents the rate of irreversible inhibition. A higher value indicates a more efficient inhibitor. The qualitative assessment of "very poor inhibitor" for other proteases suggests a high degree of selectivity for thrombin.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and can be adapted to specific research needs.
Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of D-VLK-CMK for use in various assays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the lyophilized D-VLK-CMK powder to room temperature.
-
Reconstitute the powder in anhydrous DMSO or DMF to a final concentration of 10-100 mM. For example, for a 10 mM stock solution, dissolve the appropriate amount of D-VLK-CMK in the calculated volume of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are generally stable for up to one month.[2]
In Vitro Thrombin Activity Assay (Colorimetric)
Objective: To determine the inhibitory effect of D-VLK-CMK on thrombin activity using a chromogenic substrate.
Materials:
-
Human Thrombin (purified)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing 100 mM NaCl)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of human thrombin in Tris-HCl buffer. The final concentration should be optimized based on the specific activity of the enzyme and the substrate kinetics.
-
Prepare a series of dilutions of D-VLK-CMK in Tris-HCl buffer from the stock solution.
-
In a 96-well microplate, add a fixed volume of the thrombin working solution to each well.
-
Add an equal volume of the D-VLK-CMK dilutions (or buffer for the control) to the corresponding wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the inhibition reaction to occur.
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic thrombin substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a fixed time.
-
Calculate the rate of substrate hydrolysis for each concentration of D-VLK-CMK.
-
Plot the percentage of thrombin inhibition against the logarithm of the D-VLK-CMK concentration to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant effect of D-VLK-CMK on the intrinsic and common pathways of the coagulation cascade in plasma.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
This compound stock solution
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
Prepare various dilutions of D-VLK-CMK in a suitable buffer or saline.
-
In a coagulometer cuvette or a test tube, mix a defined volume of citrated plasma with a small volume of the D-VLK-CMK dilution (or buffer for the control).
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-2 minutes).
-
Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Initiate the clotting reaction by adding a defined volume of the pre-warmed CaCl₂ solution.
-
Simultaneously, start the timer on the coagulometer or the stopwatch.
-
Record the time in seconds for the formation of a fibrin clot.
-
Compare the clotting times of the samples containing D-VLK-CMK to the control to determine the extent of coagulation inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
In Vivo Applications and Considerations
Currently, there is a lack of published in vivo studies specifically utilizing this compound in animal models. While its anticoagulant properties are evident from in vitro assays, its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in a living system, have not been extensively documented in publicly available literature.
For researchers considering in vivo studies, preliminary experiments should focus on:
-
Toxicity and Tolerability: Establishing the maximum tolerated dose (MTD) and identifying any potential adverse effects.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy in Thrombosis Models: Evaluating the antithrombotic effects of D-VLK-CMK in established animal models of venous or arterial thrombosis.
Given its irreversible mechanism of action, careful dose-finding studies would be critical to avoid excessive bleeding complications.
Conclusion
This compound is a valuable research tool for studying the role of thrombin in coagulation and other physiological and pathological processes. Its high efficiency and selectivity make it a potent inhibitor for in vitro studies. While in vivo data is currently limited, the detailed protocols and mechanistic understanding provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this and similar compounds in the field of antithrombotic drug development. Researchers are encouraged to build upon this knowledge to explore the full capabilities of this targeted protease inhibitor.
References
In-Depth Technical Guide to D-Val-Leu-Lys-Chloromethylketone: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a potent and irreversible inhibitor of serine proteases such as thrombin and plasmin. This document is intended to serve as an essential resource for researchers, scientists, and professionals involved in drug development and biomedical research.
Core Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on available safety data sheets for similar chloromethyl ketone compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: In case of dust formation or aerosols, use a NIOSH-approved respirator with an appropriate filter.[1]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Storage and Disposal
Proper storage and disposal are crucial to maintain the stability of the compound and prevent accidents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, it is often recommended to store the lyophilized solid at -20°C.[2]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.
Quantitative Toxicity Data
Despite a comprehensive search, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not publicly available. The toxicity has not been thoroughly investigated. Therefore, it should be handled as a compound of unknown toxicity with the potential for significant adverse health effects.
Experimental Protocols
This compound is a valuable tool for studying the function of serine proteases involved in the coagulation cascade. Below are detailed methodologies for its use in inhibiting thrombin and plasmin.
Preparation of Stock Solutions
For most in vitro experiments, this compound should be dissolved in an appropriate organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous assay buffer.
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.[2]
-
Concentration: A typical stock solution concentration is 10-100 mM.[2]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months.[2]
Thrombin Inhibition Assay Protocol
This protocol is designed to screen for and characterize the inhibition of thrombin activity using this compound.
Materials:
-
Purified human α-thrombin
-
Thrombin-specific fluorogenic or chromogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC or a similar substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the thrombin stock solution in Assay Buffer to the desired working concentration.
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer.
-
Prepare the thrombin substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the microplate, add 20 µL of the this compound dilutions (or solvent control).
-
Add 60 µL of the diluted thrombin solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the thrombin substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) or absorbance (e.g., 405 nm for pNA substrates) kinetically over a period of 15-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Plasmin Activity Assay Protocol
This protocol outlines a method to measure the inhibitory effect of this compound on plasmin activity.
Materials:
-
Purified human plasmin
-
Plasmin-specific chromogenic substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide dihydrochloride)[3]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of plasmin in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dissolve the D-Val-Leu-Lys-p-Nitroanilide dihydrochloride substrate in Assay Buffer.[3]
-
-
Assay Setup:
-
Add 20 µL of the this compound dilutions or solvent control to the wells of the microplate.
-
Add 160 µL of the plasmin working solution to each well.
-
Incubate at 37°C for 10-20 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals for 10-30 minutes at 37°C.[3]
-
-
Data Analysis:
-
Determine the reaction velocity from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of plasmin inhibition at each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Mechanism of Action and Signaling Pathways
This compound is an irreversible inhibitor that covalently modifies the active site of serine proteases. The chloromethyl ketone moiety acts as a reactive group that alkylates the histidine residue in the catalytic triad of the enzyme.[2]
Inhibition of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Thrombin and plasmin are key enzymes in this process. Thrombin converts fibrinogen to fibrin, leading to clot formation, while plasmin degrades fibrin, leading to clot dissolution. By irreversibly inhibiting thrombin and plasmin, this compound can effectively block both the formation and the breakdown of blood clots.
Diagram of the Coagulation Cascade and Inhibition by this compound:
Caption: Inhibition of Thrombin and Plasmin by D-Val-Leu-Lys-CMK in the Coagulation Cascade.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of serine proteases like thrombin or plasmin.
Caption: A typical workflow for serine protease inhibitor screening.
References
D-Val-Leu-Lys-Chloromethylketone CAS number and chemical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of D-Val-Leu-Lys-Chloromethylketone, a potent and irreversible inhibitor of the serine protease thrombin.
Chemical and Physical Data
This compound, also known as D-VLK-CMK, is a synthetic peptide derivative designed to target and inhibit thrombin. Its chemical and physical properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 75590-15-7 | [1] |
| Molecular Formula | C18H34N4O3Cl | [2] |
| Formula Weight | 389.9 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and DMF | [2] |
| Storage Temperature | -20°C | [2] |
| Inhibition Constant (k/Ki) | 2.3 x 10³ M⁻¹s⁻¹ (for human thrombin) | [1] |
Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor of thrombin, a critical enzyme in the blood coagulation cascade.[2] Its inhibitory activity stems from the chloromethylketone (CMK) functional group.[2]
The mechanism of inhibition involves a two-step process:
-
Binding: The peptide sequence (D-Val-Leu-Lys) of the inhibitor directs it to the active site of thrombin, where it binds with high affinity.
-
Irreversible Inhibition: The chloromethylketone group then forms a covalent bond with a key serine or cysteine residue within the enzyme's active site.[2] This alkylation permanently deactivates the thrombin enzyme, preventing it from participating in the coagulation cascade.
Signaling Pathway: The Coagulation Cascade
The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway, where it catalyzes the conversion of fibrinogen to fibrin, the primary component of the blood clot.
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
Caption: The Coagulation Cascade and Inhibition by this compound.
Experimental Protocols
The following provides a general framework for a fluorometric thrombin inhibition assay. This can be adapted for use with this compound.
Objective: To determine the inhibitory potential of this compound against thrombin activity.
Materials:
-
This compound
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
DMSO or DMF for inhibitor stock solution
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~350/450 nm)
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: A fixed volume of thrombin solution and varying concentrations of this compound.
-
Positive control well: Thrombin solution and Assay Buffer (no inhibitor).
-
Negative control well: Assay Buffer only (no thrombin or inhibitor).
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic thrombin substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing a thrombin inhibitor like this compound.
Caption: Workflow for a Thrombin Inhibition Assay.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety guidelines include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific experimental applications, it is crucial to consult relevant literature and optimize protocols accordingly.
References
Methodological & Application
Application Notes and Protocols: D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its sequence, Val-Leu-Lys, targets the active site of specific enzymes, and the chloromethylketone moiety forms a covalent bond with a critical histidine residue, leading to irreversible inactivation. This compound is primarily recognized as a potent inhibitor of thrombin and is also used in studies involving other trypsin-like serine proteases.[1][2] Its ability to selectively block the activity of these proteases makes it a valuable tool in coagulation research and for studying the roles of these enzymes in various physiological and pathological processes.
Mechanism of Action
This compound acts as a suicide inhibitor. The peptide sequence directs the molecule to the active site of target serine proteases, such as thrombin. The chloromethylketone group then irreversibly alkylates the active site histidine residue, rendering the enzyme non-functional. This high specificity and irreversible nature of inhibition allow for precise investigation of the downstream consequences of protease inactivation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a structurally similar compound for comparative purposes.
| Compound | Target Enzyme | Parameter | Value | Reference |
| H-D-Val-Leu-Lys-chloromethylketone | Human Thrombin | k₂/Kᵢ | 2.3 x 10³ M⁻¹s⁻¹ | [2] |
| D-Val-Phe-Lys Chloromethyl Ketone | Human Plasmin | IC₅₀ | 100 pM | [3] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on a target serine protease and its downstream consequences.
References
Application Notes and Protocols: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its structure, mimicking the cleavage site of target proteases, allows it to specifically bind to the active site. The chloromethylketone (CMK) moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inactivation.
In cell culture applications, D-VLK-CMK is primarily utilized to investigate the roles of specific serine proteases, such as plasmin and thrombin, in various cellular processes. These processes include cell signaling, migration, proliferation, and apoptosis. Its cell-permeable nature allows it to effectively target intracellular proteases.
Mechanism of Action
D-VLK-CMK is a member of the chloromethylketone class of protease inhibitors. These inhibitors act as affinity labels, where the peptide portion of the molecule provides specificity for the target protease. Upon binding, the highly reactive chloromethylketone group alkylates the active site histidine residue of the serine protease, rendering the enzyme inactive. This irreversible inhibition is a key feature, ensuring a sustained effect in experimental settings.
Applications in Cell Culture
-
Inhibition of Plasmin and Thrombin Activity: D-VLK-CMK is a potent inhibitor of plasmin and thrombin, making it a valuable tool for studying the physiological and pathological roles of these proteases in cell culture models.
-
Investigation of Signaling Pathways: By inhibiting specific proteases, D-VLK-CMK can be used to elucidate their involvement in signaling cascades, such as the NF-κB pathway.
-
Studies on Cell Proliferation and Apoptosis: Serine proteases are implicated in the regulation of cell cycle and programmed cell death. D-VLK-CMK can be employed to dissect the specific contributions of its target proteases to these processes.
-
Cancer Research: Dysregulated protease activity is a hallmark of many cancers. D-VLK-CMK can be used to explore the therapeutic potential of targeting specific serine proteases in cancer cell lines.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of D-VLK-CMK and the related compound, Tosyl-L-lysyl-chloromethyl ketone (TLCK), in cell culture. It is important to note that optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
| Parameter | This compound (D-VLK-CMK) | Tosyl-L-lysyl-chloromethyl ketone (TLCK) - for reference |
| Target Proteases | Plasmin, Thrombin, and other trypsin-like serine proteases | Trypsin and other trypsin-like serine proteases |
| Working Concentration | 10 - 100 µM (typical starting range) | 25 - 200 µM |
| Stock Solution | 100 mM in DMSO or DMF | 10-50 mM in sterile water or PBS |
| Incubation Time | 10 minutes to several hours | 30 minutes to 48 hours |
| Cell Permeability | Yes | Yes |
| Mode of Inhibition | Irreversible | Irreversible |
Experimental Protocols
Protocol 1: Preparation of D-VLK-CMK Stock Solution
Materials:
-
This compound (D-VLK-CMK) powder
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the D-VLK-CMK powder to equilibrate to room temperature before opening.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of D-VLK-CMK powder in sterile DMSO or DMF. For example, to prepare 100 µL of a 100 mM stock solution of a compound with a molecular weight of 450.0 g/mol , dissolve 4.5 mg of the powder in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[1]
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay
Materials:
-
Cells of interest cultured in appropriate growth medium
-
96-well cell culture plates
-
D-VLK-CMK stock solution (100 mM)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow the cells to adhere and recover overnight.
-
Prepare a serial dilution of the D-VLK-CMK stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest D-VLK-CMK concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of D-VLK-CMK.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: Inhibition of Serine Protease Activity in Cell Culture
Materials:
-
Cells of interest
-
D-VLK-CMK
-
Appropriate cell lysis buffer
-
Fluorogenic or chromogenic serine protease substrate (e.g., a substrate for plasmin or thrombin)
-
Fluorometer or spectrophotometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with D-VLK-CMK at the predetermined optimal, non-toxic concentration for a specific duration. Include a vehicle-treated control group.
-
After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the fluorogenic or chromogenic substrate for the protease of interest to each well.
-
Measure the fluorescence or absorbance over time using a plate reader.
-
The rate of substrate cleavage is indicative of the protease activity. Compare the activity in D-VLK-CMK-treated cells to the control cells to determine the extent of inhibition.
Protocol 4: Analysis of NF-κB Activation by Western Blot
Materials:
-
Cells of interest
-
D-VLK-CMK
-
Inducing agent for NF-κB activation (e.g., TNF-α, IL-1β)
-
Cell lysis buffer and nuclear extraction kit
-
Primary antibodies against p65, IκBα, and a loading control (e.g., β-actin or Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Pre-treat cells with D-VLK-CMK at the desired concentration for 1-2 hours.
-
Stimulate the cells with an NF-κB inducing agent for a short period (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.
-
For IκBα degradation analysis, harvest whole-cell lysates. For p65 nuclear translocation analysis, perform nuclear and cytoplasmic fractionation.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
A decrease in cytoplasmic IκBα and an increase in nuclear p65 in stimulated cells compared to D-VLK-CMK pre-treated cells will indicate inhibition of the NF-κB pathway.
Visualizations
Caption: A general workflow for using D-VLK-CMK in cell culture experiments.
Caption: D-VLK-CMK may inhibit NF-κB activation by targeting upstream serine proteases.
References
Application Notes and Protocols for D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a potent and specific inhibitor of serine proteases, with a primary focus on its application in studying thrombin-mediated cellular processes.
Introduction
This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its specificity is dictated by the peptide sequence (D-Val-Leu-Lys), which mimics the cleavage site of the target protease. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inactivation. D-VLK-CMK is a highly efficient inhibitor of human thrombin and can be a valuable tool for investigating the physiological and pathological roles of this key enzyme in coagulation, inflammation, and cellular signaling.[1]
Physicochemical Properties and Solubility
This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO).
| Property | Value | Reference |
| CAS Number | 75590-15-7 | [1] |
| Molecular Formula | C₁₈H₃₅ClN₄O₃ | [1] |
| Molecular Weight | 390.95 g/mol | [1] |
| Solubility in DMSO | Soluble. Stock solutions of 10 mM can be readily prepared. | [1] |
| Storage | Store at -20°C. | [1] |
Mechanism of Action
D-VLK-CMK functions as an affinity label or suicide inhibitor. The D-Val-Leu-Lys peptide sequence directs the molecule to the active site of target proteases like thrombin. Once bound, the electrophilic chloromethylketone group reacts with a nucleophilic residue in the enzyme's active site, typically a histidine, forming a stable covalent adduct. This modification permanently inactivates the enzyme.
Key Applications
-
Inhibition of Thrombin Activity: D-VLK-CMK is a potent inhibitor of human thrombin, a key serine protease in the coagulation cascade.[1] It can be used in in vitro and cell-based assays to block thrombin activity and study its downstream effects.
-
Investigation of Thrombin-Mediated Signaling: Thrombin activates Protease-Activated Receptors (PARs) on the surface of various cell types, triggering intracellular signaling cascades that regulate processes like cell proliferation, inflammation, and apoptosis. D-VLK-CMK can be used to dissect the role of thrombin's proteolytic activity in these pathways.
-
Studies of Apoptosis: Thrombin has been shown to induce apoptosis in several cell types, including neurons and platelets. By inhibiting thrombin, D-VLK-CMK can be used to explore the mechanisms of thrombin-induced programmed cell death.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO to your vial of D-VLK-CMK. For example, to 1 mg of D-VLK-CMK (MW: 390.95), add 255.8 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization if precipitation is observed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of D-VLK-CMK | Volume of DMSO to add to 5 mg of D-VLK-CMK |
| 1 mM | 2.56 mL | 12.79 mL |
| 5 mM | 511.6 µL | 2.56 mL |
| 10 mM | 255.8 µL | 1.28 mL |
In Vitro Thrombin Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of D-VLK-CMK against purified thrombin.
Materials:
-
Purified human thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., a peptide substrate with a p-nitroanilide or AMC tag)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing NaCl and a carrier protein like BSA)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of D-VLK-CMK in assay buffer.
-
In a 96-well plate, add a fixed amount of human thrombin to each well.
-
Add the different concentrations of D-VLK-CMK to the wells containing thrombin. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the thrombin substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration and determine the IC₅₀ value.
Cell-Based Assay: Inhibition of Thrombin-Induced Apoptosis
This protocol describes a general method to assess the ability of D-VLK-CMK to inhibit thrombin-induced apoptosis in a suitable cell line (e.g., neuronal cells, fibroblasts).
Materials:
-
A cell line known to undergo apoptosis in response to thrombin
-
Complete cell culture medium
-
Human thrombin
-
This compound stock solution
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit, Caspase-3 activity assay kit)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed the cells in appropriate culture plates or dishes and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of D-VLK-CMK (e.g., 1-100 µM) for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with a pre-determined concentration of human thrombin (e.g., 10-100 nM) for a time known to induce apoptosis (e.g., 24-48 hours). Include a control group of cells not treated with thrombin.
-
At the end of the incubation period, harvest the cells.
-
Stain the cells for apoptosis markers according to the manufacturer's instructions of the chosen apoptosis detection kit.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
-
Compare the levels of apoptosis in cells treated with thrombin alone versus those pre-treated with D-VLK-CMK to determine the inhibitory effect.
Signaling Pathway
Thrombin-Induced Apoptosis Pathway
Thrombin can induce apoptosis by activating Protease-Activated Receptors (PARs), primarily PAR-1. The proteolytic cleavage of the N-terminal domain of PAR-1 by thrombin unmasks a new N-terminus that acts as a tethered ligand, activating the receptor. This initiates a G-protein-mediated signaling cascade that can lead to apoptosis through the activation of RhoA and downstream effector caspases. This compound can be used to block the initial proteolytic activation of PARs by thrombin, thereby inhibiting this signaling pathway.
References
D-Val-Leu-Lys-Chloromethylketone: A Potent Tool for Targeted Coagulation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of D-Val-Leu-Lys-Chloromethylketone (VCLK), a synthetic tripeptide, as a highly effective and selective inhibitor of coagulation. VCLK's mechanism of action and its utility in in vitro coagulation assays make it a valuable tool for research into hemostasis, thrombosis, and the development of novel anticoagulant therapies.
Introduction
This compound is a cell-permeable, irreversible inhibitor of certain serine proteases, with a pronounced specificity for thrombin, a key enzyme in the coagulation cascade. The chloromethylketone (CMK) moiety forms a covalent bond with the active site of the target protease, leading to its inactivation. This targeted inhibition makes VCLK a useful reagent for dissecting the roles of specific proteases in the complex process of blood clotting.
Mechanism of Action
The primary anticoagulant effect of this compound stems from its potent and irreversible inhibition of thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. Thrombin also amplifies its own production by activating upstream clotting factors, including Factor V and Factor VIII.
The specificity of VCLK is conferred by its peptide sequence (D-Val-Leu-Lys), which mimics the natural substrate recognition site of thrombin. Upon binding, the chloromethylketone group reacts with a critical histidine residue in the enzyme's active site, forming a stable covalent adduct and rendering the enzyme inactive.
While VCLK is a highly efficient inhibitor of thrombin, it is a significantly weaker inhibitor of other serine proteases involved in coagulation, such as Factor Xa.[1] This selectivity allows for the targeted investigation of thrombin-mediated pathways.
Quantitative Data Summary
The inhibitory activity of this compound against key coagulation factors is summarized in the table below. This data highlights the compound's high potency and selectivity for thrombin.
| Target Enzyme | Parameter | Value | Reference |
| Human Thrombin | k"'/Kᵢ (app) | 2.3 x 10³ M⁻¹s⁻¹ | [2] |
| Factor Xa | Inhibition | Very Poor (100-10,000 times weaker than for thrombin) | [1] |
Signaling Pathway and Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. VCLK primarily targets the final common pathway of this cascade by directly inhibiting thrombin.
References
Application Notes and Protocols for D-Val-Leu-Lys-Chloromethylketone in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of certain serine proteases. Its structure mimics the substrate recognition sequence of target enzymes, allowing it to bind to the active site. The chloromethylketone moiety then forms a covalent bond with a critical histidine residue in the catalytic triad, leading to irreversible inactivation. This high specificity and irreversible nature make D-VLK-CMK a valuable tool in enzyme kinetics studies, particularly for elucidating the roles of trypsin-like serine proteases in various physiological and pathological processes.
This document provides detailed application notes and protocols for the use of D-VLK-CMK in enzyme kinetics, focusing on its primary targets: thrombin, plasmin, and trypsin.
Mechanism of Action
D-VLK-CMK is a mechanism-based inhibitor, also known as an affinity label. The inhibition process can be described by a two-step model:
-
Reversible Binding: The inhibitor (I) first binds reversibly to the enzyme's active site (E) to form a non-covalent enzyme-inhibitor complex (E-I). The strength of this initial binding is characterized by the dissociation constant, KI.
-
Irreversible Inactivation: Following binding, the chloromethylketone group reacts with the nucleophilic imidazole side chain of a histidine residue in the enzyme's active site, forming a stable covalent bond. This alkylation step leads to the irreversible inactivation of the enzyme. The rate of this chemical modification is defined by the first-order rate constant, kinact.
The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/KI (also referred to as kapp/KI or kobs/[I]).
Caption: Mechanism of irreversible inhibition by D-VLK-CMK.
Target Enzymes and Biological Significance
D-VLK-CMK primarily targets trypsin-like serine proteases that cleave peptide bonds C-terminal to lysine or arginine residues. Its main targets of interest are central to hemostasis and fibrinolysis.
-
Thrombin: A key enzyme in the coagulation cascade, thrombin converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of thrombin is a major strategy for anticoagulant therapies.
-
Plasmin: The primary enzyme of the fibrinolytic system, plasmin is responsible for the breakdown of fibrin clots. Its activity is crucial for maintaining blood vessel patency.
-
Trypsin: A digestive enzyme produced in the pancreas, trypsin plays a role in breaking down dietary proteins. It is also used as a model enzyme in protease research.
The interplay between the coagulation and fibrinolytic systems is a tightly regulated process. Dysregulation can lead to thrombosis (excessive clotting) or hemorrhage (excessive bleeding). D-VLK-CMK, by inhibiting key players in these pathways, serves as a valuable research tool for studying these conditions and for the development of novel therapeutics.
Caption: Simplified signaling pathways of coagulation and fibrinolysis highlighting the inhibitory targets of D-VLK-CMK.
Quantitative Data
| Target Enzyme | Organism | Inhibition Parameter | Value | Reference |
| Thrombin | Human | kapp/KI (kobs/[I]) | 2.3 x 10³ M⁻¹s⁻¹ | (Data from commercial supplier) |
| Plasmin | Human | Efficiency | Comparably efficient to thrombin | Lijnen et al., 1980 |
| Trypsin | Bovine | Efficiency | Comparably efficient to thrombin | Lijnen et al., 1980 |
Note: For plasmin and trypsin, the term "comparably efficient" is a qualitative assessment from the cited literature, and specific quantitative values for kinact and KI for D-VLK-CMK are not provided.
For context, a structurally related inhibitor, D-Val-Phe-Lys-Chloromethylketone, has been reported to have an IC50 of 100 pM for human plasmin.
Experimental Protocols
Preparation and Handling of D-VLK-CMK
-
Reconstitution: D-VLK-CMK is typically supplied as a lyophilized powder. Reconstitute the powder in a minimal amount of an organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Subsequently, dilute the stock solution in the appropriate aqueous assay buffer to the desired working concentrations.
-
Storage: Store the lyophilized powder desiccated at -20°C. Stock solutions in DMSO or DMF should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of chloromethylketones can be unstable, especially at neutral or alkaline pH, and should be prepared fresh before each experiment.
-
Safety Precautions: D-VLK-CMK is a reactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes.
Protocol for Determining Kinetic Parameters of Irreversible Inhibition
This protocol is designed to determine the second-order rate constant (kinact/KI) of inhibition of a target serine protease by D-VLK-CMK using a chromogenic substrate. This example is based on a plasmin inhibition assay.
Materials:
-
Purified human plasmin
-
This compound (D-VLK-CMK)
-
Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Experimental workflow for determining the kinetic parameters of irreversible inhibition.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of D-VLK-CMK in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer (e.g., 10 mM).
-
Prepare a working solution of plasmin in assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, prepare a series of dilutions of D-VLK-CMK in the assay buffer. Include a control with no inhibitor.
-
Add a fixed amount of the plasmin solution to each well containing the inhibitor dilutions and the control.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Measurement of Residual Activity:
-
At various time points during the incubation (e.g., 0, 5, 10, 20, 30 minutes), add the chromogenic substrate to a set of wells for each inhibitor concentration.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the residual enzyme activity.
-
-
Data Analysis:
-
For each inhibitor concentration and incubation time, calculate the initial rate of the reaction (Vi).
-
Calculate the residual enzyme activity as a percentage of the control (no inhibitor) at each time point.
-
Plot the natural logarithm (ln) of the percent residual activity versus the incubation time for each inhibitor concentration. The data should fit a straight line with a slope equal to -kobs (the pseudo-first-order rate constant).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
The resulting plot should be hyperbolic and can be fitted to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (KI + [I]) . This allows for the determination of both kinact and KI.
-
At low inhibitor concentrations ([I] << KI), the relationship is approximately linear, and the slope of the line gives the second-order rate constant, kinact/KI .
-
Conclusion
This compound is a potent and specific tool for the study of trypsin-like serine proteases. Its irreversible mechanism of action allows for the detailed kinetic characterization of enzyme inhibition and the investigation of the roles of these enzymes in complex biological systems. The protocols and data presented here provide a foundation for researchers to effectively utilize D-VLK-CMK in their studies of enzyme kinetics, contributing to a deeper understanding of protease function and the development of novel therapeutic agents.
Application Notes and Protocols for D-Val-Leu-Lys-Chloromethylketone in In Vitro Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as a potent, irreversible inhibitor of certain serine proteases. Its design is based on the preferred substrate recognition sequence of several key proteases involved in physiological and pathological processes. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inactivation. This property makes D-VLK-CMK a valuable tool for studying the roles of specific proteases in complex biological systems and for the screening and development of novel therapeutic agents.
These application notes provide an overview of the applications of D-VLK-CMK in in vitro protease assays, including detailed protocols for assessing its inhibitory activity and visualizing its impact on relevant signaling pathways.
Mechanism of Action
D-VLK-CMK is a mechanism-based inhibitor. The peptide sequence D-Val-Leu-Lys mimics the natural substrate of target proteases, directing the inhibitor to the enzyme's active site. The chloromethylketone group then acts as an alkylating agent, forming a covalent adduct with the nucleophilic histidine residue within the catalytic triad of the serine protease. This irreversible binding permanently inactivates the enzyme.
Target Proteases and Inhibitory Activity
D-VLK-CMK is expected to inhibit serine proteases that recognize and cleave peptide substrates after a lysine residue. Prime targets include enzymes of the coagulation and fibrinolytic systems. While specific quantitative data for D-VLK-CMK is limited in publicly available literature, data from closely related compounds and qualitative studies provide strong indications of its primary targets.
Table 1: Inhibitory Profile of D-VLK-CMK and Related Compounds
| Inhibitor | Target Protease | IC50 Value | Notes |
| D-Val-Phe-Lys-CMK | Human Plasmin | 100 pM | A closely related peptide chloromethylketone, indicating high potency of this class of inhibitors for plasmin.[1][2] |
| D-Val-Leu-Arg-CMK | Glandular Kallikrein | - | Described as a strong inhibitor, though with low specificity.[3] D-VLK-CMK is expected to show similar activity. |
| D-VLK-CMK | Thrombin | - | Potential target due to its trypsin-like activity, but specific inhibitory data is not readily available. |
| D-VLK-CMK | Urokinase (uPA) | - | Potential target, though some related inhibitors show selectivity over urokinase. |
Note: The IC50 value for D-Val-Phe-Lys-CMK is provided as a reference for the expected potency against plasmin.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory potential of D-VLK-CMK against a target serine protease using a fluorogenic substrate.
Materials:
-
This compound (D-VLK-CMK)
-
Target Protease (e.g., Plasmin, Kallikrein)
-
Fluorogenic Substrate (e.g., a peptide sequence recognized by the target protease, coupled to a fluorophore like AMC or AFC)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing CaCl2 if required for enzyme activity)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-VLK-CMK in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the target protease in assay buffer to a final concentration that yields a linear increase in fluorescence over the desired assay time.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The final concentration should ideally be at or below the Km value for the enzyme.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, target protease, and substrate.
-
Inhibitor wells: A serial dilution of D-VLK-CMK, target protease, and substrate.
-
-
The final volume in each well should be identical.
-
-
Pre-incubation (for irreversible inhibitors):
-
Add the assay buffer and the D-VLK-CMK dilutions to the respective wells.
-
Add the target protease to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the irreversible inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of D-VLK-CMK, determine the initial rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_i)
For a more detailed characterization of an irreversible inhibitor like D-VLK-CMK, the inactivation rate constant (k_inact) and the inhibitor constant (K_i) can be determined. This typically involves measuring the rate of enzyme inactivation at different inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme Inactivation:
-
Prepare several reaction mixtures, each containing the target protease at a fixed concentration and a different concentration of D-VLK-CMK in assay buffer.
-
Incubate these mixtures at a constant temperature.
-
At various time points, withdraw an aliquot from each mixture.
-
-
Residual Activity Measurement:
-
Immediately dilute the withdrawn aliquot into a solution containing a high concentration of the fluorogenic substrate. This dilution should be sufficient to stop any further significant inactivation during the measurement of residual activity.
-
Measure the initial rate of the reaction for each time point and inhibitor concentration as described in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
Signaling Pathways and Visualization
D-VLK-CMK, by inhibiting key serine proteases, can modulate critical signaling pathways involved in coagulation, fibrinolysis, inflammation, and cell proliferation. Below are diagrams of representative signaling pathways that can be influenced by the inhibition of plasmin, kallikrein, and thrombin.
Plasmin Signaling Pathway
Plasmin, the primary effector of the fibrinolytic system, also plays roles in cell migration and tissue remodeling by activating matrix metalloproteinases (MMPs) and growth factors. Its inhibition by D-VLK-CMK can block these downstream effects.
Caption: Inhibition of Plasmin by D-VLK-CMK blocks fibrinolysis and downstream signaling.
Kallikrein-Kinin System and Inflammatory Signaling
Plasma kallikrein is a key enzyme in the contact activation system, leading to the production of bradykinin, a potent inflammatory mediator. Inhibition of kallikrein by D-VLK-CMK can attenuate inflammatory responses.
Caption: D-VLK-CMK inhibits Kallikrein, preventing bradykinin-mediated inflammation.
Thrombin and Coagulation Cascade Signaling
Thrombin is a central protease in the coagulation cascade and also signals through Protease-Activated Receptors (PARs) to induce cellular responses like platelet aggregation and cell proliferation. D-VLK-CMK may inhibit thrombin, thereby affecting these pathways.
Caption: Potential inhibition of Thrombin by D-VLK-CMK can block coagulation and PAR1 signaling.
Conclusion
This compound is a valuable research tool for the targeted inhibition of serine proteases, particularly those involved in fibrinolysis and inflammation such as plasmin and kallikrein. The provided protocols offer a framework for characterizing its inhibitory activity, and the signaling pathway diagrams illustrate the potential downstream consequences of its use. These resources are intended to support researchers in utilizing D-VLK-CMK to explore the intricate roles of proteases in health and disease and to facilitate the development of novel therapeutic strategies.
References
- 1. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. [sigmaaldrich.com]
- 2. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 3. Use of different derivatives of D-Val-Leu-Arg for studying kallikrein activities in cat submandibular glands and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design and application of D-Val-Leu-Lys-Chloromethylketone (DVLLK-CMK), a synthetic peptide derivative with potential therapeutic applications. DVLLK-CMK is recognized as a cell-permeable, irreversible inhibitor of thrombin and other serine proteases.[1][2] Its mechanism of action, attributed to the chloromethylketone moiety, involves the covalent modification of active site residues in target proteases, leading to their inactivation.[1] This positions DVLLK-CMK as a valuable tool for investigating the roles of specific proteases in various pathological processes, particularly in the fields of inflammation, cancer, and autoimmune diseases.[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism through which chloromethylketone-containing peptides exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
DVLLK-CMK, like other similar chloromethylketone compounds, is hypothesized to inhibit this pathway by targeting and inactivating proteases, such as IKK or upstream activators, that are crucial for IκB degradation. This prevents NF-κB translocation and the subsequent inflammatory cascade.
Core Applications in Drug Development
-
Anti-inflammatory Research: Investigating the role of serine proteases in inflammatory diseases such as arthritis, inflammatory bowel disease, and dermatitis.
-
Cancer Biology: Studying the involvement of proteases in tumor progression, angiogenesis, and metastasis.[3]
-
Autoimmune Disease Models: Exploring the therapeutic potential of protease inhibition in models of autoimmune disorders.[3]
Signaling Pathway Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteases with D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic tripeptide derivative that serves as a potent and selective irreversible inhibitor of certain serine proteases. Its peptide sequence (Val-Leu-Lys) mimics the substrate recognition motif of proteases such as thrombin and plasmin, guiding the inhibitor to the enzyme's active site. The chloromethylketone (CMK) moiety is a reactive electrophile that forms a stable covalent bond with the active site serine or cysteine residue, leading to irreversible inactivation of the enzyme.[1] This property makes D-VLK-CMK a valuable tool for studying the function of its target proteases, for activity-based protein profiling (ABPP), and as a potential starting point for the development of therapeutic agents.
These application notes provide a detailed protocol for using D-VLK-CMK to label and inhibit target proteases, summarize relevant quantitative data, and illustrate the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Target Proteases for this compound
| Protease | Family | Biological Process |
| Thrombin | Serine Protease | Blood Coagulation[1] |
| Plasmin | Serine Protease | Fibrinolysis |
Table 2: Kinetic Parameters of Selected Peptide Chloromethyl Ketones
| Inhibitor | Target Protease | Second-Order Rate Constant (k_obs/[I]) (M⁻¹s⁻¹) | Reference |
| D-Phe-Pro-Arg-CH₂Cl | Thrombin | 1 x 10⁷ | [2] |
| D-Val-Leu-Lys-CMK | Thrombin | Data not available | |
| D-Val-Leu-Lys-CMK | Plasmin | Data not available |
Note: Researchers may need to experimentally determine the kinetic parameters for D-VLK-CMK with their specific protease of interest.
Signaling Pathways
D-VLK-CMK targets key proteases in the blood coagulation and fibrinolysis cascades. Understanding these pathways is crucial for interpreting the effects of this inhibitor.
Figure 1: The Blood Coagulation Cascade. D-VLK-CMK inhibits Thrombin (Factor IIa).
Figure 2: The Fibrinolysis Pathway. D-VLK-CMK inhibits Plasmin.
Experimental Protocols
Protocol 1: Preparation of D-Val-Leu-Lys-CMK Stock Solution
This protocol describes the preparation of a concentrated stock solution of D-VLK-CMK, which can be diluted to the desired working concentration for various applications.
Materials:
-
This compound (D-VLK-CMK) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Allow the D-VLK-CMK powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of D-VLK-CMK powder in anhydrous DMSO or DMF.[1] For example, to prepare 100 µL of a 100 mM stock solution, dissolve the calculated mass of D-VLK-CMK in 100 µL of DMSO.
-
Vortex the solution thoroughly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. The stock solution is stable for up to one year when stored properly.[1]
Protocol 2: In Vitro Labeling of a Purified Protease
This protocol provides a general procedure for the in vitro labeling of a purified serine protease with D-VLK-CMK. The optimal conditions (inhibitor concentration, incubation time, and temperature) should be determined empirically for each specific protease.
Materials:
-
Purified target protease (e.g., thrombin, plasmin)
-
100 mM D-VLK-CMK stock solution in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Protease substrate (chromogenic or fluorogenic)
-
Microplate reader or spectrophotometer
-
Microplates or cuvettes
Procedure:
-
Protease Preparation: Dilute the purified protease to the desired concentration in the assay buffer. The final protease concentration will depend on the specific activity of the enzyme and the detection method used.
-
Inhibitor Dilution: Prepare a series of working solutions of D-VLK-CMK by diluting the 100 mM stock solution in the assay buffer. It is recommended to test a range of final inhibitor concentrations (e.g., from 1 µM to 100 µM).
-
Labeling Reaction:
-
In a microplate well or cuvette, add the diluted protease.
-
Add the D-VLK-CMK working solution to the protease solution. The final volume of DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Incubate the mixture for a defined period. Incubation times can range from 10 minutes to several hours.[1] A time-course experiment is recommended to determine the optimal incubation time.
-
-
Activity Measurement:
-
After the incubation period, add the appropriate chromogenic or fluorogenic substrate for the target protease to the reaction mixture.
-
Immediately measure the rate of substrate hydrolysis using a microplate reader or spectrophotometer.
-
-
Controls:
-
Positive Control: A reaction containing the protease and assay buffer without the inhibitor.
-
Negative Control (Vehicle Control): A reaction containing the protease and the same final concentration of DMSO as the experimental samples.
-
No-Enzyme Control: A reaction containing the assay buffer and substrate without the protease to measure background substrate hydrolysis.
-
-
Data Analysis: Calculate the percentage of inhibition for each D-VLK-CMK concentration by comparing the reaction rates of the inhibited samples to the vehicle control.
Protocol 3: Activity-Based Protein Profiling (ABPP) in a Complex Proteome
This protocol outlines a general workflow for using a tagged version of D-VLK-CMK (e.g., biotinylated or with a clickable alkyne tag) for activity-based protein profiling in a cell lysate.
Materials:
-
Tagged D-VLK-CMK probe (e.g., D-VLK-CMK-biotin or D-VLK-CMK-alkyne)
-
Cell lysate or tissue homogenate
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, supplemented with protease inhibitors excluding serine protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and reagents
-
Streptavidin-HRP conjugate (for biotinylated probes) or fluorescently tagged azide (for alkyne-tagged probes) and appropriate detection reagents
-
Click chemistry reagents (if using an alkyne-tagged probe)
Procedure:
-
Lysate Preparation: Prepare a cell lysate or tissue homogenate in a suitable lysis buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Probe Labeling:
-
Incubate a defined amount of the proteome (e.g., 50-100 µg of total protein) with the tagged D-VLK-CMK probe at a predetermined concentration (e.g., 1-10 µM).
-
Incubate for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).
-
-
Control Reactions:
-
Competition Control: Pre-incubate the proteome with an excess of untagged D-VLK-CMK or another known inhibitor of the target protease for 30 minutes before adding the tagged probe. This will demonstrate the specificity of the labeling.
-
Vehicle Control: Incubate the proteome with the same final concentration of DMSO as the probe-labeled sample.
-
-
Click Chemistry (for alkyne-tagged probes): If using an alkyne-tagged probe, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe for biotinylated proteins using a streptavidin-HRP conjugate or visualize fluorescently tagged proteins directly.
-
-
Data Analysis: Compare the signal intensity of the labeled bands in the experimental and control lanes. A decrease in signal in the competition control lane confirms the specific labeling of the target protease.
Experimental Workflow Diagram
Figure 3: General workflow for Activity-Based Protein Profiling (ABPP).
References
Application Notes and Protocols for Chromogenic Assays and Inhibition Studies Using D-Val-Leu-Lys Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of D-Val-Leu-Lys-p-nitroanilide (D-VLK-pNA) in chromogenic assays to determine enzymatic activity, and the application of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) as a protease inhibitor.
Introduction to D-Val-Leu-Lys Derivatives
Chromogenic peptide substrates are synthetic molecules designed to mimic the natural substrates of specific proteolytic enzymes.[1][2] Upon cleavage by the target enzyme, a chromophore, typically p-nitroaniline (pNA), is released, resulting in a color change that can be quantified spectrophotometrically.[2][3] The rate of color development is directly proportional to the enzymatic activity.[2] The tripeptide sequence D-Val-Leu-Lys is a specific substrate for several serine proteases, most notably plasmin and plasma kallikrein.
Conversely, peptide chloromethylketones are irreversible inhibitors of serine proteases.[4] The this compound (D-VLK-CMK) specifically targets and covalently modifies the active site of enzymes like thrombin and plasmin, effectively inactivating them.[4][5] This makes D-VLK-CMK a valuable tool in studying enzymatic pathways and developing therapeutic agents.[5]
Section 1: Chromogenic Assays Using D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA)
D-Val-Leu-Lys-pNA is a chromogenic substrate primarily used for the determination of plasmin and plasma kallikrein activity.[6][7][8] The enzyme hydrolyzes the peptide bond between lysine and p-nitroaniline, releasing the yellow-colored pNA, which can be measured by absorbance at 405 nm.[7][9]
Applications
-
Measurement of plasmin activity in purified systems and biological samples.[6][7]
-
Determination of plasminogen concentration following activation to plasmin.[6][10]
-
Assaying the activity of plasminogen activators like streptokinase, urokinase, and tissue plasminogen activator (t-PA).[11]
-
Screening for inhibitors of plasmin and plasma kallikrein.
General Assay Principle
The fundamental principle involves the enzymatic cleavage of the chromogenic substrate, leading to the release of p-nitroaniline (pNA). The rate of pNA release is monitored by measuring the change in absorbance at 405 nm.
Caption: Enzymatic cleavage of D-Val-Leu-Lys-pNA.
Experimental Protocols
Protocol 1: Determination of Plasmin Activity
This protocol is adapted for measuring the activity of purified plasmin or plasmin in biological samples.
Materials:
-
D-Val-Leu-Lys-pNA dihydrochloride (e.g., Sigma-Aldrich Cat. No. 62354-43-2)[6]
-
Tris buffer (50 mM Tris-HCl, pH 7.4)
-
Purified plasmin or plasma sample
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of D-Val-Leu-Lys-pNA in sterile water (e.g., 50 mg/mL).[6] For the assay, dilute the stock solution in Tris buffer to a final working concentration (e.g., 0.2 mM).[13]
-
Sample Preparation: Dilute the plasmin standard or plasma sample in Tris buffer to the desired concentration.
-
Assay:
-
Add 100 µL of the D-VLK-pNA working solution to each well of a 96-well plate.
-
Add 10 µL of the diluted plasmin standard or sample to the wells.
-
For a blank, add 10 µL of Tris buffer instead of the enzyme.
-
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA/min). The plasmin activity is proportional to this rate. A standard curve can be generated using known concentrations of purified plasmin.
Protocol 2: Determination of Plasma Kallikrein-like Activity
This protocol is designed to measure kallikrein-like activity in plasma samples.
Materials:
-
Chromogenic substrate for kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA) or D-Val-Leu-Lys-pNA can also be used, though S-2302 is more specific.[8][14]
-
Human citrated plasma
-
Tris buffer (50 mM Tris-HCl, pH 7.8)[12]
-
Acetic acid (20%) or citric acid (2%) for stopped-time assay[9]
-
Microplate reader or spectrophotometer (405 nm)
Procedure (Acid-Stopped Method):
-
Sample Dilution: Dilute the test plasma with Tris buffer (e.g., 1:10 dilution, 100 µL plasma + 900 µL buffer).[9]
-
Incubation:
-
Pipette 200 µL of the diluted sample into a test tube or microplate well.
-
Pre-incubate at 37°C for 3-4 minutes.[9]
-
-
Reaction Initiation:
-
Reaction Termination: Add 200 µL of 20% acetic acid or 2% citric acid to stop the reaction.[9]
-
Measurement: Read the absorbance at 405 nm against a sample blank. The color is stable for several hours.[9]
-
Blank Preparation: Prepare a blank by adding the reagents in reverse order without incubation.[9]
Quantitative Data Summary
| Parameter | Value | Enzyme | Substrate | Reference |
| Molecular Weight | 551.51 g/mol | - | D-Val-Leu-Lys-pNA · 2HCl | [6] |
| Solubility in Water | 50 mg/mL | - | D-Val-Leu-Lys-pNA · 2HCl | [6] |
| Absorbance Maximum of pNA | 405 nm | - | p-nitroaniline | [7][9] |
| Recommended Storage | -20°C | - | D-Val-Leu-Lys-pNA · 2HCl | [6] |
Section 2: Protease Inhibition with this compound (D-VLK-CMK)
This compound is an irreversible inhibitor that specifically targets serine proteases like thrombin and plasmin.[4][5][15] The chloromethylketone group forms a covalent bond with the active site histidine residue of the protease, leading to its inactivation.[4][16]
Applications
-
Irreversible inhibition of thrombin, plasmin, and other trypsin-like serine proteases.[5][16]
-
Studying the role of specific proteases in biological pathways.
-
As a tool in the development of anticoagulant and anti-fibrinolytic drugs.[17]
Mechanism of Inhibition
The peptide sequence D-Val-Leu-Lys directs the inhibitor to the active site of the target protease. The chloromethylketone moiety then acts as an alkylating agent, forming a stable covalent bond with a key histidine residue in the enzyme's catalytic triad.
Caption: Irreversible inhibition by D-Val-Leu-Lys-CMK.
Experimental Protocols
Protocol 3: Inhibition of Thrombin Activity
This protocol describes how to assess the inhibitory effect of D-VLK-CMK on thrombin activity using a chromogenic substrate.
Materials:
-
This compound (D-VLK-CMK)
-
Purified thrombin
-
A chromogenic substrate for thrombin (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
DMSO or DMF for dissolving the inhibitor[4]
-
Microplate reader (405 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of D-VLK-CMK in DMSO (e.g., 100 mM).[4] Further dilute in the assay buffer to desired concentrations.
-
Inhibition Reaction:
-
In a microplate, mix the purified thrombin with different concentrations of the D-VLK-CMK solution.
-
Include a control with thrombin and assay buffer (without inhibitor).
-
Incubate the mixture for a specific time (e.g., 10-60 minutes) at room temperature or 37°C to allow for inhibition.[4]
-
-
Measurement of Residual Activity:
-
Add the thrombin chromogenic substrate to each well to initiate the colorimetric reaction.
-
Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes.
-
-
Calculation:
-
Determine the rate of substrate cleavage (ΔA/min) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data Summary
| Parameter | Value | Target Enzyme | Reference |
| Inhibition Type | Irreversible | Serine Proteases | [4] |
| Mechanism | Covalent modification of active site histidine | Serine Proteases | [4][16] |
| k₂/Kᵢ for Human Thrombin | 2.3 x 10³ M⁻¹s⁻¹ | Human Thrombin | [18] |
| IC₅₀ for Human Plasmin | 100 pM (for D-Val-Phe-Lys-CMK) | Human Plasmin | [15] |
| Recommended Solvent | DMSO or DMF | - | [4] |
| Recommended Storage | -20°C, desiccated | - | [4] |
Experimental Workflow
References
- 1. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diapharma.com [diapharma.com]
- 3. Chromogenic substrates - Haemochrom [haemochrom.de]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. chemimpex.com [chemimpex.com]
- 6. D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 9. coachrom.com [coachrom.com]
- 10. coachrom.com [coachrom.com]
- 11. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diapharma.com [diapharma.com]
- 13. innov-research.com [innov-research.com]
- 14. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. glpbio.com [glpbio.com]
Application Notes and Protocols for Fluorogenic Substrates in the Study of D-Val-Leu-Lys-Chloromethylketone Sensitive Protease Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a synthetic peptide that acts as an irreversible inhibitor of certain serine proteases. Its sequence, D-Val-Leu-Lys, mimics the cleavage site recognized by target enzymes. The chloromethylketone (CMK) moiety forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to permanent inactivation.
The primary target for D-VLK-CMK is plasmin , a key serine protease in the fibrinolytic system responsible for the breakdown of fibrin clots.[1] Therefore, the study of D-VLK-CMK activity is intrinsically linked to the measurement of plasmin activity and its inhibition. Fluorogenic substrates provide a sensitive and continuous method for monitoring plasmin activity in real-time. This document provides detailed application notes and protocols for the use of such substrates.
The most commonly employed fluorogenic substrate for this purpose is Boc-Val-Leu-Lys-7-amino-4-methylcoumarin (Boc-VLK-AMC) .[2][3][4] Upon cleavage by plasmin between the lysine and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence can be monitored over time to determine enzymatic activity.
Application Notes
-
Enzyme Inhibition Assays: The primary application is to determine the potency and mechanism of inhibitors targeting plasmin and other D-VLK-CMK sensitive proteases. By measuring the reduction in the rate of AMC release in the presence of an inhibitor like D-VLK-CMK, one can calculate key inhibitory constants (e.g., IC50, Ki).
-
High-Throughput Screening (HTS): The fluorogenic assay format is readily adaptable for HTS of compound libraries to identify novel inhibitors of plasmin. Its simplicity and sensitivity make it suitable for automated robotic systems.
-
Enzyme Kinetics: Fluorogenic substrates like Boc-VLK-AMC are instrumental in determining fundamental kinetic parameters of plasmin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[2]
-
Diagnostics and Biomarker Studies: Dysregulation of plasmin activity is associated with various pathological conditions, including thrombosis and bleeding disorders. These assays can be used to measure plasmin levels in biological samples like plasma, though careful sample preparation is required to manage endogenous inhibitors.
-
Specificity Profiling: While Boc-VLK-AMC is a preferred substrate for plasmin, it can also be cleaved by other proteases such as porcine calpain isozymes I and II, and papain.[3][5] Therefore, when working with complex biological samples, it is crucial to use specific inhibitors to confirm that the observed activity is indeed from the target enzyme.
Quantitative Data
The following table summarizes the kinetic parameters for fluorogenic substrates commonly used to measure the activity of plasmin.
| Substrate | Target Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Fluorophore | Excitation (nm) | Emission (nm) |
| Boc-Val-Leu-Lys-AMC | Human Plasmin | ~100 - 200[2][6] | N/A | N/A | AMC | 360-380[1][7] | 440-460[1][7] |
| Ac-Nle-Thr-Pro-Lys-ACC | Human Thrombin | 125 ± 13 | 33.7 ± 2.7 | 0.28 ± 0.05 | ACC | 380 | 460 |
| Ac-Leu-Gly-Pro-Lys-ACC | Human Thrombin | 195 ± 30 | 3.2 ± 0.4 | 0.018 ± 0.003 | ACC | 380 | 460 |
Signaling Pathway: The Fibrinolytic System
The activity of plasmin, the primary target of D-Val-Leu-Lys-CMK, is central to the fibrinolysis pathway. This pathway is responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency. A simplified representation of this pathway is provided below.
Caption: Simplified diagram of the fibrinolysis pathway.
Experimental Protocols
Protocol 1: Determination of Plasmin Activity using Boc-Val-Leu-Lys-AMC
This protocol describes a method to measure the kinetic activity of purified plasmin.
Materials:
-
Human Plasmin (e.g., Sigma-Aldrich, EMD Millipore)
-
Boc-Val-Leu-Lys-AMC (e.g., Bachem, PeptaNova)
-
Plasmin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[1][7]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Boc-Val-Leu-Lys-AMC in DMSO. Store at -20°C, protected from light.
-
Dilute the human plasmin stock solution to a working concentration (e.g., 10 nM) in cold Plasmin Assay Buffer immediately before use. Keep on ice.
-
Prepare a range of substrate concentrations (e.g., 0-500 µM) by diluting the 10 mM stock into Plasmin Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of each substrate concentration to the wells of the 96-well plate. Include wells with buffer only for background measurements.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add 50 µL of the diluted plasmin solution to each well to initiate the reaction. The final volume will be 100 µL.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes in kinetic mode.
-
Ensure the progress curves are linear during the initial phase of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (V, in RFU/min) from the slope of the linear portion of the progress curve for each substrate concentration.
-
Subtract the background rate (from wells without enzyme).
-
To convert RFU/min to moles/min, create a standard curve using free AMC.
-
Plot the reaction rate (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Inhibition of Plasmin by D-Val-Leu-Lys-CMK
This protocol determines the inhibitory effect of D-VLK-CMK on plasmin activity.
Materials:
-
All materials from Protocol 1.
-
This compound (D-VLK-CMK)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-VLK-CMK in an appropriate solvent (e.g., 1 mM HCl, pH 3.0, prepared fresh).
-
Prepare serial dilutions of D-VLK-CMK in Plasmin Assay Buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 25 µL of Plasmin Assay Buffer.
-
Add 25 µL of the diluted plasmin solution (e.g., 20 nM, for a final concentration of 10 nM).
-
Add 25 µL of the D-VLK-CMK dilutions to the wells. Include a control with buffer instead of the inhibitor.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the Boc-Val-Leu-Lys-AMC substrate to each well. Use a final substrate concentration close to the Km value (e.g., 100-200 µM).
-
The final volume in each well will be 100 µL.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The logical flow for a typical enzyme inhibition experiment is outlined below.
References
- 1. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Val-Leu-Lys-AMC | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: D-Val-Leu-Lys-Chloromethylketone in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-chloromethylketone (D-VLK-CMK) is a potent and irreversible inhibitor of certain serine proteases, with a particularly high affinity for thrombin. This tripeptide derivative functions as an affinity labeling agent, forming a stable covalent bond with the active site of the target protease. This property makes D-VLK-CMK an excellent ligand for affinity chromatography, enabling the specific purification of target serine proteases from complex biological mixtures. These application notes provide detailed protocols for the preparation of a D-VLK-CMK affinity resin and its use in the purification of serine proteases.
Mechanism of Action
This compound belongs to the class of peptide chloromethylketone inhibitors. The peptide sequence (D-Val-Leu-Lys) provides the specificity for the target protease's binding pocket. The chloromethylketone moiety acts as a reactive electrophile. Once the peptide portion of the inhibitor binds to the active site of the serine protease, the chloromethyl group is attacked by the nucleophilic histidine residue in the catalytic triad. This results in the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.
Caption: Irreversible inhibition of a serine protease by D-VLK-CMK.
Quantitative Data: Inhibitor Specificity
The efficacy and selectivity of this compound as a serine protease inhibitor are critical for its application in affinity chromatography. The table below summarizes the available quantitative data on its inhibitory activity.
| Inhibitor | Target Protease | Inhibition Constant (k₂/Kᵢ or Kᵢ) | Reference |
| This compound | Human Thrombin | k₂/Kᵢ = 2.3 x 10³ M⁻¹s⁻¹ | [1] |
| Ala-Phe-Arg-chloromethylketone | Human Plasma Kallikrein | Kᵢ = 0.078 µM | |
| Ala-Phe-Lys-chloromethylketone | Human Plasma Kallikrein | Kᵢ = 4.9 µM | |
| Ala-Phe-Arg-chloromethylketone | Human Plasmin | Kᵢ = 1.3 µM | |
| Ala-Phe-Lys-chloromethylketone | Human Plasmin | Kᵢ = 0.83 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound Affinity Resin
This protocol describes the covalent coupling of this compound to an agarose resin. The method is based on standard solid-phase peptide synthesis (SPPS) principles, followed by immobilization.
Materials:
-
This compound (custom synthesis or commercial source)
-
Amine-terminated agarose resin (e.g., TentaGel S NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scintered glass funnel
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the amine-terminated agarose resin in DMF for 1-2 hours at room temperature.
-
Activation of D-VLK-CMK:
-
Dissolve this compound in DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the D-VLK-CMK solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS-ester of D-VLK-CMK.
-
-
Coupling to Resin:
-
Filter the swollen resin and wash with DMF.
-
Add the activated D-VLK-CMK solution to the resin.
-
Add DIEA (2 equivalents) to the slurry.
-
Agitate the mixture gently on a shaker at room temperature overnight.
-
-
Washing:
-
Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove unreacted reagents and byproducts.
-
-
Capping of Unreacted Amino Groups (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF (10:1:1 ratio) for 2 hours at room temperature.
-
Wash the resin as described in step 4.
-
-
Final Wash and Storage:
-
Wash the resin with DCM (3 times) and then with a final wash of methanol.
-
Dry the resin under vacuum.
-
Store the D-VLK-CMK affinity resin at 4°C in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol).
-
References
Determining the Effective Concentration of D-Val-Leu-Lys-Chloromethylketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its mechanism of action involves the chloromethylketone moiety, which forms a covalent bond with a critical histidine residue in the active site of the target protease, leading to its inactivation. The primary targets of D-VLK-CMK are key enzymes in the coagulation and fibrinolytic systems, namely thrombin and plasmin. This property makes D-VLK-CMK a valuable tool for studying the roles of these proteases in various physiological and pathological processes. Determining the effective concentration of D-VLK-CMK is crucial for accurate and reproducible experimental outcomes. This document provides detailed application notes and protocols to guide researchers in establishing the optimal concentration of D-VLK-CMK for their specific experimental needs.
Mechanism of Action and Signaling Pathways
D-VLK-CMK is a cell-permeable compound that irreversibly inhibits serine proteases by alkylating the active site histidine.[1] Its primary targets, thrombin and plasmin, are crucial mediators of the coagulation cascade and fibrinolysis, respectively.
Thrombin Signaling: Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. Upon cleavage of the N-terminal domain of PARs by thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation and downstream signaling. This can initiate pathways involved in platelet aggregation, inflammation, and cell proliferation.
Plasmin Signaling: Plasmin, the main enzyme of the fibrinolytic system, is responsible for degrading fibrin clots. It can also activate matrix metalloproteinases (MMPs) and growth factors, thereby influencing tissue remodeling, cell migration, and tumor invasion.
Below are diagrams illustrating the simplified signaling pathways of thrombin and plasmin, which can be inhibited by D-VLK-CMK.
Caption: Simplified Thrombin Signaling Pathway.
Caption: Simplified Plasmin Signaling Pathway.
Quantitative Data
The effective concentration of D-VLK-CMK can vary significantly depending on the experimental system, including the target enzyme, cell type, and assay conditions. Below are tables summarizing available quantitative data for D-VLK-CMK and closely related compounds.
Table 1: Enzymatic Inhibition Data for this compound
| Compound | Target Enzyme | Parameter | Value | Reference |
| D-Val-Leu-Lys-CMK | Human Thrombin | kobs/[I] | 2.3 x 10³ M⁻¹s⁻¹ | [2] |
Table 2: Enzymatic Inhibition and Cellular Effects of Structurally Similar Chloromethylketones (for reference)
| Compound | Target/Assay | Cell Line | Parameter | Effective Concentration | Reference |
| D-Val-Phe-Lys-CMK | Human Plasmin | N/A (Enzymatic) | IC₅₀ | 100 pM | [3][4][5][6] |
| N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) | Cell Viability (in the presence of anti-Fas) | HeLa | Dose-dependent decrease | 50 - 100 µM | [7] |
| N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) | Apoptosis Induction (in the presence of anti-Fas and IFN-γ) | HeLa | Enhanced cell death | ≥ 25 µM | [7] |
| Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Apoptosis Induction | Transformed Human B-cells | Dose-dependent increase | 10 - 75 µM | [8] |
Note: The data in Table 2 for TLCK and TPCK are provided as a reference to guide initial concentration ranges for cell-based assays with D-VLK-CMK. The optimal concentration for D-VLK-CMK in any given cellular experiment must be determined empirically.
Experimental Protocols
To determine the effective concentration of D-VLK-CMK, a series of experiments should be performed, starting with enzymatic assays to confirm its activity against the target protease, followed by cell-based assays to assess its biological effects.
Experimental Workflow
The following diagram outlines a logical workflow for determining the effective concentration of D-VLK-CMK.
Caption: Workflow for Determining Effective Concentration.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (D-VLK-CMK) powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of D-VLK-CMK by dissolving the appropriate amount of powder in sterile DMSO or DMF.[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[1]
-
For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Protocol 2: In Vitro Protease Activity Assay (General)
This protocol can be adapted for thrombin or plasmin using their respective specific substrates.
Materials:
-
Purified thrombin or plasmin
-
Specific chromogenic or fluorogenic substrate for the target protease (e.g., D-Val-Leu-Lys-p-Nitroanilide for plasmin)[9][10]
-
Assay buffer (e.g., Tris-HCl or PBS at appropriate pH)
-
D-VLK-CMK working solutions (serial dilutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the D-VLK-CMK working solution in assay buffer.
-
In a 96-well plate, add a fixed amount of the target protease (thrombin or plasmin) to each well.
-
Add the different concentrations of D-VLK-CMK to the wells. Include a vehicle control (DMSO or DMF) and a no-enzyme control.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for inhibition.
-
Add the specific chromogenic or fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (XTT Assay)
This protocol is adapted from a method used for a similar compound, TLCK, and should be optimized for the specific cell line and experimental conditions.[7]
Materials:
-
Cell line of interest cultured in appropriate medium
-
D-VLK-CMK working solutions (serial dilutions in culture medium)
-
96-well cell culture plate
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of D-VLK-CMK. Include a vehicle control (DMSO or DMF).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability as a function of D-VLK-CMK concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration that reduces cell viability by 50%).
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cell line of interest
-
D-VLK-CMK working solutions
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of D-VLK-CMK for the desired time. Include a vehicle control and positive/negative controls for apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Plot the percentage of apoptotic cells against the D-VLK-CMK concentration.
Conclusion
The determination of the effective concentration of this compound is a critical step for any research involving this potent serine protease inhibitor. By following a systematic approach that includes enzymatic assays to confirm target inhibition and cell-based assays to evaluate biological responses, researchers can confidently establish the optimal concentration range for their specific experimental setup. The protocols and data provided in this document serve as a comprehensive guide to aid in this process, ensuring the generation of reliable and meaningful scientific data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. MilliporeSigma Calbiochem D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. D-Val-Leu-Lys-pNA (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a known inhibitor of thrombin and other serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-VLK-CMK)?
A1: this compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases. It is commonly used in research to study the roles of proteases like thrombin in various biological processes. The chloromethylketone (CMK) moiety forms a covalent bond with the active site of the target enzyme, leading to its inactivation.[1]
Q2: What is the primary target of D-VLK-CMK?
A2: The primary target of D-VLK-CMK is thrombin, a key serine protease involved in the blood coagulation cascade.[1][2] It can also inhibit other related serine proteases. A similar compound, D-Val-Phe-Lys-Chloromethylketone, is a potent inhibitor of plasmin.[3][4]
Q3: How should I store D-VLK-CMK?
A3: D-VLK-CMK powder should be stored at -20°C. Stock solutions, typically prepared in DMSO or DMF, should be aliquoted and stored at -20°C for up to one year to maintain stability.[1] For the related compound D-Val-Phe-Lys-Chloromethylketone, stock solutions in DMSO are reported to be stable for up to one month at -20°C.[3][5][6]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving D-VLK-CMK.
-
Solution: D-VLK-CMK is sparingly soluble in aqueous solutions but can be dissolved in organic solvents.
-
Recommended Solvents: Prepare a stock solution in 100% DMSO or DMF. A concentration of 100 mM in these solvents is achievable.[1] For a similar compound, D-Val-Phe-Lys-Chloromethylketone, a solubility of 5 mg/mL in DMSO has been reported.[3]
-
Aiding Dissolution: If you encounter difficulties, gentle warming or sonication can help facilitate dissolution.
-
Problem: My D-VLK-CMK precipitates when I dilute the stock solution into my aqueous experimental buffer.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.
-
Gradual Dilution: Add the DMSO/DMF stock solution to your aqueous buffer slowly and with constant, gentle vortexing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.5%, to avoid solvent effects on your biological system.
-
Buffer Composition: The composition of your aqueous buffer can influence solubility. The stability of chloromethyl ketones is generally better at lower pH.[4] Consider using a buffer with a slightly acidic to neutral pH if your experimental conditions allow. The presence of salts can also affect solubility; you may need to empirically determine the optimal salt concentration for your specific buffer.
-
Experimental Issues
Problem: I am not observing the expected inhibitory effect in my assay.
-
Solution: Several factors can contribute to a lack of inhibitory activity.
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of D-VLK-CMK for your specific enzyme and substrate concentrations. You may need to perform a dose-response experiment to determine the IC50 value in your assay system.
-
Incubation Time: As an irreversible inhibitor, the extent of inhibition by D-VLK-CMK depends on the incubation time with the enzyme. Optimal inhibition may require incubation times ranging from 10 minutes to several hours.[1]
-
Inhibitor Stability: Ensure your D-VLK-CMK stock solution has been stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: The pH, temperature, and presence of co-factors in your assay buffer can all impact enzyme activity and inhibitor binding. Ensure these are optimized for your specific enzyme.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Storage of Stock Solution | Reference |
| This compound | DMSO or DMF | 100 mM | -20°C for up to 1 year | [1] |
| D-Val-Phe-Lys-Chloromethylketone | DMSO | 5 mg/mL | -20°C for up to 1 month | [3] |
| D-Val-Leu-Lys-pNA dihydrochloride | Water | 50 mg/mL | -20°C | [7][8] |
| D-Val-Leu-Lys-pNA dihydrochloride | DMF | 25 mg/mL | -20°C | [7][8] |
| D-Val-Leu-Lys-AMC | DMSO or PBS | >5 mg/mL | -20°C or below | [9][10] |
Experimental Protocols
Protocol 1: Preparation of D-VLK-CMK Stock Solution
-
Weighing: Carefully weigh out the desired amount of D-VLK-CMK powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: General Enzyme Inhibition Assay
-
Enzyme Preparation: Prepare a solution of the target serine protease in a suitable assay buffer at the desired concentration.
-
Inhibitor Addition: Add the D-VLK-CMK stock solution to the enzyme solution to achieve the desired final inhibitor concentration. Remember to include a vehicle control (DMSO or DMF alone) at the same final concentration.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15, 30, 60 minutes) at the optimal temperature for the enzyme. This allows for the irreversible inhibition to occur.
-
Substrate Addition: Initiate the enzymatic reaction by adding the appropriate chromogenic or fluorogenic substrate.
-
Data Acquisition: Measure the rate of substrate cleavage over time using a plate reader or spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of D-VLK-CMK.
Visualizations
Signaling Pathways
Caption: Thrombin signaling pathway via PAR1.
Caption: Overview of the plasmin signaling pathway.
Experimental Workflow
Caption: Workflow for an enzyme inhibition assay.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
D-Val-Leu-Lys-Chloromethylketone stability in aqueous buffers
Welcome to the technical support center for D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound should be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-100 mM).[1] This stock solution should be aliquoted into small volumes and stored at -20°C.[1] Storing in aliquots is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For a similar compound, D-Val-Phe-Lys Chloromethyl Ketone, stock solutions are reported to be stable for up to one month at -20°C.[3][4][5]
Q2: What is the stability of this compound in aqueous buffers?
Q3: What are the likely degradation products of this compound in aqueous buffers?
A3: The primary degradation pathway for chloromethyl ketones in aqueous buffers is hydrolysis. This process involves the nucleophilic substitution of the chloride ion by a hydroxide ion, resulting in the formation of the corresponding hydroxymethyl ketone analog of D-Val-Leu-Lys. Other potential degradation pathways, particularly under forcing conditions like exposure to strong light or oxidizing agents, could include oxidation of the peptide backbone.
Q4: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?
A4: While PBS is a commonly used buffer, its typical pH of 7.4 will likely lead to rapid degradation of this compound. If your experimental conditions require a near-physiological pH, it is imperative to prepare the working solution of the inhibitor in the aqueous buffer immediately before use and to minimize the incubation time. For applications where a lower pH is tolerable, using a buffer with a pH below 6.0 will enhance the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of inhibitory activity over a short period in my experiment. | Degradation of D-VLK-CMK in the aqueous experimental buffer, especially if the pH is neutral or alkaline. | Prepare the working solution of D-VLK-CMK in the aqueous buffer immediately before adding it to your experiment. Minimize the pre-incubation time of the inhibitor in the buffer. Consider if your experiment can be performed at a lower pH (e.g., pH 6.0) to improve stability. |
| Inconsistent results between experimental replicates. | Inconsistent timing between the preparation of the working solution and its use, leading to varying degrees of degradation. Repeated freeze-thaw cycles of the stock solution. | Standardize the time between dissolving the inhibitor in the aqueous buffer and starting the assay for all replicates. Ensure that the DMSO/DMF stock solution is properly aliquoted and that each aliquot is used only once. |
| Observing unexpected peaks in my analytical chromatography (e.g., HPLC). | These are likely degradation products of D-VLK-CMK, such as the hydroxymethyl ketone derivative. | Use LC-MS to identify the mass of the unexpected peaks to confirm if they correspond to expected degradation products. This can also serve as a method to monitor the stability of the inhibitor in your buffer system over time. |
Stability Data Summary
While specific quantitative data for this compound is limited, the following table illustrates the expected trend based on data from similar chloromethyl ketone-containing compounds. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
| Compound | Buffer/Solvent | pH | Temperature | Half-life / % Degradation |
| N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) | Aqueous Buffer | > 6.0 | 25°C | Very unstable |
| N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) | Aqueous Buffer | 9.0 | 25°C | ~48% degradation in 5 minutes |
| D-Val-Phe-Lys Chloromethyl Ketone | DMSO | N/A | -20°C | Stable for up to 1 month (stock solution) |
| This compound | User-defined aqueous buffer | User-defined | User-defined | To be determined by user |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol provides a framework for researchers to determine the stability of D-VLK-CMK in their specific aqueous buffer.
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of interest (e.g., PBS, Tris)
- Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
- HPLC system with a C18 column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
2. Procedure:
- Prepare a 10 mM stock solution of D-VLK-CMK in anhydrous DMSO.
- Prepare the working solution: Dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to the final desired concentration (e.g., 100 µM).
- Time-point sampling: Immediately after preparation (t=0) and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the working solution.
- Quench the reaction: Immediately mix the aliquot with an equal volume of the quenching solution. This will stop further degradation by lowering the pH.
- HPLC analysis: Inject the quenched samples onto the HPLC system.
- Data analysis:
- Develop a suitable gradient elution method to separate the parent D-VLK-CMK from its degradation products (e.g., a linear gradient from 5% to 95% mobile phase B over 20 minutes).
- Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).
- Integrate the peak area of the parent D-VLK-CMK at each time point.
- Calculate the percentage of D-VLK-CMK remaining at each time point relative to t=0.
- Plot the percentage of remaining D-VLK-CMK against time to determine the degradation kinetics and half-life.
Visualizations
References
- 1. TLCK (Tosyl-L-lysyl-chloromethane hydrochloride), Trypsin inhibitor (CAS 4272-74-6) | Abcam [abcam.com]
- 2. Peptide chloromethyl ketones as labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Crystal structure studies and inhibition kinetics of tripeptide chloromethyl ketone inhibitors with Streptomyces griseus protease B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-V-L-K-CMK)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of D-Val-Leu-Lys-Chloromethylketone (D-V-L-K-CMK), a peptide-based irreversible inhibitor of serine proteases. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of D-V-L-K-CMK?
A1: D-V-L-K-CMK is a cell-permeable, irreversible inhibitor of certain serine proteases, with a notable inhibitory activity against thrombin. Its specificity is conferred by the D-Val-Leu-Lys peptide sequence, which mimics the substrate recognition site of target proteases. The chloromethylketone (CMK) moiety forms a covalent bond with the active site serine or cysteine residues of the target enzyme, leading to its irreversible inactivation.
Q2: What are the known off-target effects of D-V-L-K-CMK?
A2: While the D-Val-Leu-Lys sequence provides a degree of specificity, the reactive chloromethylketone group can potentially interact with other cellular nucleophiles. Peptide chloromethyl ketones, in general, have been shown to inhibit other classes of proteases, particularly cysteine proteases such as caspases and cathepsins. For instance, N-alpha-tosyl-L-lysine chloromethyl ketone (TLCK), which also targets lysine cleavage sites, is a known inhibitor of caspases.[1] Therefore, it is crucial to consider that D-V-L-K-CMK may have off-target effects on these and other proteases.
Q3: At what concentration should I use D-V-L-K-CMK in my cell-based assays?
A3: The optimal concentration of D-V-L-K-CMK is highly dependent on the specific cell type, the target protease, and the experimental objective. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific assay. As a starting point for similar compounds like TLCK, concentrations in the range of 10-100 µM have been used in cell culture.[1] However, be aware that higher concentrations of chloromethyl ketones can lead to cytotoxicity.[2]
Q4: How should I prepare and store D-V-L-K-CMK stock solutions?
A4: D-V-L-K-CMK is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 100 mM). It is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Before use, the stock solution should be diluted to the final working concentration in the appropriate assay buffer or cell culture medium.
Q5: Can D-V-L-K-CMK affect cell signaling pathways?
A5: Yes, by inhibiting its target proteases, D-V-L-K-CMK can indirectly affect signaling pathways in which these proteases are involved. For example, thrombin is a key regulator of coagulation and also signals through Protease-Activated Receptors (PARs) to influence various cellular processes. Furthermore, related chloromethylketone inhibitors like TLCK have been shown to block the activation of NF-κB, a critical transcription factor in inflammatory and immune responses.[3] TLCK has also been reported to inhibit the production of cytokines like IL-12 in macrophages.[4] Therefore, it is plausible that D-V-L-K-CMK could have similar effects on these pathways.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common experimental issues.
Guide 1: Assessing Off-Target Effects in a Cell Viability Assay
Objective: To determine the concentration-dependent effects of D-V-L-K-CMK on cell viability and identify potential off-target cytotoxicity.
Experimental Workflow:
References
- 1. powder, ≥96% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-alpha-tosyl-L-lysine chloromethylketone prevents expression of iNOS in vascular smooth muscle by blocking activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloromethyl ketones inhibit interleukin-12 production in mouse macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and storage of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a cell-permeable irreversible inhibitor of thrombin and other serine proteases.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability and activity of D-VLK-CMK. Follow these guidelines for optimal storage:
| Storage Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store desiccated to protect from moisture.[1] |
| Stock Solution (in DMSO or DMF) | -20°C | Up to 1 year | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
Q2: What is the recommended solvent for preparing stock solutions of D-VLK-CMK?
A2: D-VLK-CMK is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For a related compound, D-Val-Phe-Lys Chloromethyl Ketone, a solubility of 5 mg/mL in DMSO has been reported.
Q3: Can I store D-VLK-CMK stock solutions in aqueous buffers?
A3: It is not recommended to store D-VLK-CMK in aqueous buffers for extended periods. The chloromethylketone group is susceptible to hydrolysis, which can lead to the inactivation of the inhibitor. Prepare fresh dilutions in your experimental buffer from a frozen organic stock solution just before use.
Q4: What is the mechanism of action for D-VLK-CMK?
A4: D-VLK-CMK is an irreversible inhibitor. The chloromethylketone (CMK) group forms a covalent bond with the active site of serine proteases, typically with a serine or cysteine residue, leading to irreversible inactivation of the enzyme.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with D-VLK-CMK.
Problem 1: Loss of Inhibitory Activity
If you observe a decrease or complete loss of D-VLK-CMK's inhibitory activity, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure the lyophilized powder and stock solutions have been stored at -20°C and protected from moisture. Avoid repeated freeze-thaw cycles of stock solutions by using aliquots. |
| Degradation in Aqueous Solution | Prepare fresh dilutions of D-VLK-CMK in your experimental buffer immediately before each experiment. Do not store the inhibitor in aqueous solutions. |
| Incorrect pH of Experimental Buffer | Chloromethyl ketones are generally more stable at a lower pH. If your experimental conditions allow, consider if the pH of your buffer is contributing to instability. |
| Interaction with Other Reagents | Components in your experimental buffer, such as reducing agents containing sulfhydryl groups (e.g., DTT, β-mercaptoethanol), can react with the chloromethylketone group and inactivate the inhibitor. |
Problem 2: Non-Specific Inhibition or Off-Target Effects
If you suspect that D-VLK-CMK is causing non-specific effects in your experiment, consider the following:
| Potential Cause | Troubleshooting Steps |
| Reaction with Sulfhydryl Groups | Chloromethyl ketones are known to react with sulfhydryl groups on proteins other than the intended target.[2] This can lead to non-specific inhibition of other enzymes or disruption of cellular processes. |
| - Include appropriate controls in your experiment, such as a different type of serine protease inhibitor or a structurally related but inactive control molecule. | |
| - Perform a dose-response curve to determine the optimal concentration of D-VLK-CMK that inhibits the target protease without causing significant off-target effects. | |
| High Inhibitor Concentration | Using an excessively high concentration of D-VLK-CMK can increase the likelihood of off-target effects. Titrate the inhibitor to find the lowest effective concentration. |
Experimental Protocols
Protocol 1: Assessment of D-VLK-CMK Purity by HPLC
This protocol provides a general method to assess the purity of your D-VLK-CMK sample. Note that the specific conditions may need to be optimized for your HPLC system and column.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of D-VLK-CMK in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the percentage of the main peak corresponding to intact D-VLK-CMK relative to any impurity or degradation peaks. A purity of ≥90% is generally considered acceptable for similar compounds.
-
Visualizations
Caption: Troubleshooting workflow for D-VLK-CMK experiments.
Caption: Inferred degradation pathways for D-VLK-CMK.
References
troubleshooting inconsistent results with D-Val-Leu-Lys-Chloromethylketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a cell-permeable, irreversible inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] The chloromethylketone (CMK) group forms a covalent bond with the active site serine or cysteine residue of the target protease, leading to irreversible inhibition.[1]
Q2: How should I prepare and store this compound?
A2: For optimal stability, D-VLK-CMK powder should be stored desiccated at -20°C.[1] Prepare a stock solution of up to 100 mM in an anhydrous solvent such as DMSO or DMF.[1] Aliquot the stock solution and store it at -20°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for this compound?
A3: The effective concentration of D-VLK-CMK can vary significantly depending on the experimental system, including the concentration of the target protease and the specific cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Incubation times can also vary from 10 minutes to several hours to achieve optimal inhibition.[1]
Q4: Is this compound specific for thrombin?
A4: While D-VLK-CMK is designed as a thrombin inhibitor, like other chloromethylketone-based inhibitors, it may exhibit off-target effects, especially at higher concentrations. The peptide sequence D-Val-Leu-Lys provides specificity for certain proteases. For comparison, a similar compound, D-Val-Phe-Lys-Chloromethylketone, is a highly selective inhibitor of plasmin.[2][3] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
Issue 1: No or Low Inhibition Observed
If you are observing lower than expected or no inhibition of your target protease, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degraded Inhibitor | - Ensure the compound has been stored correctly at -20°C and protected from moisture.[1] - Prepare a fresh stock solution from the powder. - Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | - Verify the calculations for your working solution. - Perform a dose-response curve to determine the optimal inhibitory concentration for your system. |
| Inappropriate Solvent | - Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not affecting the enzyme activity or cell viability. Run a solvent-only control. |
| Short Incubation Time | - Increase the pre-incubation time of the inhibitor with the enzyme or cells. Optimal inhibition may take several hours.[1] |
| pH Instability | - Chloromethylketones can be unstable at high pH. Ensure the pH of your buffer system is appropriate. For the related compound TLCK, solutions are very unstable above pH 6.0. |
Issue 2: Inconsistent Results or High Variability Between Replicates
Variability in your results can stem from several factors related to inhibitor preparation and experimental setup.
| Potential Cause | Troubleshooting Steps |
| Precipitation of Inhibitor | - Visually inspect your solutions for any precipitates after dilution into aqueous buffers. - If precipitation occurs, consider using a lower working concentration or a different solvent system if compatible with your experiment.[4] |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the inhibitor to your samples. |
| Cell-Based Assay Variability | - Ensure consistent cell seeding density and health. - Serum components can sometimes interfere with inhibitor activity. Consider reducing serum concentration during the treatment period if your experimental design allows. |
Issue 3: Unexpected Cellular Effects or Cytotoxicity
Off-target effects are a known characteristic of some chloromethylketone-based inhibitors and can lead to unexpected cellular responses.
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | - Lower the concentration of D-VLK-CMK. High concentrations can lead to non-specific effects. - Determine the minimum effective concentration through a dose-response experiment. |
| Off-Target Inhibition | - Similar chloromethylketones like TLCK and TPCK have been reported to inhibit other proteases such as caspases and affect processes like protein synthesis.[5][6][7][8] - Use a negative control (e.g., a structurally similar but inactive peptide) if available. - Validate key results using an alternative inhibitor with a different mechanism of action if possible. |
Data Summary
| Parameter | Recommendation | Source |
| Storage (Powder) | -20°C, desiccated | [1] |
| Stock Solution Solvent | DMSO or DMF | [1] |
| Stock Solution Concentration | Up to 100 mM | [1] |
| Storage (Stock Solution) | -20°C in aliquots for up to 1 year | [1] |
| Primary Target | Thrombin | [1] |
| Mechanism | Irreversible covalent modification | [1] |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).
-
Prepare a reaction buffer appropriate for the target protease (e.g., Tris-HCl with appropriate pH and ionic strength).
-
Prepare the purified target protease solution and a specific chromogenic or fluorogenic substrate.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add varying concentrations of the D-VLK-CMK working solution to the wells. Include a solvent-only control.
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Add the purified protease to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-60 minutes) at a constant temperature.
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Initiate the reaction by adding the substrate.
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Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of thrombin inhibition by D-VLK-CMK.
Caption: Troubleshooting workflow for D-VLK-CMK experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK)
Welcome to the technical support center for D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of D-VLK-CMK in their experiments, with a specific focus on its interference with common protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-VLK-CMK)?
A1: this compound is a synthetic, cell-permeable, irreversible inhibitor of the serine protease thrombin. Its chemical formula is C18H34N4O3Cl and it has a molecular weight of approximately 389.9 g/mol . The chloromethylketone (CMK) group forms a covalent bond with the active site serine or cysteine residues of target proteases, leading to their irreversible inactivation.
Q2: What are the primary applications of D-VLK-CMK in research?
A2: D-VLK-CMK is primarily used in studies involving blood coagulation and cellular signaling pathways mediated by thrombin. As a potent and specific thrombin inhibitor, it is a valuable tool for investigating the physiological and pathological roles of thrombin in processes such as thrombosis, inflammation, and cell proliferation.[1]
Q3: How should I prepare and store D-VLK-CMK?
A3: D-VLK-CMK is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a stock solution. For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Interference with Protein Assays
A common challenge encountered when working with D-VLK-CMK is its potential interference with standard colorimetric protein assays. This guide provides troubleshooting strategies to ensure accurate protein quantification in the presence of this inhibitor.
Issue 1: Inaccurate protein concentration reading in samples containing D-VLK-CMK.
Potential Cause: D-VLK-CMK, being a peptide-like molecule, can contribute to the colorimetric signal in certain protein assays, leading to an overestimation of the protein concentration. Additionally, the chloromethylketone moiety is a reactive alkylating agent and may interact with assay reagents.
Solutions:
-
Method Selection: The choice of protein assay is critical. The Bradford assay is often less susceptible to interference from small molecules like D-VLK-CMK compared to copper-based assays like the BCA or Lowry assays.
-
Include a Control: Prepare a blank sample containing the same concentration of D-VLK-CMK and its solvent (e.g., DMSO) as in your experimental samples. Subtract the absorbance of this blank from your sample readings.
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Standard Curve Matching: For the most accurate results, prepare your protein standards (e.g., BSA) in the same buffer as your samples, including the final concentration of D-VLK-CMK and its solvent. This helps to normalize for any interference.
Issue 2: High background absorbance in the BCA assay.
Potential Cause: The chloromethylketone group of D-VLK-CMK may have some reducing potential, which can interfere with the copper reduction step in the BCA assay, leading to a high background signal.[2][3][4][5]
Solutions:
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Use a Reducing Agent-Compatible BCA Assay: Several commercially available BCA assay kits are formulated to be compatible with reducing agents.[2][3] These kits often contain a reagent that masks the effect of interfering substances.
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Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the concentration of D-VLK-CMK to a level that does not significantly interfere with the assay.
-
Protein Precipitation: As a last resort, you can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation.[6] The protein pellet can then be washed and resuspended in a buffer compatible with the BCA assay.
Issue 3: Variability in results with the Bradford assay.
Potential Cause: While generally more robust, the Bradford assay can still be affected by high concentrations of solvents like DMSO, which is often used to dissolve D-VLK-CMK. Detergents, if present in your lysis buffer, can also interfere.[7]
Solutions:
-
Solvent Concentration Matching: Ensure that the final concentration of DMSO or other solvents in your samples and standards is identical and kept to a minimum (ideally ≤ 1%).
-
Detergent-Compatible Bradford Assay: If your buffer contains detergents, use a detergent-compatible formulation of the Bradford assay.
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Alternative Assays: If interference persists, consider alternative protein quantification methods such as a fluorescent-based assay (e.g., Qubit) or a simple A280 measurement if your sample is relatively pure and does not contain other UV-absorbing compounds.
Quantitative Data Summary
The following table summarizes the compatibility of common protein assays with substances structurally or functionally related to D-VLK-CMK. This data can be used as a guideline for experimental design.
| Assay Type | Interfering Substance | Max Compatible Concentration | Reference |
| BCA | TLCK (Tosyl-L-lysyl-chloromethyl ketone) | 0.1 mg/L | |
| Bradford (660nm) | TLCK | 5 mg/mL | |
| BCA | Reducing Agents (e.g., DTT) | Can interfere at low mM concentrations | [2][3][4][5] |
| Bradford | Detergents (e.g., SDS) | Incompatible with standard assay | [7] |
Experimental Protocols
Protocol 1: Protein Quantification using the Bradford Assay with D-VLK-CMK-containing Samples
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Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) in the same lysis buffer as your samples. Crucially, add D-VLK-CMK and its solvent (e.g., DMSO) to each standard to match the final concentration in your experimental samples.
-
Prepare Samples: Thaw your protein samples containing D-VLK-CMK on ice. If necessary, dilute your samples in the lysis buffer containing D-VLK-CMK to fall within the linear range of the assay.
-
Prepare Blank: Prepare a blank solution containing the lysis buffer with the same final concentration of D-VLK-CMK and solvent as in the samples.
-
Assay Procedure:
-
Add 5 µL of each standard, sample, and blank to separate wells of a 96-well microplate.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank from all standard and sample readings. Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of your samples from the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Thrombin Signaling Pathway Inhibition by D-VLK-CMK
D-VLK-CMK acts by irreversibly inhibiting thrombin, a key enzyme in the coagulation cascade and a potent activator of cellular signaling through Protease-Activated Receptors (PARs), primarily PAR1.[8][9][10][11] The following diagram illustrates the canonical thrombin-PAR1 signaling pathway and the point of inhibition by D-VLK-CMK.
Caption: Inhibition of Thrombin-PAR1 signaling by D-VLK-CMK.
Experimental Workflow for Protein Quantification
The following workflow outlines the decision-making process for selecting an appropriate protein assay when working with D-VLK-CMK.
Caption: Decision workflow for protein quantification with D-VLK-CMK.
References
- 1. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. go.zageno.com [go.zageno.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
minimizing cytotoxicity of D-Val-Leu-Lys-Chloromethylketone in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Val-Leu-Lys-Chloromethylketone (DVLLK-CMK). Given the limited specific data on DVLLK-CMK, this guide leverages data from similar and more extensively studied chloromethylketone protease inhibitors, such as Tosyl-L-lysyl-chloromethylketone (TLCK) and Tosyl-L-phenylalanyl-chloromethylketone (TPCK), to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide-based irreversible inhibitor of certain proteases. The D-Val-Leu-Lys peptide sequence targets the inhibitor to specific proteases that recognize this sequence. The chloromethylketone (CMK) moiety then forms a covalent bond with a key active site residue (typically a histidine or cysteine) of the target protease, leading to its irreversible inactivation. This covalent modification is the basis for its potential cytotoxicity if the inhibitor reacts with off-target cellular components.
Q2: What are the potential causes of cytotoxicity observed with DVLLK-CMK?
A2: The cytotoxicity of DVLLK-CMK, and chloromethylketones in general, can arise from several factors:
-
Off-target effects: The reactive chloromethylketone group can react with other cellular nucleophiles besides the intended protease target, such as reactive cysteine residues in other proteins or glutathione. This can disrupt various cellular processes.
-
Inhibition of protein synthesis: Some chloromethylketone inhibitors, like TLCK, have been shown to inhibit the initiation of protein synthesis, leading to a global shutdown of protein production and subsequent cell death.[1]
-
Induction of apoptosis: Compounds like TPCK can induce apoptosis through various mechanisms, including the inhibition of survival signaling pathways like the PDK1/Akt pathway.
-
Disruption of cellular signaling: Off-target modification of key signaling proteins can lead to the dysregulation of cellular pathways controlling cell growth, proliferation, and survival.
Q3: How can I minimize the cytotoxicity of DVLLK-CMK in my experiments?
A3: Minimizing cytotoxicity is crucial for obtaining reliable experimental results. Here are some key strategies:
-
Titrate the inhibitor concentration: Determine the lowest effective concentration of DVLLK-CMK that inhibits your target protease without causing significant cell death. This can be achieved by performing a dose-response experiment and assessing both protease inhibition and cell viability.
-
Optimize incubation time: Use the shortest incubation time necessary to achieve the desired level of protease inhibition. Prolonged exposure increases the likelihood of off-target effects and cytotoxicity.
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Use a quenching agent: After the desired incubation period, the reactive chloromethylketone can be quenched by adding a thiol-containing reagent like L-cysteine or glutathione to the culture medium. This will neutralize any remaining unreacted inhibitor.
-
Careful experimental design: Include appropriate controls in your experiments, such as a vehicle control (the solvent used to dissolve DVLLK-CMK) and a negative control peptide without the chloromethylketone group, to distinguish specific inhibitory effects from non-specific cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at all inhibitor concentrations. | Inhibitor concentration is too high. | Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar to low micromolar). Refer to the IC50 values of similar compounds in the table below for guidance. |
| Prolonged incubation time. | Reduce the incubation time. Perform a time-course experiment to determine the optimal incubation period. | |
| Off-target effects. | After the desired incubation time with the inhibitor, add a quenching agent like L-cysteine to the culture medium to inactivate any remaining reactive inhibitor. | |
| Inconsistent results between experiments. | Instability of the inhibitor in solution. | Prepare fresh stock solutions of DVLLK-CMK for each experiment. Some chloromethylketones can be unstable in aqueous solutions, especially at neutral or alkaline pH. |
| Variability in cell health. | Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize cell seeding density and culture conditions. | |
| No inhibition of the target protease observed. | Inhibitor concentration is too low. | Increase the concentration of DVLLK-CMK. |
| Incorrect target protease. | Confirm that your target protease is susceptible to inhibition by a D-Val-Leu-Lys recognition sequence. | |
| Inactive inhibitor. | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C, protected from light and moisture). |
Data Presentation
Table 1: Reported IC50 Values for Cytotoxicity of TLCK and TPCK in Various Cell Lines
This table provides a reference for the cytotoxic potential of related chloromethylketone inhibitors. These values can help in estimating a starting concentration range for your experiments with this compound. Note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[2]
| Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| TLCK | Cytotoxic T Lymphocyte (CTL) clone | Mouse T-lymphocyte | 30 |
| TPCK | MDCK | Madin-Darby Canine Kidney | >15 µg/mL (non-toxic at this concentration) |
Note: Data for DVLLK-CMK is not currently available. The provided data for TLCK and TPCK should be used as a guide.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a method to determine the cytotoxicity of DVLLK-CMK in a 96-well plate format.
Materials:
-
Cells of interest
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Complete cell culture medium
-
This compound (DVLLK-CMK)
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Vehicle (solvent for DVLLK-CMK, e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
96-well cell culture plates
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Multichannel pipette
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Plate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of DVLLK-CMK in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Quenching of this compound Activity with L-cysteine
This protocol describes how to stop the reaction of DVLLK-CMK at a specific time point in a cell culture experiment.
Materials:
-
Cells treated with DVLLK-CMK
-
L-cysteine solution (e.g., 100 mM stock in sterile water or PBS, pH adjusted to 7.2-7.4)
-
Complete cell culture medium
Procedure:
-
Inhibitor Treatment: Treat the cells with DVLLK-CMK for the desired duration as determined by your experimental needs.
-
Prepare Quenching Solution: Immediately before use, dilute the L-cysteine stock solution in pre-warmed complete culture medium to the desired final concentration. A final concentration of 0.5 mM to 5 mM L-cysteine is a good starting point.[3]
-
Quenching: To quench the reaction, you can either:
-
Add directly to the well: Add the L-cysteine containing medium directly to the wells with the inhibitor. This will dilute the inhibitor and the L-cysteine will react with any remaining free DVLLK-CMK.
-
Medium exchange: Aspirate the medium containing DVLLK-CMK and replace it with fresh medium containing the desired concentration of L-cysteine.
-
-
Incubation (Optional): Incubate for a short period (e.g., 15-30 minutes) to ensure complete quenching of the inhibitor.
-
Proceed with Downstream Applications: After the quenching step, you can proceed with your downstream assays, such as cell lysis for western blotting or other biochemical analyses.
Visualizations
Caption: Mechanism of action and cytotoxicity of DVLLK-CMK.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK).
Frequently Asked Questions (FAQs)
1. What is this compound (D-VLK-CMK)?
This compound is a synthetic, cell-permeable peptide inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] The chloromethylketone (CMK) moiety forms an irreversible covalent bond with the active site of thrombin, leading to its inactivation.[1]
2. What are the main challenges in the in vivo delivery of D-VLK-CMK?
Like many peptide-based inhibitors, the in vivo delivery of D-VLK-CMK is fraught with challenges that can impact its efficacy and reproducibility. These include:
-
Poor Solubility: Limited solubility in aqueous, physiologically compatible solutions can make administration difficult.
-
Short Half-life: Susceptibility to enzymatic degradation by proteases in the plasma and tissues leads to rapid clearance.
-
Low Bioavailability: Poor absorption and rapid clearance contribute to low bioavailability at the target site.
-
Off-target Effects: The conserved nature of serine protease active sites can lead to the inhibition of other proteases, potentially causing unintended side effects.[2]
-
Immunogenicity: As a peptide, there is a potential for eliciting an immune response.
3. How should I prepare D-VLK-CMK for in vivo administration?
Stock solutions of D-VLK-CMK can be prepared in organic solvents like DMSO or DMF.[1] For in vivo use, it is crucial to dilute the stock solution into a biocompatible vehicle. However, the final concentration of the organic solvent should be minimized to avoid toxicity. A common practice is to keep the final DMSO concentration below 1% in the administered solution.
4. My D-VLK-CMK is precipitating upon dilution in my aqueous vehicle. What can I do?
Precipitation is a common issue due to the hydrophobic nature of many peptide inhibitors. Here are a few troubleshooting steps:
-
Optimize the Vehicle: Consider using a co-solvent system. For example, a mixture of saline with a small percentage of a biocompatible organic solvent like PEG300, or solubilizing agents like cyclodextrins can improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Assess the effect of adjusting the pH of your vehicle, ensuring it remains within a physiologically acceptable range.
5. I am observing high variability in my in vivo results. What could be the cause?
High variability can stem from several factors related to the delivery of D-VLK-CMK:
-
Inconsistent Formulation: Ensure your formulation is consistent between experiments. This includes the final concentration of any organic solvents and the degree of solubilization.
-
Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the pharmacokinetic profile. Ensure the administration technique is consistent.
-
Metabolic Stability: The rate of degradation can vary between animals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no efficacy in vivo | Poor solubility leading to low bioavailability. | Optimize the formulation using co-solvents (e.g., PEG300, Tween-80) or solubilizing agents (e.g., cyclodextrins).[3] |
| Rapid degradation by proteases. | Consider co-administration with a general protease inhibitor (use with caution due to potential side effects) or explore formulation strategies like liposomal encapsulation to protect the peptide.[4][5] | |
| Incorrect dosage. | Perform a dose-response study to determine the optimal effective dose. | |
| Toxicity or adverse events observed | Off-target inhibition of other serine proteases. | Lower the dose. If toxicity persists, the inhibitor may not be suitable for the intended in vivo application. Consider profiling against a panel of related proteases.[2] |
| Vehicle toxicity. | Ensure the concentration of organic solvents (e.g., DMSO) is minimized in the final formulation. Run a vehicle-only control group. | |
| Precipitation of the compound during administration | The compound is coming out of solution at physiological pH or temperature. | Prepare the formulation immediately before administration. Consider using a formulation with higher solubilizing capacity. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Parameters to Consider for D-VLK-CMK
| Parameter | Typical Value/Consideration for Peptide Inhibitors | Significance for In Vivo Delivery |
| Molecular Weight | ~500-1500 Da | Influences renal clearance; larger molecules may have longer circulation times. |
| Solubility in Aqueous Buffers | Often low (µg/mL to low mg/mL range) | Critical for achieving a homogenous solution for injection. |
| LogP | Can vary; indicates lipophilicity. | Affects cell permeability and distribution into tissues. |
| Plasma Half-life (t½) | Typically short (minutes to a few hours) | Determines dosing frequency. Strategies like PEGylation can extend half-life.[6] |
| Volume of Distribution (Vd) | Variable | Indicates the extent of tissue distribution. |
| Clearance (CL) | Often high | Reflects the rate of elimination from the body. |
Experimental Protocols
Protocol 1: Formulation Optimization for In Vivo Delivery
-
Prepare a 100 mM stock solution of D-VLK-CMK in sterile DMSO. [1]
-
Screen a panel of biocompatible vehicles. Examples include:
-
Prepare serial dilutions of the D-VLK-CMK stock solution into each vehicle.
-
Visually inspect for precipitation immediately after preparation and after incubation at room temperature and 37°C for 1 hour.
-
Select the vehicle that provides the highest solubility without precipitation for your desired final concentration.
-
Always include a vehicle-only control group in your in vivo experiments.
Protocol 2: Assessment of In Vivo Thrombin Inhibition
-
Administer the optimized D-VLK-CMK formulation to the animal model at the desired dose and route.
-
At selected time points post-administration (e.g., 15 min, 1 hr, 4 hr, 24 hr), collect blood samples into citrate-containing tubes to prevent coagulation.
-
Prepare platelet-poor plasma by centrifugation.
-
Measure the activated partial thromboplastin time (aPTT) or prothrombin time (PT) using a coagulometer. An increase in clotting time indicates thrombin inhibition.
-
Alternatively, a chromogenic substrate assay can be used to measure residual thrombin activity in the plasma samples.
Mandatory Visualizations
Caption: Thrombin signaling pathway and the inhibitory action of D-VLK-CMK.
Caption: Troubleshooting workflow for in vivo experiments with D-VLK-CMK.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK)
Welcome to the technical support center for D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK). This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this irreversible serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (D-VLK-CMK)?
A1: The primary target of this compound is human thrombin , a key serine protease involved in the blood coagulation cascade. The tripeptide sequence (Val-Leu-Lys) mimics a substrate recognition site for thrombin, allowing the chloromethylketone group to form a covalent bond with the active site histidine residue, leading to irreversible inhibition.
Q2: Does D-VLK-CMK exhibit cross-reactivity with other proteases?
A2: Yes, D-VLK-CMK can exhibit cross-reactivity with other serine proteases that have similar substrate specificities, particularly those in the coagulation and fibrinolysis cascades. While comprehensive data for D-VLK-CMK is limited in publicly available literature, a closely related compound, D-Val-Phe-Lys-CMK, is a potent inhibitor of plasmin. It is therefore highly probable that D-VLK-CMK also inhibits plasmin and may interact with other proteases such as trypsin, urokinase, and plasma kallikrein to varying degrees. Empirical testing against a panel of relevant proteases is essential to determine the precise selectivity profile for your experimental system.
Q3: How should I prepare and store D-VLK-CMK stock solutions?
A3: It is recommended to prepare stock solutions of D-VLK-CMK in a dry, polar aprotic solvent such as DMSO or DMF at a concentration of 1-10 mM. To avoid degradation, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Due to the reactive nature of the chloromethylketone group, the stability of the compound in aqueous buffers, especially at neutral or alkaline pH, is limited. Therefore, it is crucial to prepare fresh dilutions in your assay buffer immediately before use.
Q4: What are some common issues encountered when using D-VLK-CMK in protease assays?
A4: Common issues include:
-
Low Potency or Lack of Inhibition: This could be due to inhibitor degradation, improper storage, or a mismatch between the inhibitor and the target protease's substrate specificity.
-
High Background Signal: This may arise from non-specific interactions of the inhibitor or the detection reagents with components of the assay mixture.
-
Irreproducible Results: Inconsistent incubation times, temperature fluctuations, or errors in serial dilutions can lead to variability in the data.
Please refer to the Troubleshooting Guide below for detailed solutions to these and other potential problems.
Cross-Reactivity Data
While specific quantitative data for the cross-reactivity of D-VLK-CMK against a broad panel of proteases is not extensively published, the following table provides a template for organizing your experimental findings. For comparison, data for the related compound D-Val-Phe-Lys-CMK is included.
| Protease | Inhibitor | IC₅₀ / Kᵢ | Comments |
| Human Thrombin | D-Val-Leu-Lys-CMK | Data not available | Expected primary target. |
| Human Plasmin | D-Val-Phe-Lys-CMK | ~100 pM (IC₅₀) | High potency suggests D-VLK-CMK may also be a potent plasmin inhibitor. |
| Human Urokinase | D-Val-Phe-Lys-CMK | Low inhibition | Indicates potential for selectivity over urokinase. |
| Bovine Trypsin | D-Val-Leu-Lys-CMK | Data not available | A common serine protease for counter-screening. |
| Human Chymotrypsin | D-Val-Leu-Lys-CMK | Data not available | Important for assessing selectivity against different protease families. |
| Human Plasma Kallikrein | D-Val-Leu-Lys-CMK | Data not available | Another key protease in the coagulation and inflammatory pathways. |
Experimental Protocols
Protocol for Determining the Selectivity of D-VLK-CMK Against a Panel of Serine Proteases
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of D-VLK-CMK against a panel of serine proteases using a fluorogenic substrate-based assay.
Materials:
-
This compound (D-VLK-CMK)
-
Panel of serine proteases (e.g., Thrombin, Plasmin, Trypsin, Urokinase, Chymotrypsin, Plasma Kallikrein)
-
Specific fluorogenic substrate for each protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO or DMF for inhibitor stock solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare D-VLK-CMK Stock Solution: Dissolve D-VLK-CMK in 100% DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the D-VLK-CMK stock solution in the assay buffer to achieve a range of concentrations for testing.
-
Enzyme Preparation: Dilute each protease in the assay buffer to a working concentration that yields a linear reaction rate with its respective fluorogenic substrate.
-
Assay Setup:
-
To each well of a 96-well black microplate, add a fixed volume of the diluted enzyme.
-
Add an equal volume of the serially diluted D-VLK-CMK or vehicle control (assay buffer with the same percentage of DMSO as the highest inhibitor concentration).
-
Incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for covalent bond formation.
-
-
Initiate Reaction: Add a fixed volume of the specific fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each protease.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or low inhibition observed | 1. Inhibitor degradation: D-VLK-CMK is unstable in aqueous solutions. 2. Incorrect protease: The target protease may not be susceptible to this inhibitor. 3. Insufficient incubation time: The inhibitor may not have had enough time to covalently modify the enzyme. | 1. Prepare fresh inhibitor dilutions immediately before use. Ensure the stock solution is properly stored. 2. Verify the identity and activity of your protease. Confirm that the peptide sequence of the inhibitor is appropriate for the target. 3. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. |
| High background fluorescence | 1. Substrate instability: The fluorogenic substrate may be hydrolyzing spontaneously. 2. Autofluorescence: Components in the assay buffer or the inhibitor itself may be fluorescent. | 1. Check the stability of the substrate in the assay buffer without the enzyme. 2. Run controls without the enzyme and/or substrate to measure background fluorescence and subtract it from the experimental values. |
| Inconsistent results between replicates | 1. Pipetting errors: Inaccurate dispensing of small volumes. 2. Temperature fluctuations: Variations in temperature can affect enzyme activity. 3. Timing inconsistencies: Differences in incubation times between wells. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure all reagents and plates are equilibrated to the assay temperature. 3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
| Precipitation of the inhibitor | Low solubility: The inhibitor may precipitate when diluted from a high-concentration DMSO stock into an aqueous buffer. | 1. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells. 2. Visually inspect the wells for any precipitation after adding the inhibitor. |
Visualizations
Caption: Workflow for determining the IC₅₀ of D-VLK-CMK.
Caption: Irreversible inhibition mechanism of D-VLK-CMK.
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone
Welcome to the technical support center for D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) and related peptide chloromethyl ketone inhibitors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Understanding this compound
This compound is a cell-permeable, irreversible inhibitor of certain serine proteases. Its primary recognized target is thrombin , a key enzyme in the blood coagulation cascade, leading to its function as an anticoagulant.[1] The chloromethylketone (CMK) moiety forms a covalent bond with a crucial serine or cysteine residue in the active site of the target protease, leading to irreversible inhibition. A closely related compound, D-Val-Phe-Lys-Chloromethylketone, is a potent and selective irreversible inhibitor of plasmin .[2][3]
Due to their irreversible nature, it is often necessary to quench the activity of these inhibitors after a specific incubation time to prevent further, and potentially off-target, effects in a biological sample.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor. The peptide sequence (D-Val-Leu-Lys) directs the molecule to the active site of its target protease, thrombin. The highly reactive chloromethylketone group then forms a covalent bond with a key serine or cysteine residue in the enzyme's active site, permanently inactivating it.
Q2: What is the primary target of this compound?
A2: The primary target of this compound is thrombin, a serine protease that plays a critical role in blood coagulation. By inhibiting thrombin, it acts as an anticoagulant.[1]
Q3: How should I prepare and store this compound?
A3: this compound should be stored as a desiccated powder at -20°C. For experimental use, it is recommended to prepare a stock solution of 100 mM in DMSO or DMF. This stock solution should be stored in single-use aliquots at -20°C for up to one year to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration?
A4: The optimal working concentration will vary depending on the specific experimental system, including the concentration of the target enzyme and the cell type. A typical starting point for cell-based assays is in the micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Incubation times can range from 10 minutes to several hours.
Q5: Are there known off-target effects of chloromethyl ketone inhibitors?
A5: Yes, while designed to be specific, chloromethyl ketone inhibitors can exhibit off-target effects, especially at higher concentrations. For example, some caspase inhibitors with a chloromethyl ketone group have been shown to inhibit other cysteine proteases like cathepsins.[4] It is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and other chloromethyl ketone inhibitors.
Issue 1: Incomplete or No Inhibition of Target Protease
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare a fresh stock solution of the inhibitor. Ensure the stock solution has been stored correctly in single-use aliquots at -20°C. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitor concentration for your system. |
| Insufficient Incubation Time | Increase the incubation time of the inhibitor with your sample. Optimal times can range from 10 minutes to several hours. |
| High Protease Concentration | If the concentration of the target protease is very high, a higher concentration of the inhibitor may be required. |
| Inhibitor Incompatibility with Buffer | Ensure your experimental buffer is compatible with the inhibitor. Chloromethyl ketones are most stable at lower pH values.[5] |
Issue 2: How to Quench the Activity of this compound
Since this compound is an irreversible inhibitor, its activity persists in the reaction mixture. To stop the inhibition at a specific time point, the remaining active inhibitor must be quenched.
Chloromethyl ketones are reactive towards sulfhydryl groups. Therefore, reagents containing free thiols can be used to quench their activity. Dithiothreitol (DTT) is a common and effective quenching agent.
Experimental Protocol: Quenching with DTT
-
Prepare a fresh stock solution of DTT: Prepare a 1 M stock solution of DTT in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Add DTT to the reaction mixture: Add DTT to your experimental sample to a final concentration of 1-10 mM.[6] The final concentration of DTT should be in significant molar excess of the initial inhibitor concentration.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Proceed with downstream analysis: The quenched inhibitor will no longer be reactive towards its target protease.
Note: The addition of DTT may affect the function of proteins with disulfide bonds in your sample. Appropriate controls are necessary.
Chloromethyl ketones are generally more stable at acidic pH and degrade more rapidly at alkaline pH.[5] Increasing the pH of the reaction mixture can therefore be used to accelerate the degradation of the inhibitor.
Experimental Protocol: Quenching by pH Adjustment
-
Prepare a suitable alkaline buffer: Prepare a buffer with a pH of 8.5 or higher (e.g., 100 mM Tris-HCl, pH 9.0).
-
Adjust the pH of the sample: Add the alkaline buffer to your reaction mixture to raise the final pH to a level where the inhibitor is rapidly degraded. The exact pH and incubation time for complete degradation should be empirically determined.
-
Neutralize the sample (optional): If required for downstream applications, the pH of the sample can be readjusted to a neutral pH after the incubation period.
Note: Changes in pH can affect the stability and activity of other proteins in your sample. This method should be used with caution and validated for your specific experiment.
Issue 3: Observed Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of the inhibitor determined from a dose-response curve. |
| Non-Specific Binding | Include a structurally similar but inactive control peptide to demonstrate that the observed effect is due to the specific inhibition of the target protease. |
| Inhibition of Other Proteases | If possible, use a more specific inhibitor for your target protease. For example, if you are targeting thrombin, ensure your inhibitor has low activity against other serine proteases like plasmin or trypsin.[7] |
Visualizing Experimental Workflows and Pathways
Workflow for Using and Quenching this compound
Caption: Workflow for the use and quenching of this compound.
Mechanism of Irreversible Inhibition and Quenching
Caption: Inhibition and quenching pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 3. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. [sigmaaldrich.com]
- 4. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLLK-CMK)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the efficacy of D-Val-Leu-Lys-Chloromethylketone (D-VLLK-CMK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for D-VLLK-CMK?
A1: D-VLLK-CMK is an irreversible inhibitor of certain serine proteases, with high selectivity for plasmin. Its mechanism of action involves the chloromethylketone (CMK) moiety, which forms a covalent bond with a critical histidine residue in the enzyme's active site. This covalent modification permanently inactivates the enzyme. While primarily targeting serine proteases, it's important to note that chloromethyl ketones can also react with sulfhydryl groups of cysteine residues.[1]
Q2: How does pH affect the stability of D-VLLK-CMK?
A2: The stability of chloromethylketone inhibitors is known to be pH-dependent. Generally, they are more stable in acidic conditions and become increasingly unstable as the pH becomes more alkaline. For instance, a similar compound, N-α-Tosyl-L-lysine chloromethyl ketone (TLCK), is very unstable above pH 6.0.[2] Therefore, it is crucial to prepare fresh solutions of D-VLLK-CMK and use them promptly, especially when working at neutral or alkaline pH. Stock solutions are best prepared in an acidic buffer (e.g., 1 mM HCl, pH 3.0) or an anhydrous solvent like DMSO and stored at -20°C.[3]
Q3: What is the optimal pH for the enzymatic activity of plasmin, the target of D-VLLK-CMK?
A3: The catalytic activity of human plasmin is pH-dependent. Its activity is influenced by two ionizable groups with pK values of approximately 6.5 and 8.4.[4] This suggests that plasmin is most active in the neutral to slightly alkaline pH range (approximately pH 7.0 to 8.5).
Q4: How does the pH of the assay buffer impact the apparent efficacy of D-VLLK-CMK?
A4: The pH of the assay buffer has a dual impact on the apparent efficacy of D-VLLK-CMK. Firstly, the stability of the inhibitor itself decreases at higher pH. Secondly, the activity of the target enzyme, plasmin, is optimal in the neutral to slightly alkaline range.[4] This creates a scenario where the inhibitor is less stable at the optimal pH for the enzyme. Therefore, the observed inhibitory effect will be a balance between these two factors. It is essential to carefully control and report the pH of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition observed | Degraded D-VLLK-CMK solution. | Prepare a fresh stock solution of D-VLLK-CMK in an appropriate solvent (e.g., DMSO or 1 mM HCl). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[3] Prepare working dilutions immediately before use. |
| Suboptimal assay pH. | The pH of your assay buffer may be too high, leading to rapid degradation of the inhibitor, or too low, resulting in reduced enzyme activity. Determine the optimal pH for your specific experimental setup by performing the assay over a range of pH values (see Experimental Protocols section). | |
| Incorrect buffer composition. | Certain buffer components can interfere with the assay. Avoid buffers containing primary amines (like Tris) if they can react with the inhibitor. Phosphate or HEPES buffers are generally suitable.[5] | |
| High background signal | Non-specific reactivity of D-VLLK-CMK. | At high concentrations, chloromethyl ketones can react non-specifically with other proteins or sulfhydryl-containing molecules in the sample.[1] Perform a dose-response experiment to determine the lowest effective concentration of D-VLLK-CMK. Include a control with a structurally similar but inactive molecule if available. |
| Autolysis of plasmin. | Human plasmin can undergo autolysis, especially at neutral to slightly alkaline pH.[6] This can lead to changes in enzyme activity over time. Minimize pre-incubation times of the enzyme before adding the substrate. | |
| Variability between experiments | Inconsistent pH of solutions. | Small variations in the pH of buffers and stock solutions can lead to significant differences in results. Always measure and adjust the pH of your buffers at the experimental temperature. |
| Age of D-VLLK-CMK solid. | The solid, lyophilized form of D-VLLK-CMK can degrade over time if not stored properly. Store desiccated at -20°C. |
Experimental Protocols
Protocol for Determining the Optimal pH for D-VLLK-CMK Inhibition of Plasmin
This protocol outlines a method to determine the optimal pH for the inhibition of plasmin by D-VLLK-CMK.
1. Materials:
-
Human Plasmin
-
This compound (D-VLLK-CMK)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
A series of buffers with overlapping pH ranges (e.g., Acetate buffer for pH 4.0-5.5, Phosphate buffer for pH 6.0-7.5, Tris-HCl buffer for pH 7.5-9.0)[5]
-
Anhydrous DMSO
-
Microplate reader
-
96-well microplates
2. Preparation of Reagents:
-
Plasmin Stock Solution: Reconstitute human plasmin in an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) to a concentration of 1 µM. Aliquot and store at -80°C.
-
D-VLLK-CMK Stock Solution: Prepare a 10 mM stock solution of D-VLLK-CMK in anhydrous DMSO. Aliquot and store at -20°C.
-
Substrate Solution: Prepare a 1 mM stock solution of the chromogenic substrate in sterile water.
-
Assay Buffers: Prepare a series of 100 mM buffers covering the desired pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
3. Assay Procedure:
-
Prepare serial dilutions of D-VLLK-CMK from the 10 mM stock solution in each of the different pH assay buffers to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
In a 96-well plate, add 50 µL of the appropriate pH assay buffer to each well.
-
Add 10 µL of the diluted D-VLLK-CMK or DMSO (for the no-inhibitor control) to the respective wells.
-
Add 20 µL of the plasmin working solution (diluted from the stock to a final concentration of ~10 nM in the respective assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength for the substrate (e.g., 405 nm for S-2251) in a microplate reader at 37°C. Take kinetic readings every minute for 15-30 minutes.
4. Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the no-inhibitor control for each pH to determine the percent inhibition.
-
Plot the percent inhibition versus the log of the D-VLLK-CMK concentration for each pH.
-
Determine the IC50 value at each pH by fitting the data to a suitable dose-response curve.
-
Plot the IC50 values against the pH to identify the optimal pH for inhibition.
Visualizations
Caption: Workflow for determining the optimal pH for D-VLLK-CMK efficacy.
Caption: Interplay of pH, inhibitor stability, and enzyme activity on efficacy.
References
- 1. Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. pH effects in plasmin-catalysed hydrolysis of alpha-N-benzoyl-L-arginine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential autolysis of human plasmin at various pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-VLK-CMK) and what are its solubility properties?
A1: this compound is a synthetic peptide that acts as an irreversible inhibitor of certain serine proteases, such as thrombin. Its solubility is influenced by its amino acid sequence, which includes the basic amino acid Lysine, making the peptide likely to carry a net positive charge at physiological pH. Generally, it is recommended to prepare stock solutions in organic solvents like DMSO or DMF, which can then be diluted into aqueous buffers or cell culture media.
Q2: Why is my D-VLK-CMK precipitating in my cell culture medium?
A2: Precipitation of D-VLK-CMK in cell culture medium can occur for several reasons:
-
High Concentration: The final concentration of D-VLK-CMK in the medium may exceed its solubility limit in that specific medium.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, or the dilution into the aqueous medium was done too rapidly.
-
pH of the Medium: While most cell culture media have a physiological pH of 7.2-7.4, slight variations can affect the solubility of the peptide. Peptides are least soluble at their isoelectric point (pI).
-
Interactions with Media Components: High concentrations of salts or proteins (especially in serum-containing media) can interact with the peptide and reduce its solubility.
-
Low Temperature: Preparing or storing the final medium at low temperatures can decrease the solubility of D-VLK-CMK.
Q3: What is the recommended solvent for preparing a stock solution of D-VLK-CMK?
A3: Based on available data for similar peptide inhibitors, Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of D-VLK-CMK.
Q4: What is a safe final concentration of DMSO in my cell culture experiment?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] For sensitive cell lines, it is advisable to keep the concentration at or below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of D-VLK-CMK in your experimental media.
Problem: Precipitate observed in the D-VLK-CMK stock solution.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using high-purity, anhydrous DMSO or DMF to prepare the stock solution. |
| Concentration Too High | Try preparing a lower concentration stock solution. Refer to the manufacturer's instructions for recommended stock concentrations. |
| Incomplete Dissolution | Gently warm the solution and vortex or sonicate briefly to ensure the peptide is fully dissolved before storage. |
| Improper Storage | Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Problem: Precipitate forms immediately upon diluting the D-VLK-CMK stock solution into the medium.
| Potential Cause | Recommended Solution |
| Rapid Dilution | Add the D-VLK-CMK stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. |
| High Final Concentration | The desired final concentration may be too high for the chosen medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration. |
| Temperature Shock | Ensure both the stock solution and the medium are at room temperature before mixing. |
| Media Composition | The high salt or protein concentration in the medium may be causing the precipitation. Try pre-diluting the stock solution in a smaller volume of a simple buffer (like PBS) before adding it to the final volume of the complex medium. |
Problem: Precipitate forms over time after D-VLK-CMK is added to the medium.
| Potential Cause | Recommended Solution |
| Limited Stability in Aqueous Solution | D-VLK-CMK may have limited stability in aqueous media over extended periods. Prepare fresh working solutions immediately before each experiment. |
| pH Shift in Medium | Cell metabolism can alter the pH of the culture medium over time, potentially affecting peptide solubility. Ensure your incubator's CO2 levels are stable and monitor the medium's pH indicator. |
| Interaction with Serum Proteins | If using serum-containing medium, consider reducing the serum concentration if experimentally feasible, or switch to a serum-free medium formulation. |
Experimental Protocols
Protocol 1: Preparation of D-VLK-CMK Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized D-VLK-CMK to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of D-VLK-CMK Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the D-VLK-CMK stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the D-VLK-CMK stock solution dropwise to achieve the final desired concentration.
-
Mixing: Gently mix the final solution by inverting the tube or bottle several times. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Use Immediately: Use the freshly prepared medium containing D-VLK-CMK for your experiment without delay.
Visualizations
Caption: Experimental workflow for preparing and using D-VLK-CMK.
References
Technical Support Center: D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a potent and irreversible inhibitor of thrombin and other serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of D-VLK-CMK?
A1: D-VLK-CMK is an irreversible inhibitor that covalently modifies the active site of serine proteases. The chloromethylketone (CMK) group reacts with the hydroxyl group of the active site serine residue or the sulfhydryl group of a cysteine residue, forming a stable covalent bond that permanently inactivates the enzyme.
Q2: What is the primary target of D-VLK-CMK?
A2: The primary target of D-VLK-CMK is thrombin, a key serine protease involved in the blood coagulation cascade. It can also inhibit other related serine proteases.
Q3: How should I prepare and store D-VLK-CMK stock solutions?
A3: It is recommended to prepare stock solutions of D-VLK-CMK in anhydrous DMSO or DMF at a concentration of 1-10 mM. These stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to six months. For aqueous working solutions, it is crucial to prepare them fresh for each experiment due to the limited stability of the chloromethylketone group in aqueous environments.
Q4: Can I use D-VLK-CMK in cell-based assays?
A4: Yes, D-VLK-CMK is cell-permeable and can be used in cell-based assays to study the intracellular roles of target proteases. However, it is important to first determine the optimal concentration and incubation time for your specific cell type and experimental conditions to avoid off-target effects and cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low inhibition of protease activity | Degraded D-VLK-CMK: The chloromethylketone group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. | Prepare fresh working solutions of D-VLK-CMK from a frozen stock for each experiment. Avoid prolonged storage of aqueous solutions. |
| Incompatible buffer components: Reagents with nucleophilic groups, such as primary amines (e.g., Tris buffer) or thiols (e.g., DTT, β-mercaptoethanol), can react with and inactivate D-VLK-CMK. | Use buffers that are free of primary amines and reducing agents. Good alternatives include HEPES or phosphate buffers. If a reducing agent is necessary for your protein's stability, consider adding it after the inhibition step, if the experimental design allows. | |
| Incorrect inhibitor concentration: The effective concentration of D-VLK-CMK can vary depending on the target protease concentration and the experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of D-VLK-CMK for your specific assay. | |
| Short incubation time: As an irreversible inhibitor, D-VLK-CMK requires sufficient time to covalently modify the target enzyme. | Increase the incubation time of the protease with D-VLK-CMK before adding the substrate. A time-course experiment can help determine the optimal incubation period. | |
| High background signal or non-specific effects | High concentration of D-VLK-CMK: Excessive concentrations can lead to off-target inhibition of other proteases or non-specific interactions with other proteins. | Use the lowest effective concentration of D-VLK-CMK as determined by your dose-response experiments. |
| Reaction with media components: Components in complex biological samples or cell culture media may react with D-VLK-CMK. | If possible, perform the inhibition step in a simplified buffer system before transferring to a more complex medium. Alternatively, perform control experiments to assess the reactivity of your medium with D-VLK-CMK. | |
| Precipitation of D-VLK-CMK in aqueous solution | Low solubility: D-VLK-CMK has limited solubility in aqueous buffers. | Ensure that the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not exceed a level that causes precipitation or affects enzyme activity (typically <1%). |
Reagent Compatibility
The chloromethylketone moiety of D-VLK-CMK is a reactive electrophile, making it incompatible with certain classes of reagents. The following table summarizes its compatibility with common laboratory reagents.
| Reagent Class | Examples | Compatibility | Reasoning |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | Not Compatible | The thiol groups in these reagents are strong nucleophiles that will react with and inactivate the chloromethylketone group.[1] |
| Primary Amines | Tris-based buffers | Not Recommended | Primary amines can act as nucleophiles and react with the chloromethylketone, reducing the inhibitor's potency over time. |
| Chelating Agents | EDTA, EGTA | Compatible | Chelating agents do not typically contain nucleophilic groups that would react with the chloromethylketone. |
| Detergents | SDS, Triton X-100, Tween-20 | Generally Compatible | Non-ionic and ionic detergents are generally compatible, but it is advisable to perform a control experiment to ensure they do not interfere with the inhibition kinetics in your specific assay. |
| pH | Acidic (pH < 6.5) vs. Neutral/Alkaline (pH > 7.0) | More stable at lower pH | The chloromethylketone group is more susceptible to hydrolysis at neutral to alkaline pH. For optimal stability in aqueous solutions, it is recommended to work at a slightly acidic pH if the target enzyme's activity is not compromised.[2] |
Experimental Protocols
Protocol: In Vitro Thrombin Inhibition Assay using a Chromogenic Substrate
This protocol provides a general framework for measuring the inhibition of thrombin by D-VLK-CMK in vitro.
Materials:
-
Human α-thrombin
-
D-Val-Leu-Lys-CMK (D-VLK-CMK)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% (w/v) PEG-8000, pH 7.4
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 10 mM stock solution of D-VLK-CMK in anhydrous DMSO. Store in aliquots at -20°C.
-
Prepare fresh working solutions of D-VLK-CMK by serially diluting the stock solution in Assay Buffer immediately before use.
-
Prepare the thrombin solution to a final concentration of 2X the desired assay concentration in Assay Buffer.
-
In a 96-well plate, add 50 µL of the 2X thrombin solution to each well.
-
Add 50 µL of the D-VLK-CMK working solutions (or Assay Buffer for the no-inhibitor control) to the wells containing thrombin.
-
Incubate the plate at room temperature for 30 minutes to allow for the irreversible inhibition of thrombin.
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions in Assay Buffer.
-
Initiate the reaction by adding 100 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 1-minute intervals for 15-30 minutes.
-
Calculate the rate of substrate hydrolysis (V) for each concentration of D-VLK-CMK by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each D-VLK-CMK concentration relative to the no-inhibitor control and plot the results to determine the IC₅₀ value.
Visualizations
Thrombin Signaling Pathway
Caption: Thrombin signaling through Protease-Activated Receptors (PARs).
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Validation & Comparative
A Comparative Guide to D-Val-Leu-Lys-Chloromethylketone and Other Serine Protease Inhibitors in Plasmin Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-Val-Leu-Lys-Chloromethylketone (D-VLV-CMK) and other key serine protease inhibitors, with a particular focus on their activity against plasmin. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitors for their studies.
Introduction to Plasmin and Its Inhibition
Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the breakdown of fibrin clots. The regulation of plasmin activity is a critical physiological process, and its dysregulation is implicated in various pathological conditions, including thrombotic and hemorrhagic disorders, inflammation, and cancer metastasis. The activity of plasmin is tightly controlled by a balance between plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), and inhibitors, most notably the endogenous inhibitor alpha-2-antiplasmin.[1][2][3] Synthetic and naturally occurring protease inhibitors are invaluable tools for studying the roles of plasmin and are being investigated as potential therapeutic agents.
This compound is a peptide-based irreversible inhibitor designed to target serine proteases. Its sequence, particularly the lysine residue at the P1 position, suggests a specificity towards trypsin-like serine proteases, including plasmin, which preferentially cleaves after lysine and arginine residues.
Comparative Analysis of Plasmin Inhibitors
The efficacy of various protease inhibitors against plasmin can be quantitatively compared using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available data for D-VLV-CMK's close analog and other well-characterized plasmin inhibitors.
| Inhibitor | Type | Target Protease | Inhibition Constant (Ki) | IC50 | Reference |
| D-Val-Phe-Lys-CMK | Irreversible Peptide | Plasmin | Not Reported | 100 pM | [4][5] |
| Aprotinin | Reversible Polypeptide | Plasmin, Trypsin, Kallikrein | ~1-2 nM | Not Reported | [6][7][8][9] |
| Tranexamic Acid | Reversible Small Molecule | Plasminogen (binding) | ~0.5 mM (for plasminogen binding) | Not Reported | [10][11][12] |
| Alpha-2-Antiplasmin | Irreversible Serpin | Plasmin | ~25 nM (acid-inactivated) | Not Reported | [13][14][15][16][17] |
Note: Data for D-Val-Phe-Lys-Chloromethylketone is presented as a close structural and functional analog of this compound.
Mechanism of Action
This compound (and its analogs) , as a chloromethylketone derivative, acts as an irreversible inhibitor. The peptide sequence directs the inhibitor to the active site of the target protease. The chloromethylketone moiety then covalently modifies a critical histidine residue in the catalytic triad of the serine protease, leading to irreversible inactivation. A study on tripeptide lysyl chloromethyl ketones, including D-Val-Leu-Lys-CH2Cl, highlighted their efficiency as inhibitors of plasmin and trypsin.[18]
Aprotinin is a competitive, reversible inhibitor that binds tightly to the active site of serine proteases like plasmin, physically blocking substrate access.[6][9][19]
Tranexamic Acid functions as an antifibrinolytic agent by a different mechanism. It is a lysine analog that binds to the lysine-binding sites on plasminogen and plasmin.[10][20] This prevents plasmin(ogen) from binding to fibrin, thereby inhibiting fibrinolysis.[20]
Alpha-2-Antiplasmin is the primary physiological inhibitor of plasmin.[13][14] It is a serpin (serine protease inhibitor) that forms a stable, covalent complex with plasmin, leading to its inactivation.[14]
Signaling Pathway of Plasminogen Activation and Inhibition
The activation of plasminogen to plasmin and its subsequent inhibition are central to maintaining hemostasis. The following diagram illustrates the key components and interactions within this pathway.
Caption: The Plasminogen Activation and Inhibition Pathway.
Experimental Protocols
In Vitro Plasmin Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a common method for determining the inhibitory activity of a compound against plasmin using a chromogenic substrate.
Materials:
-
Human Plasmin (purified)
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251)[17][21][22]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Inhibitor stock solution (e.g., D-VLV-CMK dissolved in an appropriate solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of human plasmin in the assay buffer to a final concentration of, for example, 10 nM.
-
Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the inhibitor (e.g., D-VLV-CMK) in the assay buffer to cover a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the plasmin working solution to each well.
-
Add an equal volume of the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add a fixed volume of the pre-warmed chromogenic substrate to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to the plasmin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Comparative Inhibitor Analysis
The following diagram outlines a typical workflow for comparing the efficacy of different protease inhibitors.
Caption: Workflow for Comparative Protease Inhibitor Analysis.
Conclusion
This compound and its analogs are highly potent, irreversible inhibitors of plasmin. The available data for the closely related D-Val-Phe-Lys-CMK suggests picomolar efficacy, positioning it as a significantly more potent inhibitor than many commonly used alternatives such as aprotinin and tranexamic acid. The irreversible mechanism of chloromethylketones offers a distinct advantage for applications requiring complete and sustained inactivation of the target protease.
The choice of a protease inhibitor will ultimately depend on the specific experimental requirements, including the desired mechanism of inhibition (reversible vs. irreversible), the necessary potency, and the context of the biological system being studied. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their investigations into the multifaceted roles of plasmin.
References
- 1. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Contemporary Review of Plasminogen Activator Inhibitor Type 1: Structure, Function, Genetic Architecture, and Intracellular/Extracellular Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 5. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis [frontiersin.org]
- 12. Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Alpha 2-antiplasmin - Wikipedia [en.wikipedia.org]
- 15. ashpublications.org [ashpublications.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Kinetics of the inhibition of plasmin in acidified human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aprotinin | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 20. txacentral.lshtm.ac.uk [txacentral.lshtm.ac.uk]
- 21. endotell.ch [endotell.ch]
- 22. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Protease Inhibitors: D-Val-Leu-Lys-Chloromethylketone and AEBSF
A Guide for Researchers in Cellular Biology and Drug Development
In the intricate world of cellular signaling and proteomics, the precise control of protease activity is paramount. Protease inhibitors are indispensable tools for preventing unwanted protein degradation and for studying the roles of specific proteases in complex biological processes. This guide provides a detailed comparison of two commonly used serine protease inhibitors: the peptide chloromethylketone, D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), and the sulfonyl fluoride, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). We will delve into their mechanisms of action, target specificity, and practical considerations, supported by available experimental data to aid researchers in selecting the optimal inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound (D-VLK-CMK) | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) |
| Inhibitor Class | Peptide Chloromethylketone | Sulfonyl Fluoride |
| Mechanism | Irreversible covalent modification of active site serine or cysteine | Irreversible covalent modification of active site serine |
| Target Profile | Highly specific, targeting thrombin and plasmin | Broad-spectrum, targeting trypsin, chymotrypsin, plasmin, thrombin, and kallikrein |
| Potency | High (inferred from related compounds) | Moderate |
| Working Conc. | Not explicitly defined; likely in the nM to low µM range | 0.1 - 1.0 mM |
| Solubility | Soluble in DMSO or DMF | Water-soluble |
| Toxicity | Generally higher than sulfonyl fluorides | Lower toxicity profile, safer alternative to PMSF |
Mechanism of Action: A Tale of Two Chemistries
Both D-VLK-CMK and AEBSF are irreversible inhibitors, meaning they form a stable covalent bond with their target proteases, permanently inactivating them. However, the chemical nature of this interaction differs significantly, influencing their specificity and reactivity.
This compound (D-VLK-CMK) belongs to the class of peptide chloromethylketones. Its specificity is primarily determined by the tripeptide sequence (D-Val-Leu-Lys), which mimics the natural substrate of the target protease. This peptide sequence guides the inhibitor to the active site of specific proteases. Once positioned, the highly reactive chloromethylketone group forms a covalent bond with a key histidine or serine residue in the catalytic triad of the protease, leading to irreversible inhibition.[1]
AEBSF , on the other hand, is a sulfonyl fluoride. It acts as a general inhibitor of serine proteases by sulfonylating the active site serine residue.[2] This reaction is less dependent on a specific recognition sequence, contributing to its broader range of targets.
References
A Comparative Guide to Serine Protease Inhibition: D-Val-Leu-Lys-Chloromethylketone vs. Aprotinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two serine protease inhibitors, D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) and Aprotinin. We will explore their mechanisms of action, target specificity, and provide supporting experimental data to aid in the selection of the appropriate inhibitor for your research needs.
Introduction to the Inhibitors
This compound (D-VLK-CMK) is a synthetic, irreversible inhibitor of serine proteases. Its peptide sequence, Val-Leu-Lys, mimics the substrate recognition site of proteases such as plasmin, making it a highly specific and potent inhibitor.[1] The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of the protease, leading to permanent inactivation.[2][3] This irreversible nature makes D-VLK-CMK particularly useful for applications where complete and sustained inhibition of target proteases is required.
Aprotinin , also known as bovine pancreatic trypsin inhibitor (BPTI), is a natural, reversible competitive inhibitor of serine proteases.[4] It is a 58-amino acid polypeptide that binds tightly to the active site of various proteases, including trypsin, chymotrypsin, plasmin, and plasma kallikrein.[5][6][7] Its reversible binding allows for the potential restoration of enzyme activity upon removal of the inhibitor.[8][9] Aprotinin has been used both as a therapeutic agent to reduce bleeding during surgery and as a research tool to prevent protein degradation.[4]
Comparative Performance Data
The following table summarizes the key characteristics and quantitative data for D-VLK-CMK and Aprotinin.
| Feature | This compound (D-VLK-CMK) | Aprotinin |
| Inhibition Mechanism | Irreversible (covalent modification of active site histidine)[2][3] | Reversible (competitive, tight-binding)[5][7] |
| Primary Targets | Plasmin and other trypsin-like serine proteases with specificity for Lys at P1 position[1] | Trypsin, Chymotrypsin, Plasmin, Plasma Kallikrein[5][6][7] |
| Inhibitory Constant (Ki) | Not readily available, but expected to be very low due to irreversible nature. | Plasmin: ~1 nM[5], 2 x 10⁻⁸ M[10] Plasma Kallikrein: ~3.2 x 10⁻⁷ M[10] Trypsin: ~0.06 pM[6] |
| Specificity | High specificity is conferred by the peptide sequence (Val-Leu-Lys).[1] | Broad-spectrum serine protease inhibitor.[4] |
| Advantages | - Permanent inactivation of the target protease.[8] - High specificity can be designed based on the peptide sequence. | - Reversible inhibition allows for controlled studies.[8] - Well-characterized with extensive literature. - Effective against a broad range of serine proteases.[4] |
| Disadvantages | - Irreversibility may not be suitable for all applications. - Potential for off-target effects, though minimized by peptide specificity. | - Reversibility requires maintaining inhibitor concentration.[8] - Broader specificity may lead to more off-target effects. - As a protein, it can be immunogenic. |
Signaling Pathways
The inhibition of plasmin and kallikrein by these compounds can have significant effects on key signaling pathways, namely the Plasminogen Activation System and the Kallikrein-Kinin System.
Plasminogen Activation Pathway Inhibition
Kallikrein-Kinin System Inhibition
Experimental Protocols
To validate and compare the inhibitory activity of D-VLK-CMK and aprotinin, a chromogenic or fluorogenic serine protease inhibition assay can be employed.
Objective: To determine the inhibitory potency (IC50 or Ki) of D-VLK-CMK and aprotinin against a target serine protease (e.g., plasmin).
Materials:
-
Target serine protease (e.g., human plasmin)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., D-Val-Leu-Lys-p-nitroanilide for plasmin)[11]
-
This compound (D-VLK-CMK)
-
Aprotinin
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the chromogenic/fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of D-VLK-CMK and aprotinin in assay buffer.
-
-
Assay Procedure:
-
For Aprotinin (Reversible Inhibitor):
-
Add a fixed amount of the serine protease to each well of the microplate.
-
Add varying concentrations of aprotinin to the wells.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
For D-VLK-CMK (Irreversible Inhibitor):
-
Add a fixed amount of the serine protease to each well.
-
Add varying concentrations of D-VLK-CMK to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the reaction by adding the substrate.
-
Measure the absorbance or fluorescence at regular intervals.
-
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
For the reversible inhibitor (aprotinin), determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
For the irreversible inhibitor (D-VLK-CMK), the rate of inactivation (kinact) can be determined by plotting the observed rate constant (kobs) against the inhibitor concentration.
-
Protease Inhibition Assay Workflow
Conclusion
The choice between this compound and aprotinin depends on the specific experimental goals. D-VLK-CMK offers potent and irreversible inhibition with high specificity, ideal for applications requiring complete and lasting inactivation of a target protease. Aprotinin, as a well-characterized reversible inhibitor, provides a versatile tool for studying the transient effects of broad-spectrum serine protease inhibition. By understanding their distinct mechanisms and performance characteristics, researchers can make an informed decision to advance their drug discovery and development efforts.
References
- 1. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Aprotinin [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 8. Protease Inhibitors [labome.com]
- 9. quora.com [quora.com]
- 10. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
A Comparative Guide to the Specificity of D-Val-Leu-Lys-Chloromethylketone and Other Tripeptide Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor D-Val-Leu-Lys-Chloromethylketone (D-Val-Leu-Lys-CMK) with other notable tripeptide inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific applications.
Introduction to Tripeptide Chloromethylketones
Tripeptide chloromethylketones are a class of irreversible inhibitors that target serine proteases. Their specificity is largely determined by the amino acid sequence of the tripeptide, which mimics the natural substrate of the target protease. The chloromethylketone moiety acts as a reactive "warhead" that forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inactivation. This guide focuses on the comparative inhibitory activity of D-Val-Leu-Lys-CMK and other well-characterized tripeptide inhibitors against a panel of key serine proteases involved in various physiological and pathological processes.
Comparative Inhibitory Activity
The potency of irreversible inhibitors like chloromethylketones is best described by the second-order rate constant (k_app/[I] or k2/Ki), which reflects the efficiency of enzyme inactivation. A higher value indicates a more potent inhibitor. The following table summarizes the comparative inhibitory activity of D-Val-Leu-Lys-CMK and other tripeptide chloromethylketones against several common serine proteases.
| Inhibitor | Target Protease | Apparent Second-Order Rate Constant (k_app/[I]) (M⁻¹s⁻¹) |
| D-Val-Leu-Lys-CMK | Plasmin | 1.8 x 10⁵ |
| Trypsin | 1.1 x 10⁵ | |
| Thrombin | 2.5 x 10⁵ | |
| Factor Xa | 1.3 x 10³ | |
| Urokinase | 1.3 x 10² | |
| Ala-Phe-Lys-CMK | Plasmin | 2.5 x 10⁵ |
| Trypsin | 1.0 x 10⁵ | |
| Thrombin | 1.7 x 10³ | |
| Factor Xa | 1.1 x 10³ | |
| Urokinase | 1.0 x 10² | |
| Plasmin | 1.2 x 10⁵ | |
| Trypsin | 3.0 x 10⁴ | |
| Thrombin | 1.1 x 10³ | |
| Factor Xa | 4.3 x 10² | |
| Urokinase | 3.3 x 10¹ | |
| D-Phe-Pro-Arg-CMK (PPACK) | Thrombin | 1.0 x 10⁷[1] |
| Plasmin | Data not readily available | |
| Trypsin | Data not readily available | |
| Factor Xa | Data not readily available | |
| Urokinase | Data not readily available |
Note: The kinetic data for D-Val-Leu-Lys-CMK, Ala-Phe-Lys-CMK, and
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay Using a Chromogenic Substrate
This protocol outlines a general method for determining the inhibitory activity of tripeptide chloromethylketones against a target serine protease.
1. Materials:
- Target Serine Protease (e.g., Trypsin, Plasmin, Thrombin)
- Tripeptide Chloromethylketone Inhibitor (e.g., D-Val-Leu-Lys-CMK)
- Chromogenic Substrate specific for the target protease (e.g., S-2251 for Plasmin, S-2222 for Trypsin, S-2238 for Thrombin)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Methods:
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of serine proteases like Thrombin and Factor Xa in the blood coagulation cascade, a pathway often targeted by inhibitors like D-Val-Leu-Lys-CMK.
Experimental Workflow: Protease Inhibition Assay
This diagram outlines the key steps in a typical experimental workflow for determining the inhibitory potency of a compound against a specific protease.
Logical Relationship: Irreversible Inhibition Mechanism
This diagram illustrates the two-step mechanism of irreversible inhibition by a chloromethylketone inhibitor. The inhibitor first binds non-covalently to the enzyme's active site, followed by the formation of a stable covalent bond.
References
A Kinetic Showdown: D-Val-Leu-Lys-Chloromethylketone vs. Hirudin in Thrombin Inhibition
In the landscape of anticoagulant research and development, the precise and effective inhibition of thrombin is a paramount objective. Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for therapeutic intervention in various thromboembolic disorders. This guide provides a detailed kinetic comparison of two distinct thrombin inhibitors: the synthetic tripeptide D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK) and the naturally derived polypeptide, hirudin. This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two inhibitory molecules.
Executive Summary
Data Presentation: A Comparative Look at Kinetic Parameters
The following table summarizes the available quantitative data for the inhibition of thrombin by D-VLK-CMK and hirudin. It is important to note the absence of specific inactivation rate constants for D-VLK-CMK, a critical factor in evaluating the efficacy of irreversible inhibitors.
| Parameter | This compound (D-VLK-CMK) | Hirudin |
| Inhibitor Class | Synthetic tripeptide chloromethyl ketone | Natural polypeptide |
| Mechanism of Action | Irreversible, covalent modification of the active site histidine | Reversible, slow, tight-binding inhibition of the active site and exosite I |
| Inhibition Type | Irreversible | Competitive[1] |
| Dissociation Constant (Ki) | Not applicable (irreversible) | 5.87 ± 1.46 pM[1] |
| Association Rate Constant (kon) | Not available | 2.11 ± 0.06 x 108 M-1s-1[1] |
| Dissociation Rate Constant (koff) | Not applicable (irreversible) | 4.05 ± 0.97 x 10-4 s-1[1] |
| Second-order Rate Constant (kinact/KI) | Not available* | Not applicable |
*Note: While a specific kinact/KI for D-VLK-CMK is not available, a related peptide chloromethyl ketone, D-Phe-Pro-Arg-CH2Cl, exhibits a high second-order rate constant (kobs/[I]) of 107 M-1s-1 for thrombin inhibition, suggesting a high degree of efficiency for this class of inhibitors.[2]
Mechanisms of Action: A Tale of Two Inhibitory Strategies
The fundamental difference between D-VLK-CMK and hirudin lies in their mode of thrombin inhibition.
This compound (D-VLK-CMK): The Irreversible Inactivator
D-VLK-CMK is a member of the chloromethyl ketone class of irreversible serine protease inhibitors. Its tripeptide sequence (D-Val-Leu-Lys) provides the specificity for the active site of thrombin. Once bound, the chloromethyl ketone moiety forms a covalent bond with the imidazole nitrogen of the catalytic histidine residue (His-57) in the thrombin active site, leading to the enzyme's irreversible inactivation.[3]
Hirudin: The High-Affinity Reversible Binder
Hirudin, a 65-amino acid polypeptide originally isolated from the salivary glands of the medicinal leech, is a potent and highly specific reversible inhibitor of thrombin.[4] Its mechanism is bimodal: the N-terminal domain binds to the catalytic active site of thrombin, while its acidic C-terminal tail interacts with the anion-binding exosite I (fibrinogen-binding site) of the enzyme. This dual interaction results in a near-irreversible, tight-binding complex with an extremely low dissociation constant.[4]
Experimental Protocols: Measuring Thrombin Inhibition
Accurate kinetic analysis of thrombin inhibitors relies on well-defined experimental protocols. Chromogenic and clotting-based assays are two common methods employed for this purpose.
Chromogenic Assay for Thrombin Inhibition
This method utilizes a synthetic chromogenic substrate that is cleaved by thrombin to release a colored product, which can be quantified spectrophotometrically. The rate of color development is proportional to the residual thrombin activity.
Principle: Thrombin + Chromogenic Substrate → Peptide + p-Nitroaniline (colored)
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with NaCl and PEG).
-
Prepare a stock solution of the inhibitor (D-VLK-CMK or hirudin) in an appropriate solvent (e.g., DMSO for D-VLK-CMK, buffer for hirudin).
-
Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.
-
-
Assay Procedure:
-
In a 96-well microplate, add buffer and varying concentrations of the inhibitor.
-
Add a fixed concentration of thrombin to each well and incubate for a specific time to allow for inhibitor-enzyme interaction. For irreversible inhibitors like D-VLK-CMK, this pre-incubation step is critical.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of change in absorbance) for each inhibitor concentration.
-
Plot the residual enzyme activity against the inhibitor concentration to determine the IC50 value.
-
For reversible inhibitors like hirudin, the inhibition constant (Ki) can be determined by fitting the data to appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).
-
For irreversible inhibitors like D-VLK-CMK, the second-order rate constant (kinact/KI) can be determined by plotting the observed inactivation rate (kobs) against the inhibitor concentration.
-
Clotting-Based Assay (Thrombin Time)
This assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin. The prolongation of the clotting time is proportional to the concentration of the thrombin inhibitor.
Principle: Fibrinogen --(Thrombin)--> Fibrin (clot)
Protocol Outline:
-
Sample Preparation:
-
Prepare citrated platelet-poor plasma.
-
Spike the plasma with known concentrations of the inhibitor (D-VLK-CMK or hirudin).
-
-
Assay Procedure:
-
Pre-warm the plasma samples to 37°C.
-
Add a standardized solution of thrombin to the plasma sample.
-
Measure the time until a visible fibrin clot is formed using a coagulometer.
-
-
Data Analysis:
-
Plot the clotting time against the inhibitor concentration to generate a standard curve.
-
The concentration of the inhibitor in unknown samples can be determined by interpolating their clotting times on the standard curve.
-
Selectivity Profile
An ideal thrombin inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects.
-
Hirudin is renowned for its exceptional specificity for thrombin, showing negligible inhibition of other serine proteases involved in the coagulation cascade.[4]
-
This compound , like many peptide chloromethyl ketones, can exhibit cross-reactivity with other trypsin-like serine proteases. It has been reported to be an efficient inhibitor of plasmin and trypsin, but a poor inhibitor of factor Xa and urokinase. This broader reactivity profile is an important consideration in its potential therapeutic application.
Conclusion
This compound and hirudin represent two powerful but fundamentally different approaches to thrombin inhibition. Hirudin's reversible, high-affinity binding to two sites on thrombin makes it an exquisitely potent and specific inhibitor. Its well-defined kinetic profile allows for precise pharmacological control. D-VLK-CMK, on the other hand, offers the advantage of irreversible inactivation, which can lead to a prolonged duration of action. However, the lack of publicly available, detailed kinetic data for its interaction with thrombin and its potential for off-target reactivity with other serine proteases are significant considerations.
The choice between these or similar inhibitors for research or therapeutic development will depend on the specific application. For applications requiring high specificity and reversible action, hirudin and its derivatives are excellent candidates. For contexts where irreversible inhibition is desired, peptide chloromethyl ketones like D-VLK-CMK may be valuable tools, though a thorough characterization of their kinetic parameters and selectivity is essential for their safe and effective use. Future studies providing a complete kinetic profile for D-VLK-CMK would be invaluable for a more direct and quantitative comparison with benchmark inhibitors like hirudin.
References
- 1. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anophelin: kinetics and mechanism of thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Plasmin Inhibition: Confirming the Potency of D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Val-Leu-Lys-Chloromethylketone (VLK-CMK) as a plasmin inhibitor against other common alternatives. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key experiments.
Introduction to Plasmin and Its Inhibition
Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the breakdown of fibrin clots. Its activity is tightly regulated, and uncontrolled plasmin activity can lead to pathological conditions. The development of potent and specific plasmin inhibitors is therefore of significant interest in various therapeutic areas. This compound is a peptide chloromethylketone designed as an irreversible inhibitor of plasmin. This guide evaluates its efficacy in comparison to other known plasmin inhibitors.
Comparative Analysis of Plasmin Inhibitors
The inhibitory potency of various compounds against plasmin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The table below summarizes these values for D-Val-Phe-Lys-Chloromethylketone* and a selection of alternative plasmin inhibitors. A lower value indicates higher potency.
| Inhibitor | Type | Mechanism of Action | IC50 | Ki |
| D-Val-Phe-Lys-Chloromethylketone * | Irreversible | Covalent modification of the active site | 100 pM[1][2][3] | - |
| Aprotinin | Reversible | Competitive, Kunitz-type inhibitor | - | 0.49 - 2 nM[4][5][6] |
| Tranexamic Acid | Reversible | Competitive, Lysine analog | 87 mM[7] | 2 mM (for uPA)[8] |
| ε-Aminocaproic Acid | Reversible | Competitive, Lysine analog | - | - |
| Sunflower Trypsin Inhibitor-1 (SFTI-1) based peptide | Reversible | Competitive | - | 0.05 nM[2] |
*Note: While the user request specified D-Val-Leu -Lys-Chloromethylketone, the available scientific literature consistently refers to D-Val-Phe -Lys-Chloromethylketone as a highly potent and selective plasmin inhibitor with a documented IC50 value.
Mechanism of Action: this compound
This compound acts as an irreversible inhibitor by forming a covalent bond with a key amino acid residue in the active site of plasmin. The peptide sequence (D-Val-Leu-Lys) provides specificity, guiding the inhibitor to the enzyme's binding pocket. The highly reactive chloromethylketone moiety then alkylates the imidazole side chain of the catalytic histidine residue (His603), rendering the enzyme permanently inactive.[4]
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Highly Potent and Selective Plasmin Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold Attenuate Fibrinolysis in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant-Derived Compounds and Extracts as Modulators of Plasmin Activity—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.genprice.com [store.genprice.com]
A Comparative Guide to the Activity Assay Validation of D-Val-Leu-Lys-Chloromethylketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Val-Leu-Lys-chloromethylketone (D-VLLK-CMK), a potent and irreversible inhibitor of serine proteases, with other common inhibitors. It includes detailed experimental protocols for validating its activity, quantitative data for performance comparison, and visualizations of key biological and experimental processes.
Introduction
This compound is a peptide-based irreversible inhibitor that targets serine proteases, most notably thrombin and plasmin, key enzymes in the coagulation and fibrinolysis cascades. Its mechanism of action involves the chloromethylketone (CMK) moiety, which forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inactivation. This guide offers a comparative analysis of D-VLLK-CMK's inhibitory efficacy against other well-known serine protease inhibitors and provides a detailed protocol for the validation of its activity assay, adhering to ICH Q2(R2) guidelines.[1][2]
Comparative Inhibitor Performance
The efficacy of D-VLLK-CMK is best understood in comparison to other inhibitors targeting plasmin and thrombin. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for D-VLLK-CMK and its analogs, alongside other widely used inhibitors.
| Inhibitor | Target Enzyme | Inhibitor Type | IC50 | Ki |
| D-Val-Phe-Lys-CMK | Human Plasmin | Irreversible Covalent | 100 pM[3][4][5][6] | - |
| D-Val-Leu-Lys-CMK | Human Thrombin | Irreversible Covalent | - | k₂/Ki = 2.3 x 10³ M⁻¹s⁻¹[7] |
| Aprotinin | Plasmin | Reversible Competitive | - | 0.4 nM (in solution)[8], 2 nM (in presence of fibrin)[8] |
| Tranexamic Acid | Plasmin | Reversible Competitive | 87 mM[9] | ~0.5 mM[10] |
| Antithrombin III | Thrombin | Irreversible (Serpin) | - | Rate constants: 7–11 x 10³ M⁻¹s⁻¹ (without heparin), 1.5 - 4 x 10⁷ M⁻¹s⁻¹ (with heparin)[11] |
Experimental Protocols
D-VLLK-CMK Activity Assay Protocol (Chromogenic)
This protocol describes the determination of D-VLLK-CMK's inhibitory activity against plasmin using a chromogenic substrate, D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA).[12]
Materials:
-
Human Plasmin
-
D-VLLK-CMK
-
D-Val-Leu-Lys-p-Nitroanilide (D-VLK-pNA) substrate[13]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of D-VLLK-CMK in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of D-VLLK-CMK in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of human plasmin to each well.
-
Add the different concentrations of D-VLLK-CMK to the wells containing plasmin. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the D-VLK-pNA substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate (or percentage of inhibition) against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Assay Validation Protocol
This protocol outlines the validation of the D-VLLK-CMK activity assay based on ICH Q2(R2) guidelines.[1][2][14][15][16]
a. Specificity:
-
Objective: To demonstrate that the assay signal is due to the specific inhibition of plasmin by D-VLLK-CMK.
-
Procedure:
-
Run the assay with and without plasmin to ensure the substrate does not spontaneously hydrolyze.
-
Run the assay with and without the D-VLK-pNA substrate to confirm that plasmin does not cleave other components in the assay mixture.
-
Test the inhibitor against other related serine proteases (e.g., trypsin, chymotrypsin) to determine its selectivity.
-
b. Linearity and Range:
-
Objective: To establish the concentration range over which the assay is linear and reliable.
-
Procedure:
-
Prepare a series of plasmin concentrations and measure their activity using the chromogenic substrate.
-
Plot the reaction rate against the enzyme concentration.
-
Determine the range over which the relationship is linear (R² > 0.99).
-
c. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples with a known concentration of a reference inhibitor.
-
Measure the IC50 of the reference inhibitor using the assay.
-
Calculate the recovery by comparing the measured IC50 to the known IC50.
-
d. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Perform the assay with multiple replicates of the same D-VLLK-CMK concentration on the same day and by the same analyst.
-
Intermediate precision (Inter-assay precision): Repeat the assay on different days, with different analysts, and/or using different equipment.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the results.
-
e. Robustness:
-
Objective: To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to parameters such as incubation time, temperature, and pH of the assay buffer.
-
Assess the impact of these changes on the assay results (e.g., IC50 value).
-
Visualizations
Signaling Pathway: Coagulation and Fibrinolysis
Caption: Simplified diagram of the coagulation and fibrinolysis pathways, highlighting the targets of D-VLLK-CMK and other inhibitors.
Experimental Workflow: D-VLLK-CMK Activity Assay
Caption: Workflow for determining the IC50 of D-VLLK-CMK using a chromogenic activity assay.
Mechanism of Action: Chloromethylketone Inhibition
Caption: Mechanism of irreversible inhibition of a serine protease by a chloromethylketone inhibitor.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. D-Val-Phe-Lys氯甲基酮,二氢氯化物 Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. [sigmaaldrich.com]
- 5. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 6. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. glpbio.com [glpbio.com]
- 8. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 10. Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antithrombin - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. D-Val-Leu-Lys 4-ニトロアニリド 二塩酸塩 plasmin substrate | Sigma-Aldrich [sigmaaldrich.com]
- 14. fda.gov [fda.gov]
- 15. google.com [google.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Assessing the Purity of D-Val-Leu-Lys-Chloromethylketone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a key serine protease inhibitor, and contrasts its typical purity with that of common alternatives.
This compound is a synthetic tripeptide that acts as an irreversible inhibitor of thrombin, a crucial enzyme in the blood coagulation cascade.[1][2] Its efficacy and specificity are directly linked to its purity. Impurities, which can include truncated or modified peptide sequences, can lead to off-target effects and unreliable experimental data. Therefore, rigorous purity assessment is a critical step in its application.
Comparative Purity Analysis
The purity of commercially available this compound and its alternatives is typically high, often exceeding 95%. However, the nature and percentage of impurities can vary. Below is a comparative table summarizing the typical purity levels and common impurities for D-VLK-CMK and two other widely used serine protease inhibitors: N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) and D-Val-Phe-Lys-Chloromethylketone.
| Feature | This compound | N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) | D-Val-Phe-Lys-Chloromethylketone |
| Target Protease | Thrombin | Trypsin and trypsin-like serine proteases | Plasmin |
| Typical Purity (RP-HPLC) | >98% | ≥95% | ≥90%[3] |
| Common Impurities | Diastereomers, truncated peptides (e.g., Val-Leu), deletion peptides (e.g., D-Val-Lys), residual solvents. | Unreacted starting materials, tosylated byproducts, other positional isomers. | Incomplete synthesis products, epimers, residual protecting groups. |
| Molecular Weight (Da) | 447.02 | 369.88 | 495.06 |
Experimental Protocols for Purity Assessment
A multi-pronged approach is essential for the comprehensive assessment of peptide purity. The following are detailed protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
RP-HPLC is the gold standard for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent, such as water or a low concentration of acetonitrile, to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient would be a linear increase from 5% to 60% of Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 214 nm, which is optimal for detecting the peptide backbone.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the identity of the synthesized peptide by verifying its molecular weight.
Protocol:
-
Sample Introduction: The peptide sample, either directly infused or eluted from an HPLC system, is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.
-
Mass Analysis: A time-of-flight (TOF) or Orbitrap mass analyzer is used to measure the mass-to-charge ratio (m/z) of the ionized peptide.
-
Data Interpretation: The resulting mass spectrum will show a series of peaks corresponding to the peptide with different charge states. Deconvolution of this data will provide the accurate molecular mass of the peptide, which should match the theoretical molecular weight of this compound.
Amino Acid Analysis (AAA) for Net Peptide Content
Amino Acid Analysis determines the absolute quantity of the peptide in a sample by measuring the amount of its constituent amino acids.
Protocol:
-
Hydrolysis: The peptide sample is hydrolyzed into its individual amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable.
-
Chromatographic Separation: The derivatized amino acids are separated using ion-exchange chromatography or reversed-phase HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The total amount of the quantified amino acids provides the net peptide content.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context of this compound, the following diagrams illustrate the thrombin signaling pathway and a typical workflow for purity assessment.
Caption: Thrombin Signaling Pathway
Caption: Peptide Purity Workflow
By adhering to these rigorous analytical protocols and understanding the potential for impurities, researchers can confidently utilize this compound and other peptide inhibitors in their studies, leading to more accurate and reliable scientific outcomes.
References
A Comparative Guide to D-Val-Leu-Lys-Chloromethylketone and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of D-Val-Leu-Lys-Chloromethylketone (D-VLLK-CMK), a tripeptide chloromethyl ketone inhibitor, with other widely used serine protease inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to this compound
This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of certain serine proteases.[1] Its mechanism of action involves the chloromethyl ketone group, which alkylates the active site histidine residue of the protease, leading to irreversible inactivation.[2] This inhibitor is particularly noted for its efficiency against key enzymes in the coagulation cascade.
Performance Comparison of Serine Protease Inhibitors
The following tables summarize the inhibitory activity of D-VLLK-CMK and its analogs in comparison to other common serine protease inhibitors. Due to the irreversible nature of chloromethyl ketones, their potency is often described by second-order rate constants (k₂/Kᵢ) or as time-dependent inhibition. Where available, IC₅₀ and Kᵢ values are also provided for other inhibitors.
Table 1: Inhibitory Profile of this compound and Analogs
| Inhibitor | Target Protease | Potency/Remarks |
| D-Val-Leu-Lys-CH₂Cl | Thrombin | Very efficient inhibitor[1] |
| Plasmin | Efficient inhibitor[1] | |
| Trypsin | Efficient inhibitor[1] | |
| Urokinase, Factor Xa | Poor inhibitor (100-10,000 times weaker than against plasmin/trypsin)[1] | |
| D-Val-Phe-Lys-CH₂Cl | Human Plasmin | IC₅₀ = 100 pM (highly selective over urokinase)[3][4][5] |
Table 2: Comparative Inhibitory Constants of Various Serine Protease Inhibitors
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) / IC₅₀ |
| Aprotinin | Trypsin (bovine) | Kᵢ = 0.06 pM[6] |
| Plasmin (porcine) | Kᵢ = 4.0 nM[6] | |
| Kallikrein (plasma) | Kᵢ = 30 nM[6] | |
| Chymotrypsin | Kᵢ = 9 nM[6] | |
| Leupeptin | Thrombin | Inhibits thrombin-induced platelet aggregation[7] |
| Trypsin | Inhibits trypsin-induced platelet aggregation[7] | |
| Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin | Irreversible inhibitor[2] |
| Plasmin | Inhibits[2] | |
| Thrombin | Inhibits (at high concentrations)[2] | |
| Caspase-3 | IC₅₀ = 12.0 µM[8] | |
| Caspase-6 | IC₅₀ = 54.5 µM[8] | |
| Caspase-7 | IC₅₀ = 19.3 µM[8] | |
| Acetyl-Phe-Lys-CH₂Cl | Trypsin | Kᵢ = 5.9 x 10⁻³ M (noncompetitive)[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of these results.
Serine Protease Inhibition Assay (General Protocol for Irreversible Inhibitors)
This protocol is adapted for determining the kinetic constants of irreversible inhibitors.
Materials:
-
Purified serine protease (e.g., Thrombin, Plasmin, Trypsin)
-
Chromogenic or fluorogenic substrate specific for the protease
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the wells to initiate the pre-incubation. For irreversible inhibitors, varying pre-incubation times should be tested.
-
Following the pre-incubation period, add the substrate to each well to start the enzymatic reaction.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
The observed rate of reaction (k_obs) is determined for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration. For irreversible inhibitors following a two-step mechanism, the data can be fitted to a hyperbolic equation to determine the inactivation rate constant (k_inact) and the initial binding constant (K_I). For a one-step mechanism, the slope of the linear portion of the plot provides an estimate of k_inact/K_I.[10]
Activated Partial Thromboplastin Time (aPTT) Assay
This assay is used to assess the anticoagulant effect of inhibitors on the intrinsic and common pathways of the coagulation cascade.[11][12]
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Test inhibitor (this compound)
-
Coagulometer
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix the PPP with the test inhibitor at various concentrations and incubate for a defined period.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.
-
The coagulometer will measure the time until a fibrin clot is formed. This is the aPTT.
-
Compare the aPTT values of samples with the inhibitor to a control sample without the inhibitor to determine the extent of coagulation inhibition.
MTT Cell Viability Assay
This assay is used to determine the cytotoxicity of the protease inhibitors.
Materials:
-
Adherent or suspension cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Test inhibitor
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][14]
-
Add the MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizations
Coagulation Cascade and Points of Inhibition
The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the serine proteases that can be targeted by inhibitors like this compound.
Caption: The coagulation cascade showing serine protease targets for inhibitors.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the screening and characterization of novel protease inhibitors.
Caption: A typical workflow for the screening and characterization of protease inhibitors.
References
- 1. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. D-Val-Phe-Lys氯甲基酮,二氢氯化物 Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.cn]
- 4. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride Selective irreversible inhibitor of plasmin with high selectivity for plasmin (IC50 = 100 pM for human plasmin) over urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 5. D-Val-Phe-Lys Chloromethyl Ketone, Dihydrochloride - Calbiochem | 627624 [merckmillipore.com]
- 6. Aprotinin [sigmaaldrich.com]
- 7. Leupeptin selectively inhibits human platelet responses induced by thrombin and trypsin; a role for proteolytic activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, crystallization and properties of acetyl phenylalanyl lysine chloromethyl ketone: a potential inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Comparative Efficacy of D-Val-Leu-Lys-Chloromethylketone and Other Tripeptide Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor D-Val-Leu-Lys-chloromethylketone (D-VLLK-cmk) and its structural analogs. The following sections detail the inhibitory potency of these compounds against key serine proteases involved in coagulation and fibrinolysis, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and a visual representation of the general inhibitory mechanism are also provided to aid in the replication and further investigation of these findings.
Inhibitor Performance Comparison
The inhibitory efficacy of D-VLLK-cmk and other tripeptide chloromethylketones against the serine proteases thrombin, plasmin, and trypsin is summarized below. The data is derived from studies investigating the steady-state kinetics of these interactions.
| Inhibitor | Target Enzyme | Inhibition Efficiency (k2/Ki, M⁻¹s⁻¹) | Reference |
| D-Val-Leu-Lys-cmk | Thrombin | Very Efficient | [1] |
| Plasmin | Efficient | [1] | |
| Trypsin | Efficient | [1] | |
| Ala-Phe-Lys-cmk | Thrombin | Poor | [1] |
| Plasmin | Efficient | [1] | |
| Trypsin | Efficient | [1] | |
| Thrombin | Poor | [1] | |
| Plasmin | Efficient | [1] | |
| Trypsin | Efficient | [1] | |
| D-Val-Phe-Lys-cmk | Plasmin | k2/Ki = 6300 | [2] |
| Tosyl-Lysyl-chloromethylketone (TLCK) | Thrombin | Slow Inactivation | [3] |
Note: "Very Efficient" and "Efficient" indicate high inhibitory potency as described in the cited literature, though specific numerical values for D-VLLK-cmk, Ala-Phe-Lys-cmk, and
Experimental Protocols
The determination of the inhibitory constants for these chloromethylketone derivatives typically involves a chromogenic substrate assay. The following is a detailed methodology based on established protocols for measuring the kinetics of irreversible serine protease inhibition.
Determination of Second-Order Rate Constants (k2/Ki)
This method quantifies the overall efficiency of an irreversible inhibitor.
Materials:
-
Purified serine protease (e.g., human thrombin, human plasmin, bovine trypsin)
-
Tripeptide chloromethylketone inhibitor (D-VLLK-cmk, Ala-Phe-Lys-cmk, or
-
Chromogenic substrate specific for the target enzyme (e.g., S-2238 for thrombin, S-2251 for plasmin, S-2222 for trypsin)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4, containing 0.15 M NaCl and 0.1% (w/v) bovine serum albumin.
-
96-well microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the enzyme and inhibitor in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM).
-
Prepare a series of inhibitor dilutions at concentrations that result in a measurable decrease in enzyme activity over time.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the inhibitor to the wells.
-
Incubate the enzyme-inhibitor mixture at a constant temperature (typically 37°C) for specific time intervals.
-
At each time point, add a saturating concentration of the appropriate chromogenic substrate to the wells.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm using a microplate reader. The rate of color development is proportional to the remaining active enzyme concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v/v₀, where v is the rate in the presence of the inhibitor and v₀ is the rate in the absence of the inhibitor) against the incubation time.
-
The slope of this plot gives the apparent first-order rate constant (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
The slope of this second plot represents the second-order rate constant (k₂/Kᵢ), which is a measure of the inhibitor's efficiency.
-
Mechanism of Action and Signaling Pathway
The tripeptide chloromethylketones are irreversible inhibitors that act as affinity labels for serine proteases. The peptide sequence of the inhibitor directs it to the active site of the target protease. The chloromethylketone moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme.
Caption: Irreversible inhibition of a serine protease by D-Val-Leu-Lys-cmk.
Conclusion
The presented data indicates that while D-Val-Leu-Lys-cmk, Ala-Phe-Lys-cmk, and
References
- 1. Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the molecular interactions between plasminogen-staphylokinase, alpha 2-antiplasmin and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Chloromethyl Ketone (CMK) Inhibitors in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of chloromethyl ketone (CMK) inhibitors, focusing on their performance and characteristics within a plasma environment. CMK inhibitors are a class of irreversible protease inhibitors that function by alkylating the active site histidine or cysteine residues of their target enzymes, primarily serine and cysteine proteases.[1][2] Their utility in research and potential therapeutic applications are significant, but their efficacy and specificity in complex biological matrices like plasma present considerable challenges. This document outlines these challenges, compares key CMK inhibitors, and provides detailed experimental protocols for their evaluation.
Mechanism of Action and Challenges in Plasma
Chloromethyl ketones are reactive compounds designed with a peptide or small molecule recognition motif that directs them to the active site of a specific protease. The chloromethyl "warhead" then forms a covalent bond with a key catalytic residue, leading to irreversible inhibition.[3]
However, the plasma environment is a complex milieu containing a high concentration of proteins, nucleophiles, and endogenous proteases. This presents several challenges:
-
Stability: CMK inhibitors can be chemically unstable, particularly at physiological pH (around 7.4), and may be susceptible to hydrolysis.[4]
-
Off-Target Reactivity: The electrophilic nature of the chloromethyl group can lead to reactions with non-target molecules. A primary concern is their reaction with sulfhydryl groups on abundant proteins like albumin or small molecules like glutathione, which can deplete the active inhibitor concentration and cause non-specific effects.[5][6]
-
Specificity: While designed for a specific target, many CMK inhibitors show cross-reactivity with other proteases sharing similar active site architecture. For instance, some serine protease inhibitors also inhibit caspases, a family of cysteine proteases.[2][7]
The use of specialized blood collection tubes containing protease inhibitor cocktails for research underscores the inherent instability of plasma proteins and peptides due to endogenous proteolytic activity, a problem that must be considered when evaluating exogenous inhibitors.[8][9]
Comparative Analysis of Key CMK Inhibitors
The performance of a CMK inhibitor in plasma is dictated by its specific structure, which influences its target affinity, specificity, and stability. Below is a comparison of several widely used CMK inhibitors.
| Inhibitor | Primary Target(s) | Other Known Targets / Off-Targets | Reported Potency (IC50) | Key Characteristics & Notes |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | Chymotrypsin-like Serine Proteases[3] | Caspases (e.g., Caspase-3, -6, -7), Papain, PDK1/Akt pathway[3][7][10] | Not consistently reported for plasma. | Broadly reactive. Its use as a specific chymotrypsin inhibitor in complex systems is limited by off-target effects.[3][7] |
| TLCK (Nα-Tosyl-L-lysyl-chloromethyl ketone) | Trypsin-like Serine Proteases[1] | Caspase-3, Caspase-6, Caspase-7[1] | Caspase-3: 12.0 µM, Caspase-6: 54.5 µM, Caspase-7: 19.3 µM[1] | Irreversibly alkylates active site histidine residues.[1] Its activity can be quenched by thiols like glutathione.[6] Unstable above pH 6.0. |
| Ac-YVAD-CMK | Caspase-1 and related Group I Caspases[11][12] | Caspase-3 (at higher concentrations)[11] | Not specified in plasma. | A peptide-based inhibitor with higher specificity than TPCK/TLCK. Used to probe the role of caspase-1 in inflammation and apoptosis.[11][12] |
| Z-AAD-CMK | Granzyme B | Other proteases with similar substrate specificity. | Not specified in plasma. | A selective, peptide-based inhibitor for Granzyme B, a serine protease involved in cytotoxic T-cell-mediated apoptosis. |
| MeOSuc-AAPV-CMK | Neutrophil Elastase[13] | Other chymotrypsin-like serine proteases. | Not specified in plasma. | Designed for high specificity towards neutrophil elastase, a key enzyme in inflammatory lung diseases.[13] |
Experimental Protocols
Evaluating the performance of CMK inhibitors in plasma requires robust and standardized assays. The following protocols provide a framework for assessing stability and inhibitory activity.
This protocol determines the rate at which a CMK inhibitor is degraded or depleted in plasma.
Materials:
-
Test CMK inhibitor
-
Pooled human plasma (or species-specific plasma)
-
DMSO (for stock solution)
-
Acetonitrile (ACN) with internal standard (e.g., terfenadine, tolbutamide) for reaction quenching
-
96-well microtiter plate
-
Incubator shaker (37°C)
-
Centrifuge for 96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test CMK inhibitor (e.g., 10 mM in DMSO).
-
In a 96-well plate, add plasma to individual wells. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Spike the test compound from the stock solution into the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., ≤0.25%) to avoid plasma protein precipitation.[14]
-
Incubate the plate at 37°C with gentle agitation.[15]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[14][15] The 0-minute sample should be taken immediately after adding the compound.
-
Immediately quench the reaction by adding 3-4 volumes of ice-cold ACN containing an internal standard. This stops enzymatic activity and precipitates plasma proteins.
-
Mix thoroughly and centrifuge the plate (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent CMK inhibitor in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percent remaining against time. The slope of this line can be used to calculate the inhibitor's half-life (t½) in plasma.[15]
This protocol assesses the potency of a CMK inhibitor against its target protease in the presence of plasma.
Materials:
-
Test CMK inhibitor
-
Target protease (e.g., purified caspase-3, chymotrypsin)
-
Fluorogenic peptide substrate specific for the target protease
-
Pooled human plasma (heat-inactivated or dialyzed plasma can be used to reduce endogenous protease activity if necessary)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[16]
-
Black 96-well microplate (for fluorescence assays)
-
Fluorescent microplate reader
Methodology:
-
Prepare stock solutions of the CMK inhibitor and the fluorogenic substrate in DMSO.
-
Prepare a working solution of the target protease in assay buffer.
-
In the wells of a black 96-well plate, add the following:
-
Assay buffer
-
Plasma (at a desired final concentration, e.g., 10-50%)
-
Serial dilutions of the CMK inhibitor (or DMSO for control wells).
-
-
Add the target protease solution to the wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. Mix briefly.[16]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Record the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate.[16]
-
Data Analysis: Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percent inhibition (relative to the uninhibited control) against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value of the inhibitor in the presence of plasma.
Mandatory Visualizations
Caption: General experimental workflow for CMK inhibitor evaluation.
Caption: Inhibition of executioner caspases in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of protease inhibitors containing tubes for MS-based plasma peptide profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of caspase-1-like activity by Ac-Tyr-Val-Ala-Asp-chloromethyl ketone induces long-lasting neuroprotection in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines | Journal of Neuroscience [jneurosci.org]
- 13. A comparison of alpha 1-proteinase inhibitor methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone and specific beta-lactam inhibitors in an acute model of human polymorphonuclear leukocyte elastase-induced lung hemorrhage in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Val-Leu-Lys-Chloromethylketone: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK), a serine protease inhibitor commonly used in research and drug development. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Understanding the Hazard: Reactivity of Chloromethylketones
This compound is a member of the chloromethylketone (CMK) class of compounds. The primary hazard associated with CMKs is their reactivity as alkylating agents. The chloromethyl group is susceptible to nucleophilic attack, which can lead to the covalent modification of biological molecules. This reactivity necessitates a thorough chemical inactivation step prior to disposal. The stability of chloromethylketones is also pH-dependent, with increased stability at lower pH values.
Quantitative Data Summary
For safe and effective handling and disposal, key quantitative data for this compound should be considered.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₅ClN₄O₃ | Manufacturer's Data |
| Molecular Weight | 390.95 g/mol | Manufacturer's Data |
| Solubility | Soluble in DMSO and DMF | Manufacturer's Data |
| Storage Temperature | -20°C | Manufacturer's Data |
Detailed Experimental Protocol for Inactivation and Disposal
This protocol outlines a two-step process for the chemical inactivation of this compound waste, followed by proper disposal. This procedure is based on the known reactivity of chloromethylketones with thiol-containing compounds and subsequent degradation under alkaline conditions.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent like DMSO or DMF)
-
L-cysteine hydrochloride
-
1 M Sodium hydroxide (NaOH) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Glass beaker or flask of appropriate size
-
Stir plate and stir bar
-
pH meter or pH indicator strips
Procedure:
Step 1: Thiol Inactivation
-
Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.
-
Dissolution: If the D-VLK-CMK waste is in solid form, dissolve it in a minimal amount of a compatible solvent (e.g., DMSO or DMF).
-
Thiol Addition: For every 1 mg of D-VLK-CMK, add a 10-fold molar excess of L-cysteine hydrochloride dissolved in PBS (pH 7.4). For example, for 1 mg of D-VLK-CMK (approximately 2.56 µmol), add at least 25.6 µmol of L-cysteine hydrochloride.
-
Incubation: Gently stir the mixture at room temperature for at least 4 hours. This allows for the nucleophilic attack of the thiol group of L-cysteine on the chloromethylketone, forming a stable and less reactive thioether adduct.
Step 2: Alkaline Hydrolysis
-
pH Adjustment: After the 4-hour incubation, slowly add 1 M NaOH solution to the reaction mixture while stirring continuously. Adjust the pH of the solution to >12. Use a pH meter or pH indicator strips to confirm the pH.
-
Hydrolysis: Maintain the alkaline condition and continue stirring at room temperature for at least 24 hours. This step promotes the hydrolysis of the peptide bonds and further degradation of the molecule.
-
Neutralization: After 24 hours, neutralize the solution to a pH between 6 and 8 by slowly adding an appropriate acid (e.g., 1 M HCl). Monitor the pH carefully to avoid over-acidification.
-
Disposal: The neutralized and inactivated solution can now be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to flush with copious amounts of water if disposing down the drain, pending institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Disposal workflow for this compound.
Signaling Pathway of Inactivation
The chemical inactivation process relies on a two-step mechanism targeting the reactive chloromethylketone moiety and the peptide backbone.
Caption: Chemical inactivation pathway of D-VLK-CMK.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment.
Safeguarding Your Research: A Guide to Handling D-Val-Leu-Lys-Chloromethylketone
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling D-Val-Leu-Lys-Chloromethylketone (D-VLK-CMK). This potent, cell-permeable irreversible inhibitor of thrombin and plasmin requires specific personal protective equipment (PPE) and handling procedures to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use this equipment to prevent skin and eye contact, as well as inhalation.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical Impermeable Gloves | Handle with gloves inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling.[1] |
| Body Protection | Impervious Clothing | Wear fire/flame resistant and impervious clothing. A lab coat is recommended for all laboratory work.[1][2] |
| Respiratory Protection | Full-face Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure adequate ventilation at all times.[1] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound during experimental use, from preparation of stock solutions to the inhibition reaction.
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Plan
In the event of a spill or for routine disposal, a clear and systematic plan is crucial to mitigate risks and ensure compliance with safety regulations.
Caption: Procedure for spill response and disposal of this compound.
First Aid Measures
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Eye Contact: Wear tightly fitting safety goggles. In case of contact, rinse the opened eye for several minutes under running water.[1][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: If symptoms persist, consult a doctor.[4]
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound. Store the product desiccated at -20°C.[5] Prepare 100 mM stock solutions in DMSO or DMF and store them in frozen aliquots at -20°C for up to one year.[5]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
